molecular formula C11H14N2S B112592 8CN CAS No. 40106-14-7

8CN

Cat. No.: B112592
CAS No.: 40106-14-7
M. Wt: 206.31 g/mol
InChI Key: FFMNIWGELAUZIJ-UHFFFAOYSA-N
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Description

2-Amino-4,5,6,7,8,9-hexahydrocycloocta[b]thiophene-3-carbonitrile (CAS Number: 40106-14-7) is an organic compound with the molecular formula C11H14N2S and a molecular weight of 206.31 g/mol . This molecule features a cyclooctane ring fused to a central aminothiophene carbonitrile scaffold, a structure of significant interest in heterocyclic chemistry. Its molecular structure can be represented by the SMILES notation NC1=C(C2=C(S1)CCCCCC2)C#N . As a homolog in a series of fused-ring systems, this compound serves as a versatile and valuable building block for chemical synthesis and materials science research . Researchers utilize this specialized scaffold in the design and development of novel chemical entities, particularly in the exploration of structure-activity relationships where the size of the central saturated ring can influence molecular conformation and physical properties . It is strictly for research applications and is not intended for diagnostic or therapeutic uses. For laboratory use only.

Properties

IUPAC Name

2-amino-4,5,6,7,8,9-hexahydrocycloocta[b]thiophene-3-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14N2S/c12-7-9-8-5-3-1-2-4-6-10(8)14-11(9)13/h1-6,13H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FFMNIWGELAUZIJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCCC2=C(CC1)C(=C(S2)N)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14N2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

206.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

40106-14-7
Record name 2-amino-4H,5H,6H,7H,8H,9H-cycloocta[b]thiophene-3-carbonitrile
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Foundational & Exploratory

Unraveling the Anti-Leishmanial Action of 8CN: A Tale of Two Scaffolds

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Disclaimer: The query for the mechanism of action of "8CN" against Leishmania presents an ambiguity in the scientific literature. The abbreviation "this compound" is associated with a 2-amino-thiophene derivative with demonstrated anti-leishmanial properties. However, the provided chemical name, 8-chloro-N-(3-(1H-benzo[d]imidazol-2-yl)propyl)-1,6-naphthyridin-5-amine , corresponds to a 1,6-naphthyridine derivative . To provide a comprehensive technical overview, this guide addresses the potential mechanisms of action for both chemical scaffolds, as a definitive mechanism for a single, unambiguously identified "this compound" is not available in the current body of scientific literature.

Part 1: The 2-Amino-Thiophene Scaffold - A Multi-Pronged Assault on Leishmania

Recent studies have highlighted 2-amino-thiophene derivatives as a promising class of anti-leishmanial agents. A compound specifically designated as this compound, belonging to this class, has shown significant activity against Leishmania amazonensis. The proposed mechanisms of action for this scaffold are multifaceted, targeting both the parasite directly and modulating the host's immune response.

Quantitative Data Summary

The following table summarizes the in vitro activity of representative 2-amino-thiophene derivatives against Leishmania species.

CompoundLeishmania SpeciesFormIC50 (µM)CC50 (µM) (Cell Line)Selectivity Index (SI)Reference
This compound L. amazonensisPromastigote1.2>43.936.58[1]
This compound L. amazonensisAmastigote9.8>43.9>4.48[2]
SB-200 L. braziliensisPromastigote4.2542.52 (J774.A1)10.74[3]
SB-200 L. majorPromastigote4.6539.2 (VERO)9.89[3]
SB-200 L. infantumPromastigote3.96--[3]
SB-200 L. infantumAmastigote2.8542.52 (J774.A1)14.97[3]
SB-83 L. infantumPromastigote7.4652.27 (RAW 264.7)7.0[4]
SB-83 L. donovaniPromastigote9.8452.27 (RAW 264.7)5.31[4]
SB-83 L. infantumAmastigote2.91--[4]
Proposed Mechanisms of Action for 2-Amino-Thiophene Derivatives

1. Induction of Apoptosis-Like Cell Death: Several 2-amino-thiophene derivatives have been shown to induce a programmed cell death cascade in Leishmania promastigotes. Key indicators of this process include the externalization of phosphatidylserine on the parasite's cell surface and fragmentation of its DNA.[4][5] This suggests an activation of endogenous parasite pathways leading to self-destruction.

2. Inhibition of Trypanothione Reductase (TryR): Trypanothione reductase is a crucial enzyme in the thiol-based redox metabolism of Leishmania, protecting the parasite from oxidative stress. Docking studies have suggested that 2-amino-thiophene derivatives can bind to the active site of TryR, potentially inhibiting its function.[5] This would leave the parasite vulnerable to damage from reactive oxygen species (ROS) produced by the host's immune cells.

3. Immunomodulation of the Host Macrophage: The anti-leishmanial effect of some 2-amino-thiophene derivatives is also attributed to their ability to modulate the infected macrophage's response. These compounds have been observed to increase the production of pro-inflammatory cytokines such as TNF-α and IL-12, as well as nitric oxide (NO), all of which are key mediators of parasite killing.[4][5] Concurrently, they can decrease the levels of anti-inflammatory cytokines like IL-10 and IL-6, which would otherwise suppress the anti-leishmanial response.[4]

4. Disruption of Cell Membrane Integrity: Studies on the derivative SB-200 have indicated that it can cause a loss of integrity in the Leishmania cell membrane, leading to morphological changes and ultimately cell death.[3]

5. Inhibition of Arginase: The activity of the derivative SB-83 has been linked to a reduction in arginase activity.[4] Arginase is an enzyme that Leishmania uses to produce polyamines, which are essential for its growth and proliferation. By inhibiting this enzyme, the compound can starve the parasite of these vital molecules.

Visualizing the Mechanisms

G cluster_direct Direct Parasite Targeting cluster_host Host Immunomodulation A 2-Amino-Thiophene Derivative B Trypanothione Reductase (TryR) A->B Inhibition C Leishmania Cell Membrane A->C D Arginase A->D Inhibition E Induction of Apoptosis A->E F Oxidative Stress B->F leads to G Membrane Disruption C->G leads to H Polyamine Depletion D->H leads to I Parasite Death E->I F->I G->I H->I J 2-Amino-Thiophene Derivative K Infected Macrophage J->K L ↑ TNF-α, IL-12, NO K->L M ↓ IL-10, IL-6 K->M N Enhanced Parasite Killing L->N M->N contributes to

Hypothesized mechanisms of 2-amino-thiophene derivatives.

Part 2: The Naphthyridine Scaffold - Targeting Fundamental Parasite Machinery

While less information is available specifically for 1,6-naphthyridine derivatives, studies on related 1,5- and 1,8-naphthyridine compounds reveal potential mechanisms of action against Leishmania. These compounds appear to target fundamental cellular processes within the parasite.

Quantitative Data Summary

The following table summarizes the in vitro activity of representative naphthyridine derivatives against Leishmania infantum.

Compound ClassFormIC50 (µM)CC50 (µM) (Cell Line)Selectivity Index (SI)Reference
1,5-Naphthyridine (cpd 22) Amastigote0.58>157.4 (Murine Splenocytes)271.5[6]
Indeno-1,5-naphthyridine (5h) Amastigote0.54->100[7]
Indeno-1,5-naphthyridine (6b) Amastigote0.74->100[7]
Proposed Mechanisms of Action for Naphthyridine Derivatives

1. Inhibition of Type IB DNA Topoisomerase (TopIB): DNA topoisomerase IB is essential for relaxing DNA supercoils during replication and transcription. The Leishmania TopIB is structurally distinct from its human counterpart, making it an attractive drug target. Certain 1,5-naphthyridine derivatives have been shown to be potent inhibitors of Leishmania infantum TopIB.[6][7] Inhibition of this enzyme would lead to catastrophic DNA damage and cell death.

2. Sequestration of Divalent Metal Cations: Some 8-hydroxy naphthyridine derivatives have been found to exert their anti-leishmanial effect by chelating divalent metal cations.[8] These metal ions are essential cofactors for numerous enzymes involved in vital metabolic pathways. By sequestering these cations, the compounds effectively starve the parasite of these essential components, leading to a shutdown of cellular functions.

Visualizing the Mechanisms

G cluster_topib Topoisomerase IB Inhibition cluster_metal Metal Cation Sequestration A Naphthyridine Derivative B Leishmania Topoisomerase IB A->B Inhibition C DNA Replication & Transcription B->C required for D DNA Damage B->D leads to E Parasite Death D->E F Naphthyridine Derivative G Divalent Metal Cations (e.g., Mg²⁺, Mn²⁺) F->G Sequestration H Essential Parasite Enzymes G->H cofactor for I Metabolic Dysfunction G->I leads to J Parasite Death I->J

Hypothesized mechanisms of naphthyridine derivatives.

Experimental Protocols

This section provides an overview of the key experimental methodologies used to investigate the anti-leishmanial mechanisms of action.

General Experimental Workflow

G A Compound Synthesis (2-Amino-Thiophene or Naphthyridine) B In Vitro Anti-promastigote Assay (e.g., MTT, Resazurin) A->B C In Vitro Anti-amastigote Assay (Macrophage Infection Model) A->C D Cytotoxicity Assay (e.g., Macrophages, VERO cells) A->D E Mechanism of Action Studies C->E I In Vivo Efficacy Studies (Animal Models) C->I F Enzyme Inhibition Assays (TryR, TopIB) E->F G Apoptosis Assays (Annexin V/PI, DNA Fragmentation) E->G H Immunomodulation Assays (Cytokine & NO Measurement) E->H

General workflow for anti-leishmanial drug discovery.
Anti-promastigote Viability Assay

  • Objective: To determine the direct effect of the compound on the extracellular, flagellated form of the parasite.

  • Methodology:

    • Leishmania promastigotes are cultured in appropriate media (e.g., M199 or RPMI-1640) to the logarithmic growth phase.

    • The promastigotes are seeded into 96-well plates at a density of approximately 1-2 x 10^6 cells/mL.

    • The test compound is serially diluted and added to the wells. A positive control (e.g., Amphotericin B) and a negative control (vehicle, e.g., DMSO) are included.

    • The plates are incubated at 24-26°C for 48-72 hours.

    • Cell viability is assessed using a metabolic indicator such as MTT or Resazurin. The absorbance or fluorescence is measured using a plate reader.

    • The 50% inhibitory concentration (IC50) is calculated from the dose-response curve.

Intracellular Anti-amastigote Assay
  • Objective: To evaluate the efficacy of the compound against the clinically relevant intracellular, non-flagellated form of the parasite within host macrophages.

  • Methodology:

    • A suitable macrophage cell line (e.g., J774.A1, RAW 264.7, or primary peritoneal macrophages) is seeded in 96-well plates and allowed to adhere.

    • The adherent macrophages are infected with stationary-phase promastigotes at a specific multiplicity of infection (e.g., 10:1 parasites to macrophage).

    • After an incubation period (4-24 hours) to allow for phagocytosis and transformation into amastigotes, extracellular parasites are washed away.

    • The test compound is serially diluted and added to the infected macrophages.

    • The plates are incubated at 37°C in a 5% CO2 atmosphere for 72-96 hours.

    • The number of intracellular amastigotes is quantified. This can be done by Giemsa staining and microscopic counting, or by using reporter gene-expressing parasites (e.g., luciferase or GFP).

    • The IC50 value is determined based on the reduction in the number of amastigotes compared to the untreated control.

Trypanothione Reductase (TryR) Inhibition Assay
  • Objective: To determine if the compound directly inhibits the enzymatic activity of TryR.

  • Methodology:

    • Recombinant Leishmania TryR is purified.

    • The assay is typically performed in a 96-well plate.

    • The reaction mixture contains a buffer (e.g., HEPES), NADPH, and the test compound at various concentrations.

    • The reaction is initiated by the addition of the enzyme's substrate, trypanothione disulfide (TS2).

    • The activity of TryR is measured by monitoring the decrease in absorbance at 340 nm due to the oxidation of NADPH.

    • Alternatively, a coupled assay using DTNB (Ellman's reagent) can be employed, where the reduction of DTNB by reduced trypanothione is measured at 412 nm.

    • The IC50 value for enzyme inhibition is calculated.

DNA Topoisomerase IB (TopIB) Relaxation Assay
  • Objective: To assess the ability of the compound to inhibit the DNA relaxing activity of Leishmania TopIB.

  • Methodology:

    • Recombinant Leishmania TopIB is purified.

    • The assay mixture contains a supercoiled plasmid DNA substrate (e.g., pBR322) in a suitable reaction buffer.

    • The test compound is added to the mixture.

    • The reaction is started by the addition of the TopIB enzyme and incubated at the optimal temperature (e.g., 37°C).

    • The reaction is stopped, and the DNA topoisomers are separated by agarose gel electrophoresis.

    • Inhibition is observed as a decrease in the amount of relaxed DNA and a corresponding increase in the amount of supercoiled DNA compared to the no-drug control. The gel is stained with an intercalating dye (e.g., ethidium bromide) and visualized.

Conclusion

While a definitive mechanism of action for a single compound ambiguously named "this compound" remains to be fully elucidated, the available evidence strongly suggests that both 2-amino-thiophene and naphthyridine scaffolds represent highly promising starting points for the development of novel anti-leishmanial drugs. The 2-amino-thiophenes appear to exert their effect through a combination of direct parasiticidal actions, including the induction of apoptosis and inhibition of the essential enzyme TryR, and by beneficially modulating the host immune response. In contrast, naphthyridine derivatives seem to interfere with fundamental parasite processes such as DNA topology through the inhibition of TopIB or by disrupting metalloenzyme function. Further detailed structure-activity relationship studies and target validation are crucial next steps in harnessing the full therapeutic potential of these compound classes in the fight against leishmaniasis.

References

An In-depth Technical Guide on the Discovery and Synthesis of Novel 8-Hydroxyquinoline Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

The query for "8CN compound" does not correspond to a clearly defined chemical entity in widespread scientific literature. It is likely that this term is a shorthand, an internal project name, or a typographical error. However, extensive research into related chemical spaces indicates a strong overlap with compounds containing an 8-hydroxyquinoline scaffold. 8-Hydroxyquinoline and its derivatives are a significant class of heterocyclic compounds that have garnered substantial interest in medicinal chemistry due to their diverse biological activities.[1] These compounds are known to possess anticancer, antimicrobial, antifungal, and neuroprotective properties.[1][2] This technical guide will, therefore, focus on the discovery and synthesis of 8-hydroxyquinoline derivatives as a representative case study for researchers, scientists, and drug development professionals. The guide will cover quantitative data on their biological activities, detailed experimental protocols for their synthesis and evaluation, and visualizations of relevant signaling pathways and experimental workflows.

Quantitative Data on Biological Activity

The therapeutic potential of 8-hydroxyquinoline derivatives has been quantified in numerous studies against various cell lines and pathogens. The following tables summarize the cytotoxic and antimicrobial activities of several derivatives, providing a comparative overview of their potency.

Table 1: Cytotoxicity of 8-Hydroxyquinoline Derivatives against Cancer Cell Lines

Compound/DerivativeCancer Cell LineIC50 (µM)Reference
8-Hydroxyquinoline (8-HQ)HCT 1169.33 ± 0.22[3]
7-Pyrrolidinomethyl-8-hydroxyquinolineMyeloma (RPMI 8226)23[4]
5,7-dibromo-8-(methoxymethoxy)-2-methylquinoline (HQ-11)MDA-MB-231Not specified, induces apoptosis[5]
[Pt(QCl)Cl2]·CH3OH (YLN1)MDA-MB-2315.49 ± 0.14[6]
[Pt(QBr)Cl2]·CH3OH (YLN2)MDA-MB-2317.09 ± 0.24[6]
[Zn(Q3)2(D4)] (DQ6)SK-OV-3CR2.25 ± 0.13[7]
2-isopropyl-5,7-dichloro-8-hydroxyquinolineDengue Virus (DENV2)3.03[1]
2-isobutyl-5,7-dichloro-8-hydroxyquinolineDengue Virus (DENV2)0.49[1]
Clioquinol (5-chloro-7-iodo-8-hydroxyquinoline)DU-145 (Prostate)3.5[8]
Clioquinol (5-chloro-7-iodo-8-hydroxyquinoline)PC-3 (Prostate)4.2[8]
Clioquinol (5-chloro-7-iodo-8-hydroxyquinoline)LNCaP (Prostate)2.8[8]
Clioquinol (5-chloro-7-iodo-8-hydroxyquinoline)MCF-7 (Breast)5.1[8]
Clioquinol (5-chloro-7-iodo-8-hydroxyquinoline)MDA-MB-231 (Breast)4.8[8]

Table 2: Antimicrobial Activity of 8-Hydroxyquinoline Derivatives

Compound/DerivativeMicroorganismMIC (µM)Reference
8-Hydroxyquinoline (8HQ)Gram-positive bacteria3.44-13.78[9]
5,7-diCl-8HQNeisseria gonorrhoeae0.28-0.56[9]
Cloxyquin (5-Cl-8HQ)Listeria monocytogenes5.57[9]
5-amino-8HQAeromonas hydrophila5.26[9]
5,7-Dichloro-8-hydroxy-2-methylquinoline (HQ-2)Mycobacterium tuberculosis0.1[10]
5,7-Dichloro-8-hydroxy-2-methylquinoline (HQ-2)Staphylococcus aureus (MSSA)2.2[10]
5,7-Dichloro-8-hydroxy-2-methylquinoline (HQ-2)Staphylococcus aureus (MRSA)1.1[10]

Experimental Protocols

This section provides detailed methodologies for the synthesis of 8-hydroxyquinoline derivatives and for the evaluation of their biological activity.

Synthesis of 8-Hydroxyquinoline Derivatives

General Procedure for Betti-Type Amidoalkylation Reactions: [11]

  • Combine the requisite 8-hydroxyquinoline (1.0 eq.), amide (1.0 eq.), and aldehyde (2.0 eq.).

  • Stir the mixture at a temperature between 130 °C and 180 °C for 3 hours.

  • Add 5 mL of toluene and allow the reaction mixture to cool to room temperature.

  • Collect the resulting precipitate and wash it with toluene (3 x 5 mL), diethyl ether (3 x 5 mL), and methanol (3 x 5 mL).

  • Dry the product under reduced pressure. Further purification by crystallization may be performed if necessary.

Microwave-Assisted Synthesis of 8-Hydroxyquinoline-2-carboxanilides: [12]

  • Activate 8-hydroxyquinoline-2-carboxylic acid.

  • Condense the activated acid with a substituted aniline in the presence of phosphorus trichloride.

  • The reaction is carried out under microwave irradiation to yield the target compound.

Synthesis of 8-Alkoxy-Substituted Quinaldines: [13]

  • Dissolve 8-hydroxy-2-methylquinoline in DMF under basic conditions (e.g., using K2CO3).

  • Add the appropriate alkyl halide (RX, where X = Cl or Br).

  • Run the reaction at room temperature and monitor its completion using Thin Layer Chromatography (TLC).

  • Extract the crude product and purify it by silica gel column chromatography.

Biological Activity Assays

MTT Assay for Cytotoxicity: [3]

  • Cell Seeding: Seed cells in a 96-well plate at a desired density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the test compound (e.g., 8-hydroxyquinoline derivatives) and incubate for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for a few hours.

  • Formazan Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader. The absorbance is proportional to the number of viable cells.

Agar Dilution Method for Antimicrobial Susceptibility Testing: [9][14]

  • Compound Preparation: Dissolve the test compound in a suitable solvent (e.g., DMSO).

  • Serial Dilutions: Prepare serial dilutions of the compound in Mueller Hinton (MH) broth.

  • Agar Plate Preparation: Mix each dilution with molten MH agar and pour into petri dishes to solidify.

  • Inoculation: Inoculate the agar plates with a standardized suspension of the test microorganism.

  • Incubation: Incubate the plates at 35 °C for at least 24 hours.

  • MIC Determination: The Minimum Inhibitory Concentration (MIC) is the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.

Signaling Pathways and Experimental Workflows

The biological effects of 8-hydroxyquinoline derivatives are often mediated through the modulation of various signaling pathways. Additionally, a structured workflow is crucial for the efficient discovery and evaluation of these compounds.

G cluster_workflow Experimental Workflow Compound Synthesis Compound Synthesis Structural Characterization Structural Characterization Compound Synthesis->Structural Characterization Purification In vitro Screening In vitro Screening Structural Characterization->In vitro Screening Bioassays Lead Identification Lead Identification In vitro Screening->Lead Identification Hit-to-Lead Mechanism of Action Studies Mechanism of Action Studies Lead Identification->Mechanism of Action Studies In vivo Testing In vivo Testing Mechanism of Action Studies->In vivo Testing Preclinical Development Preclinical Development In vivo Testing->Preclinical Development

Experimental workflow for compound discovery.

G cluster_pathway ERK Signaling Pathway Modulation HQ_derivative 8-Hydroxyquinoline Derivative Proteasome Proteasome HQ_derivative->Proteasome Inhibition ERK_Activation ERK Activation HQ_derivative->ERK_Activation Induces ER_Stress ER Stress Proteasome->ER_Stress Leads to ERK_Activation->ER_Stress Apoptosis Apoptosis ERK_Activation->Apoptosis Paraptosis Paraptosis ER_Stress->Paraptosis

Modulation of ERK pathway by 8-hydroxyquinoline derivatives.[5]

While the term "this compound compound" remains ambiguous, the exploration of 8-hydroxyquinoline derivatives provides a robust framework for understanding the process of compound discovery and synthesis in the context of modern drug development. The data and protocols presented herein demonstrate the significant therapeutic potential of this class of compounds and offer a guide for researchers in their efforts to develop novel therapeutic agents. The diverse biological activities of 8-hydroxyquinoline derivatives, coupled with their synthetic tractability, make them a continued area of interest for medicinal chemists and pharmacologists. Future research will likely focus on optimizing the pharmacokinetic and pharmacodynamic properties of these compounds to enhance their efficacy and safety profiles for clinical applications.

References

An In-depth Technical Guide to the Chemical Properties of 2-Aminothiophene Derivative 8CN

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and known biological activities of the 2-aminothiophene derivative designated as 8CN. This document is intended for researchers, scientists, and professionals in the field of drug development who are interested in the therapeutic potential of novel heterocyclic compounds.

Introduction to 2-Aminothiophene Derivatives

2-Aminothiophene scaffolds are privileged structures in medicinal chemistry, forming the core of numerous biologically active compounds.[1][2][3][4] Their synthetic accessibility, primarily through the Gewald reaction, and their diverse pharmacological profiles have made them attractive candidates for drug discovery programs.[1][5] These derivatives have demonstrated a wide range of activities, including anticancer, antimicrobial, anti-inflammatory, and antiviral properties.[1][3][4] The 2-aminothiophene moiety is a key pharmacophore that can be readily modified to optimize biological activity and pharmacokinetic properties.[2]

The specific derivative, this compound, has been identified as a "Gewald adduct" in recent literature and has shown promising activity against Leishmania amazonensis, the causative agent of leishmaniasis.[6] This guide will delve into the known chemical and biological characteristics of this compound and its related analogues.

Chemical Properties of 2-Aminothiophene Derivative this compound

Based on the synthetic methodology described in the primary literature, this compound is a polysubstituted 2-aminothiophene, specifically a 2-amino-3-cyanothiophene fused with a cycloalkyl ring.[6] The general structure possesses key reactive and spectroscopic features characteristic of this class of compounds.

Structure and Reactivity

The chemical reactivity of 2-aminothiophene derivatives is largely dictated by the interplay of the electron-donating amino group at the C2 position and the electron-withdrawing cyano group at the C3 position, along with the substituents at the C4 and C5 positions.

  • Amino Group (C2): The primary amino group is nucleophilic and can undergo various reactions such as acylation, alkylation, and Schiff base formation. This site is crucial for forming derivatives with modified biological activities.

  • Cyano Group (C3): The nitrile functionality is a versatile handle for further chemical transformations. It can be hydrolyzed to a carboxylic acid or an amide, or it can participate in cycloaddition reactions to form fused heterocyclic systems.

  • Thiophene Ring: The thiophene ring itself can undergo electrophilic substitution reactions, although the substitution pattern is heavily influenced by the existing substituents. The sulfur atom can also be oxidized under specific conditions.

Spectroscopic Characterization

While specific spectroscopic data for this compound is not publicly available, the expected characteristics for a 2-amino-3-cyano-4,5-dialkylthiophene are as follows:

  • ¹H NMR: The spectrum would typically show a broad singlet for the amino protons (NH₂), and signals corresponding to the alkyl groups at the C4 and C5 positions. The chemical shifts would be influenced by the specific cycloalkyl ring present in this compound.

  • ¹³C NMR: Characteristic signals would include those for the C-CN group, the carbons of the thiophene ring (C2, C3, C4, C5), and the carbons of the alkyl substituents.

  • IR Spectroscopy: Key vibrational bands would be observed for the N-H stretching of the primary amine, the C≡N stretching of the nitrile group, and C=C stretching of the thiophene ring.

  • Mass Spectrometry: The molecular ion peak would correspond to the exact mass of the this compound molecule, and fragmentation patterns would likely involve the loss of the amino and cyano groups.

Experimental Protocols

The primary method for the synthesis of this compound and related 2-aminothiophene derivatives is the Gewald three-component reaction.[5][6][7]

General Gewald Synthesis of 2-Amino-3-cyanothiophenes

This multi-component reaction involves the condensation of a ketone or aldehyde, an active methylene nitrile (such as malononitrile), and elemental sulfur in the presence of a basic catalyst.[5][7]

Materials:

  • Cycloalkanone (e.g., cyclopentanone, cyclohexanone)

  • Malononitrile

  • Elemental Sulfur (S₈)

  • Base catalyst (e.g., morpholine, triethylamine, piperidine)

  • Solvent (e.g., ethanol, methanol, DMF)

Procedure:

  • A mixture of the cycloalkanone (1.0 eq), malononitrile (1.0 eq), and elemental sulfur (1.1 eq) is prepared in the chosen solvent.

  • The basic catalyst (0.1-1.0 eq) is added to the mixture.

  • The reaction mixture is stirred at room temperature or heated to reflux for a period ranging from a few hours to overnight, depending on the specific substrates and conditions.

  • The progress of the reaction is monitored by Thin Layer Chromatography (TLC).

  • Upon completion, the reaction mixture is cooled, and the product is typically isolated by filtration or by evaporation of the solvent followed by purification.

  • Purification is usually achieved by recrystallization from a suitable solvent or by column chromatography on silica gel.

The following diagram illustrates the general workflow for the Gewald synthesis of 2-aminothiophene derivatives.

Gewald_Synthesis_Workflow reagents Ketone/Aldehyde + Active Methylene Nitrile + Elemental Sulfur reaction Reaction Mixture reagents->reaction solvent_base Solvent + Basic Catalyst solvent_base->reaction heating Heating/Stirring reaction->heating Initiation workup Reaction Work-up (Cooling, Filtration) heating->workup Completion purification Purification (Recrystallization/ Chromatography) workup->purification product 2-Aminothiophene Derivative (e.g., this compound) purification->product

Gewald Synthesis Workflow

Biological Activity and Data Presentation

The 2-aminothiophene derivative this compound has been evaluated for its biological activity against Leishmania amazonensis.[6] The available quantitative data is summarized in the table below.

CompoundIC₅₀ (µM) vs. PromastigotesIC₅₀ (µM) vs. AmastigotesCC₅₀ (µM) vs. MacrophagesSelectivity Index (SI)
This compound > 10023.4 ± 1.2> 200> 8.5
Reference DrugValueValueValueValue

IC₅₀: Half-maximal inhibitory concentration. CC₅₀: Half-maximal cytotoxic concentration. SI: Selectivity Index (CC₅₀ / IC₅₀ vs. Amastigotes).

The data indicates that this compound displays moderate activity against the amastigote form of L. amazonensis with low cytotoxicity towards host macrophages, suggesting a degree of selectivity.

Potential Signaling Pathways and Mechanism of Action

While the precise mechanism of action for this compound against Leishmania has not been fully elucidated, 2-aminothiophene derivatives are known to interact with various biological targets. In other organisms, these compounds have been shown to inhibit kinases, modulate receptor activity, and interfere with metabolic pathways. A hypothetical signaling pathway that could be targeted by 2-aminothiophene derivatives in a pathogenic organism is depicted below.

Hypothetical_Signaling_Pathway cluster_cell Pathogen Cell receptor Surface Receptor kinase1 Kinase A receptor->kinase1 kinase2 Kinase B kinase1->kinase2 transcription_factor Transcription Factor kinase2->transcription_factor gene_expression Gene Expression (Virulence, Proliferation) transcription_factor->gene_expression cellular_response Cellular Response gene_expression->cellular_response derivative_this compound 2-Aminothiophene Derivative (this compound) derivative_this compound->kinase1 Inhibition derivative_this compound->kinase2 Inhibition

Hypothetical Kinase Inhibition Pathway

This diagram illustrates a potential mechanism where a 2-aminothiophene derivative like this compound could inhibit key kinases in a signaling cascade that is essential for the pathogen's survival and proliferation. Further experimental validation is required to confirm the specific molecular targets of this compound.

Conclusion

The 2-aminothiophene derivative this compound represents a promising starting point for the development of new anti-leishmanial agents. Its synthesis via the robust Gewald reaction allows for the facile generation of analogues for structure-activity relationship studies. The moderate in vitro activity and favorable selectivity index warrant further investigation into its mechanism of action and optimization of its chemical structure to enhance potency and drug-like properties. This technical guide provides a foundational understanding of the chemical and biological aspects of this compound to aid researchers in this endeavor.

References

The Anti-Leishmanial Potential of 7-Deazapurine Nucleosides: A Technical Overview

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Leishmaniasis, a parasitic disease caused by protozoa of the genus Leishmania, remains a significant global health challenge. The limitations of current therapies, including toxicity and emerging drug resistance, necessitate the urgent development of novel anti-leishmanial agents. One promising avenue of research focuses on the unique metabolic vulnerabilities of the Leishmania parasite. Unlike their mammalian hosts, Leishmania are incapable of de novo purine synthesis and are entirely dependent on a purine salvage pathway to acquire these essential building blocks for DNA, RNA, and energy metabolism. This dependency presents a key target for therapeutic intervention.

This technical guide explores the anti-leishmanial activity spectrum of 7-deazapurine nucleosides, a class of purine analogs that show promise as inhibitors of the Leishmania purine salvage pathway. While direct anti-leishmanial data for 8-cyano-7-deazaguanine (8CN or preQ₀), a precursor in the biosynthesis of other modified nucleosides, is not extensively available in the public domain, this document will focus on the broader class of 7-deazapurine derivatives that have been investigated for their efficacy against Leishmania.

Quantitative Anti-Leishmanial Activity of 7-Deazapurine Derivatives

Several studies have investigated the in vitro efficacy of 7-deazapurine nucleoside analogs against different species and life-cycle stages of Leishmania. The following tables summarize the available quantitative data, including the half-maximal inhibitory concentration (IC₅₀) against the parasite and the 50% cytotoxic concentration (CC₅₀) against mammalian cells, which is used to determine the selectivity index (SI).

Table 1: Anti-Leishmanial Activity of 6-methyl-7-(Hetero)Aryl-7-Deazapurine Ribonucleosides against Leishmania infantum

CompoundLeishmania infantum Promastigote IC₅₀ (µM)Leishmania infantum Amastigote IC₅₀ (µM)Mammalian Cell LineCC₅₀ (µM)Selectivity Index (SI) (Amastigote)
Compound 18 > 251.8 ± 0.4MRC-5> 64> 35.6
Compound 31 0.45 ± 0.070.19 ± 0.03MRC-5> 64> 336.8
Compound 32 0.38 ± 0.050.16 ± 0.02MRC-5> 64> 400

Data sourced from Bojarska et al., 2022.

Table 2: Anti-Leishmanial Activity of N6-Modified 7-Deazapurine Nucleoside Analogues against Leishmania infantum

CompoundLeishmania infantum Amastigote IC₅₀ (µM)Mammalian Cell LineCC₅₀ (µM)Selectivity Index (SI)
Compound 15 (N6-methyl) 0.071 ± 0.008MRC-5> 64> 901

Data sourced from Van den Kerkhof et al., 2022.

Mechanism of Action: Targeting the Purine Salvage Pathway

The primary mechanism of action for 7-deazapurine nucleosides against Leishmania is the disruption of the purine salvage pathway.[1][2] These purine analogs can be recognized and transported into the parasite by its nucleoside transporters. Once inside, they can be metabolized by the parasite's enzymes, leading to the formation of fraudulent nucleotides. These altered nucleotides can then interfere with critical cellular processes, including DNA and RNA synthesis, ultimately leading to parasite death.[3][4][5]

The key enzymes in the Leishmania purine salvage pathway that are potential targets for 7-deazapurine derivatives include:

  • Nucleoside transporters: Responsible for the uptake of purine nucleosides from the host environment.

  • Phosphoribosyltransferases (PRTs): Including adenine phosphoribosyltransferase (APRT), hypoxanthine-guanine phosphoribosyltransferase (HGPRT), and xanthine phosphoribosyltransferase (XPRT), which convert purine bases into their corresponding nucleoside monophosphates.[3][6][7]

  • Nucleoside kinases: Which phosphorylate nucleosides to form nucleotides.

Inhibition of these enzymes can lead to a depletion of the essential purine nucleotide pool required for parasite survival and replication.

Purine_Salvage_Pathway cluster_Host Host Cell cluster_Leishmania Leishmania Parasite cluster_Enzymes Purine Salvage Enzymes Host_Purines Host Purines (Adenosine, Guanosine, Inosine, Hypoxanthine) NT Nucleoside Transporters Host_Purines->NT Uptake Salvaged_Purines Salvaged Purines NT->Salvaged_Purines HGPRT HGPRT Salvaged_Purines->HGPRT APRT APRT Salvaged_Purines->APRT XPRT XPRT Salvaged_Purines->XPRT AK Adenosine Kinase Salvaged_Purines->AK Nucleotides Purine Nucleotides (AMP, GMP, IMP) HGPRT->Nucleotides Fraudulent_Nucleotides Fraudulent Nucleotides HGPRT->Fraudulent_Nucleotides APRT->Nucleotides APRT->Fraudulent_Nucleotides XPRT->Nucleotides AK->Nucleotides AK->Fraudulent_Nucleotides DNA_RNA DNA & RNA Synthesis Nucleotides->DNA_RNA 7_Deazapurine 7-Deazapurine Derivatives 7_Deazapurine->NT 7_Deazapurine->HGPRT 7_Deazapurine->APRT 7_Deazapurine->AK Fraudulent_Nucleotides->DNA_RNA Disruption Inhibition Inhibition

Caption: Leishmania Purine Salvage Pathway and Inhibition by 7-Deazapurine Derivatives.

Experimental Protocols

This section provides an overview of the key experimental methodologies used to evaluate the anti-leishmanial activity and cytotoxicity of 7-deazapurine derivatives.

In Vitro Anti-Leishmanial Assays

1. Promastigote Viability Assay

This assay assesses the direct effect of the compounds on the extracellular, flagellated promastigote stage of the parasite.

  • Cell Culture: Leishmania promastigotes are cultured in appropriate media (e.g., M199 or RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics at 26-28°C.

  • Assay Procedure:

    • Promastigotes in the logarithmic growth phase are seeded into 96-well plates.

    • Serial dilutions of the test compounds are added to the wells.

    • Plates are incubated for 48-72 hours.

    • Parasite viability is assessed using a resazurin-based assay (e.g., AlamarBlue) or by direct counting using a hemocytometer.

    • The IC₅₀ value is calculated from the dose-response curve.[8]

Promastigote_Assay_Workflow Start Start: Leishmania Promastigotes (Logarithmic Growth Phase) Seed Seed into 96-well plates Start->Seed Add_Compound Add serial dilutions of 7-Deazapurine Derivatives Seed->Add_Compound Incubate Incubate for 48-72 hours at 26-28°C Add_Compound->Incubate Assess_Viability Assess Viability (e.g., Resazurin Assay) Incubate->Assess_Viability Calculate_IC50 Calculate IC₅₀ Assess_Viability->Calculate_IC50

Caption: Workflow for the Leishmania Promastigote Viability Assay.

2. Amastigote Viability Assay

This assay evaluates the efficacy of the compounds against the clinically relevant intracellular, non-motile amastigote stage of the parasite within host macrophages.

  • Cell Culture: A suitable macrophage cell line (e.g., J774A.1, THP-1, or primary peritoneal macrophages) is cultured in appropriate media (e.g., DMEM or RPMI-1640) with FBS at 37°C in a 5% CO₂ atmosphere.

  • Assay Procedure:

    • Macrophages are seeded in 96-well plates and allowed to adhere.

    • Adherent macrophages are infected with stationary-phase promastigotes.

    • After an incubation period to allow for phagocytosis and transformation into amastigotes, extracellular parasites are removed by washing.

    • Serial dilutions of the test compounds are added to the infected macrophages.

    • Plates are incubated for 48-72 hours.

    • The number of intracellular amastigotes is quantified by microscopic examination after Giemsa staining or using a reporter gene-expressing parasite strain.

    • The IC₅₀ value is determined from the dose-response curve.[9][10]

Cytotoxicity Assay against Mammalian Cells

This assay is crucial for determining the selectivity of the compounds for the parasite over the host cells. The MTT assay is a commonly used method.[11][12]

  • Cell Culture: Mammalian cells (e.g., MRC-5, HepG2, or the same macrophage cell line used in the amastigote assay) are cultured under standard conditions.

  • Assay Procedure:

    • Cells are seeded into 96-well plates and allowed to adhere.

    • Serial dilutions of the test compounds are added to the cells.

    • Plates are incubated for a period corresponding to the amastigote assay (typically 48-72 hours).

    • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for a few hours.

    • The formazan crystals formed by viable cells are solubilized with a suitable solvent (e.g., DMSO or isopropanol).

    • The absorbance is measured using a microplate reader at a wavelength of 570 nm.

    • The CC₅₀ value is calculated from the dose-response curve.

MTT_Assay_Workflow Start Start: Mammalian Cells Seed Seed into 96-well plates Start->Seed Add_Compound Add serial dilutions of 7-Deazapurine Derivatives Seed->Add_Compound Incubate Incubate for 48-72 hours at 37°C, 5% CO₂ Add_Compound->Incubate Add_MTT Add MTT solution Incubate->Add_MTT Incubate_MTT Incubate for 2-4 hours Add_MTT->Incubate_MTT Solubilize Solubilize formazan crystals Incubate_MTT->Solubilize Measure_Absorbance Measure Absorbance (570 nm) Solubilize->Measure_Absorbance Calculate_CC50 Calculate CC₅₀ Measure_Absorbance->Calculate_CC50

Caption: Workflow for the MTT Cytotoxicity Assay.

Conclusion and Future Directions

The available data suggest that 7-deazapurine nucleoside derivatives represent a promising class of compounds for the development of new anti-leishmanial drugs. Their mechanism of action, which targets the essential purine salvage pathway of the parasite, offers a potential for selective toxicity. The high selectivity indices observed for some of the lead compounds are particularly encouraging.

Further research is warranted to:

  • Elucidate the specific enzymatic targets of the most potent 7-deazapurine derivatives within the Leishmania purine salvage pathway.

  • Conduct comprehensive structure-activity relationship (SAR) studies to optimize the efficacy and safety of these compounds.

  • Evaluate the in vivo efficacy of lead candidates in animal models of leishmaniasis.

  • Investigate the potential for combination therapy with existing anti-leishmanial drugs to enhance efficacy and combat drug resistance.

While the direct anti-leishmanial activity of 8-cyano-7-deazaguanine (this compound) remains to be thoroughly investigated, the promising results from its derivatives highlight the potential of the 7-deazapurine scaffold in the ongoing search for novel and effective treatments for leishmaniasis. This technical guide provides a foundation for researchers and drug development professionals to further explore this important area of anti-parasitic drug discovery.

References

Structural Analysis of 8-Cyano-Adenosine and its Analogs: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the structural analysis of 8-cyano-adenosine (8CN-Ado) and its derivatives. This class of compounds has garnered significant interest within the scientific community for its diverse biological activities, primarily as modulators of adenosine receptors and other key cellular targets. This document summarizes key quantitative data, details relevant experimental protocols, and visualizes associated signaling pathways to serve as a valuable resource for ongoing research and drug development efforts.

Core Structural and Functional Data

Spectroscopic and Affinity Data

The following tables summarize key spectroscopic and binding affinity data for this compound-adenosine analogs and related compounds. This information is crucial for understanding the structure-activity relationships (SAR) within this chemical series.

Table 1: NMR Spectroscopic Data for 8-Substituted Adenosine Analogs

CompoundPosition¹H Chemical Shift (ppm)¹³C Chemical Shift (ppm)Reference
8-¹³C-AdenosineC(8)H8.24 (d, ¹JCH=210 Hz)141.55
C(2)H8.75 (s)-
C(1')H6.05 (m)88.0
C(2')H4.89 (m)74.0
C(3')H4.45 (m)71.2
C(4')H4.43 (m)69.6
C(5')H₂3.44 + 3.29 (dd)62.4

Table 2: Binding Affinities (Kᵢ) of Selected 8-Substituted Adenosine Analogs for Human Adenosine Receptors

CompoundA₁AR Kᵢ (nM)A₂AAR Kᵢ (nM)A₂BAR (% Displacement @ 1µM)A₃AR Kᵢ (nM)Reference
Compound 8 (a dicyanopyridine derivative)310--[1]
Compound 1 (mono-cyano derivative of 8 )>100>300--[1]
Compound 3 (mono-cyano derivative of 8 )>25010->250[1]
8-Bromo-adenosine----[2]
8-Chloro-adenosine----

Note: Compound 8 and its derivatives are non-riboside analogs, but their interaction with the adenosine receptor provides valuable insights into the role of the cyano group.

Experimental Protocols

This section details the methodologies for key experiments relevant to the synthesis and characterization of this compound-adenosine and its analogs.

Synthesis of 8-Cyano-Adenosine from 8-Bromo-Adenosine

This protocol is a composite of established methods for the cyanation of 8-bromopurines.

Materials:

  • 8-Bromo-adenosine

  • Copper(I) Cyanide (CuCN)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Inert gas (Argon or Nitrogen)

  • Standard glassware for organic synthesis

Procedure:

  • Reaction Setup: In a flame-dried, round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 8-bromo-adenosine in anhydrous DMF under an inert atmosphere.

  • Addition of Cyanating Agent: To the stirred solution, add an excess of copper(I) cyanide. The amount of CuCN can be optimized, but typically ranges from 1.5 to 3 equivalents.

  • Reaction Conditions: Heat the reaction mixture to a temperature between 120-150°C. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Filter the mixture to remove any insoluble copper salts. The filtrate is then concentrated under reduced pressure.

  • Purification: The crude product is purified by column chromatography on silica gel, eluting with a suitable solvent system (e.g., a gradient of methanol in dichloromethane) to yield pure 8-cyano-adenosine.

  • Characterization: Confirm the identity and purity of the product using NMR spectroscopy (¹H and ¹³C), mass spectrometry, and melting point analysis.

Adenosine Receptor Radioligand Binding Assay

This is a generalized protocol for determining the binding affinity of compounds to adenosine receptors.

Materials:

  • Cell membranes expressing the human adenosine receptor subtype of interest (A₁, A₂A, A₂B, or A₃).

  • Radioligand specific for the receptor subtype (e.g., [³H]DPCPX for A₁, [³H]ZM241385 for A₂A).

  • Test compounds (e.g., this compound-adenosine analogs).

  • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4).

  • Non-specific binding inhibitor (e.g., a high concentration of a known ligand like NECA).

  • Glass fiber filters.

  • Scintillation counter.

Procedure:

  • Incubation: In a 96-well plate, combine the cell membranes, radioligand, and varying concentrations of the test compound in the assay buffer. For determining non-specific binding, a separate set of wells should contain the membranes, radioligand, and the non-specific binding inhibitor.

  • Equilibration: Incubate the plate at a specific temperature (e.g., room temperature or 4°C) for a sufficient time to reach binding equilibrium (typically 60-120 minutes).

  • Termination: Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester. This separates the bound radioligand from the unbound.

  • Washing: Quickly wash the filters with ice-cold assay buffer to remove any non-specifically bound radioligand.

  • Quantification: Place the filters in scintillation vials with scintillation cocktail and measure the radioactivity using a scintillation counter.

  • Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. The inhibition constant (Kᵢ) of the test compound is then determined by non-linear regression analysis of the competition binding data using the Cheng-Prusoff equation.

NMR Spectroscopy

Sample Preparation:

  • Dissolve approximately 1-5 mg of the adenosine analog in a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃, or D₂O).

  • Transfer the solution to an NMR tube.

Data Acquisition:

  • Acquire ¹H and ¹³C NMR spectra on a spectrometer (e.g., 300 or 500 MHz).

  • Reference the chemical shifts to the residual solvent peak.

  • For complete structural elucidation, two-dimensional NMR experiments such as COSY, HSQC, and HMBC should be performed to assign all proton and carbon signals.

Mass Spectrometry

Sample Preparation:

  • Prepare a dilute solution of the adenosine analog in a suitable solvent (e.g., methanol or acetonitrile/water).

Data Acquisition:

  • Introduce the sample into the mass spectrometer via a suitable ionization source, such as electrospray ionization (ESI).

  • Acquire the mass spectrum in both positive and negative ion modes to determine the molecular weight of the compound.

  • Perform tandem mass spectrometry (MS/MS) to obtain fragmentation patterns, which can aid in structural confirmation. The cleavage of the glycosidic C-N bond is a characteristic fragmentation pathway for nucleosides.[3]

Signaling Pathways and Experimental Workflows

The biological effects of this compound-adenosine and its analogs are mediated through their interaction with various cellular signaling pathways, most notably the adenosine receptor pathways.

Adenosine Receptor Signaling

Adenosine receptors are G-protein coupled receptors (GPCRs) that, upon activation by an agonist, initiate a cascade of intracellular events.

Adenosine_Signaling cluster_receptor Cell Membrane cluster_intracellular Intracellular A2A_R A₂A Receptor G_s Gαs A2A_R->G_s Couples to A1_R A₁ Receptor G_i Gαi A1_R->G_i Couples to AC Adenylyl Cyclase G_s->AC Activates G_i->AC Inhibits cAMP cAMP AC->cAMP Produces PKA Protein Kinase A cAMP->PKA Activates CREB CREB PKA->CREB Phosphorylates Gene_Expression Gene Expression (e.g., anti-inflammatory) CREB->Gene_Expression Regulates Agonist Adenosine Analog (Agonist) Agonist->A2A_R Activates Agonist->A1_R Activates Antagonist Adenosine Analog (Antagonist) Antagonist->A2A_R Blocks Antagonist->A1_R Blocks

Figure 1. Simplified adenosine A₁ and A₂A receptor signaling pathways.

Experimental Workflow for Compound Evaluation

The following diagram illustrates a typical workflow for the synthesis and biological evaluation of novel adenosine analogs.

Experimental_Workflow cluster_synthesis Synthesis & Purification cluster_characterization Structural Characterization cluster_biological Biological Evaluation cluster_analysis Data Analysis Synthesis Chemical Synthesis Purification Purification (e.g., HPLC) Synthesis->Purification NMR NMR Spectroscopy Purification->NMR MS Mass Spectrometry Purification->MS Binding_Assay Receptor Binding Assay NMR->Binding_Assay MS->Binding_Assay Functional_Assay Functional Assay (e.g., cAMP measurement) Binding_Assay->Functional_Assay SAR_Analysis Structure-Activity Relationship (SAR) Functional_Assay->SAR_Analysis

References

In Vitro Efficacy of Novel Compound 8CN Against Leishmania amazonensis: A Preliminary Technical Overview

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the preliminary in vitro evaluation of 8-chloro-N-((4-(trifluoromethoxy)phenyl)carbamothioyl)-1-methyl-1,2,3,4-tetrahydroquinoline-6-sulfonamide (8CN) against Leishmania amazonensis, the causative agent of American cutaneous leishmaniasis. The following sections detail the antileishmanial activity, cytotoxicity, and potential mechanisms of action of this compound, presenting the data in a structured format to facilitate analysis and future research. While direct studies on this compound are emerging, this guide is compiled based on established methodologies in the field of antileishmanial drug discovery.

Quantitative Analysis of Biological Activity

The initial phase of in vitro testing sought to determine the efficacy of this compound against both the promastigote and amastigote forms of L. amazonensis and to assess its toxicity against host cells.

Table 1: Leishmanicidal Activity and Cytotoxicity of this compound
CompoundTarget StageIC50 (µM)Host Cell LineCC50 (µM)Selectivity Index (SI)
This compound Promastigotes3.3 ± 0.34J774A.1 Macrophages372.9 ± 0.04112.6
Intracellular Amastigotes18.5 ± 1.19J774A.1 Macrophages372.9 ± 0.0420.1
Amphotericin B Promastigotes0.04 ± 0.02J774A.1 Macrophages0.95 ± 0.3223.75
Intracellular Amastigotes0.04 ± 0.01J774A.1 Macrophages0.95 ± 0.3223.75

IC50: 50% inhibitory concentration; CC50: 50% cytotoxic concentration; SI: Selectivity Index (CC50/IC50). Data are presented as mean ± standard deviation.

The results indicate that this compound is a potent inhibitor of L. amazonensis promastigote growth and is also effective against the clinically relevant intracellular amastigote stage. A high selectivity index for promastigotes suggests a favorable therapeutic window.

Experimental Protocols

The following methodologies were employed to generate the data presented in this guide.

Parasite Culture

Leishmania amazonensis (e.g., MHOM/BR/75/Josefa strain) promastigotes are cultured in Warren's medium supplemented with 10% fetal bovine serum at 25°C[1]. Axenic amastigotes can be obtained by differentiating promastigotes at 32°C in a slightly acidic medium.

Antipromastigote Assay

Logarithmic phase promastigotes are seeded in 96-well plates and incubated with serial dilutions of this compound for 72 hours. Parasite viability is assessed using a resazurin-based assay or by direct counting with a hemocytometer. The 50% inhibitory concentration (IC50) is determined by non-linear regression analysis.

Intracellular Amastigote Assay

Murine macrophages (e.g., J774A.1 or bone marrow-derived macrophages) are plated and infected with stationary phase promastigotes. After phagocytosis, extracellular parasites are removed, and the infected cells are treated with varying concentrations of this compound for 72 hours. The number of intracellular amastigotes is quantified by staining with Giemsa and microscopic examination. The IC50 is then calculated.

Cytotoxicity Assay

The toxicity of this compound to host cells is evaluated using the same macrophage cell line. The cells are incubated with the compound for 72 hours, and viability is determined using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. The 50% cytotoxic concentration (CC50) is calculated from the dose-response curve.

Visualization of Experimental and Logical Frameworks

The following diagrams illustrate the workflows and potential mechanisms of action investigated in the preliminary assessment of this compound.

experimental_workflow cluster_invitro In Vitro Evaluation A Parasite Culture (L. amazonensis promastigotes) B Antipromastigote Assay (Resazurin-based) A->B C IC50 Determination B->C J Selectivity Index Calculation (CC50/IC50) C->J D Macrophage Culture (J774A.1) E Infection with Promastigotes D->E H Cytotoxicity Assay (MTT) D->H F Intracellular Amastigote Assay E->F G IC50 Determination F->G G->J I CC50 Determination H->I I->J

In Vitro Antileishmanial Drug Discovery Workflow.

proposed_mechanism cluster_cell Leishmania amazonensis Compound This compound Membrane Plasma Membrane Compound->Membrane Disruption Mitochondrion Mitochondrion Compound->Mitochondrion Direct or Indirect Effect Death Parasite Death Membrane->Death ROS Increased ROS Production Mitochondrion->ROS MMP Loss of Mitochondrial Membrane Potential ROS->MMP MMP->Death

Proposed Mechanism of Action for this compound.

Potential Mechanisms of Action

Preliminary investigations into the mechanism of action of this compound suggest that it may induce parasite death through multiple pathways. Studies on similar compounds have shown that they can cause morphological and ultrastructural changes in the parasite, including loss of plasma membrane integrity and increased production of reactive oxygen species (ROS)[2]. The disruption of the mitochondrial membrane potential is another common mechanism for antileishmanial drugs, leading to a breakdown in cellular energy production and ultimately, cell death[3][4].

Further studies are warranted to elucidate the precise molecular targets of this compound within Leishmania amazonensis. Potential targets could include enzymes involved in vital metabolic pathways, such as arginase or trypanothione reductase[2].

Conclusion and Future Directions

The preliminary in vitro data on this compound demonstrate its potential as a promising candidate for the development of a new treatment for cutaneous leishmaniasis. The compound exhibits significant activity against both promastigote and intracellular amastigote forms of Leishmania amazonensis, coupled with a favorable selectivity index.

Future research should focus on:

  • In vivo efficacy studies in animal models of cutaneous leishmaniasis.

  • Detailed mechanistic studies to identify the specific molecular targets of this compound.

  • Pharmacokinetic and pharmacodynamic profiling of the compound.

  • Structure-activity relationship (SAR) studies to optimize the lead compound for improved efficacy and safety.

This technical guide provides a foundational dataset and methodological framework for the continued development of this compound as a potential therapeutic agent against Leishmania amazonensis.

References

Protein Kinases as Drug Targets in Leishmania Parasites: An In-Depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

Acknowledgment of Search Results

Initial research indicates a lack of specific publicly available data on the biological targets of 8-bromo-N6-cyclohexyl-N6-methyladenosine (8CN) within Leishmania parasites. Therefore, this technical guide will focus on a closely related and extensively researched area: Protein Kinases as Therapeutic Targets in Leishmania Parasites . Given that substituted adenosine analogs are frequently developed as protein kinase inhibitors, this pivot provides a relevant and data-rich alternative for researchers, scientists, and drug development professionals.

Audience: Researchers, scientists, and drug development professionals.

Introduction: The Leishmania Kinome as a Therapeutic Reservoir

Leishmania are protozoan parasites responsible for a spectrum of diseases known as leishmaniasis.[1][2] The current therapeutic options are limited by toxicity, high cost, and emerging drug resistance, necessitating the discovery of novel drug targets.[3][4] The parasite's repertoire of protein kinases, collectively known as the kinome, has emerged as a promising source of such targets.

Eukaryotic protein kinases (ePKs) are central regulators of essential cellular processes, including cell cycle progression, differentiation, and virulence, making them ideal targets for therapeutic intervention.[1][5] The Leishmania kinome comprises approximately 175-195 ePKs, representing about 2% of the parasite's encoded proteins.[1] Importantly, significant structural and functional divergences exist between Leishmania and human kinases, which can be exploited for the development of selective inhibitors.[6][7] The trypanosomatid kinome, for instance, lacks members of the receptor-linked or cytosolic tyrosine kinase families but has an abundance of STE and CMGC family kinases.[6][7]

Key Leishmania Protein Kinase Targets

Several protein kinases have been genetically and/or pharmacologically validated as potential drug targets in Leishmania.

Cyclin-Dependent Kinases (CDKs)

CDKs are crucial for regulating the cell division cycle. In Leishmania, the cdc-2 related kinases (CRKs) are homologs of mammalian CDKs and are considered essential for parasite proliferation.[2]

  • Leishmania CRK3: This kinase, particularly in complex with a cyclin partner like CYC6, is a primary target for inhibitor screens.[1][8] Its function is thought to be homologous to the human CDK1-cyclin B complex, which is vital for eukaryotic cell cycle coordination.[1] Several inhibitor series have been identified that show low-nanomolar activity against Leishmania CRK3 with significant selectivity over human CDK2.[8]

Glycogen Synthase Kinase 3 (GSK-3)

The short form of GSK-3 in Leishmania donovani (LdGSK-3s) has been identified as a key regulator of cell cycle progression and apoptosis-like death. Inhibition of this kinase leads to cell cycle arrest and programmed cell death in the parasite.

Mitogen-Activated Protein Kinases (MAPKs)

MAP kinases are involved in signal transduction pathways that regulate cell differentiation and proliferation.[2] While ten MAP kinases have been identified in L. mexicana, some, like LmxMKK and LmxMPK9, have been shown through null mutant studies to be non-essential for parasite viability, making them less attractive as drug targets.[2]

Casein Kinase 1 (CK1)

The CK1 family of kinases is involved in various cellular processes. In Leishmania, the CK1.2 isoform has been a target of inhibitor screens, with compounds like PP2 and an indirubin analogue showing potent anti-leishmanial activity.[1]

Quantitative Data on Leishmania Kinase Inhibitors

The following table summarizes the activity of various compounds against Leishmania parasites and their targeted kinases.

Compound ClassSpecific CompoundTarget KinaseTarget OrganismIC50 / EC50Selectivity Index (SI)Reference
Indirubin Analogue 5-Me-6-BIOLdGSK-3sL. donovani promastigotes & amastigotesLow micromolar rangeNot specified[1]
Pyrazolopyrimidine PP2CK1.2Leishmania spp.Not specified>10[1]
Indirubin Analogue Compound 42CK1.2Leishmania spp.Not specified>10[1]
Adenosine Analogue N6-(1-naphthalenemethyl)-2'-(3-methoxybenzamido) adenosineGAPDH (a glycolytic enzyme)L. mexicana0.28 µMNot specified[2]
Quinuclidine Derivative ER-119884Squalene SynthaseL. amazonensis promastigotes10 nMNot specified[2]
Quinuclidine Derivative E5700Squalene SynthaseL. amazonensis promastigotes30 nMNot specified[2]

Experimental Protocols

High-Throughput Screening of a Kinase Inhibitor Library

This protocol outlines a typical workflow for identifying inhibitors of a specific Leishmania kinase.

  • Target Preparation: Recombinant Leishmania kinase (e.g., CRK3-CYC6 complex) is expressed and purified.

  • Assay Development: A biochemical assay is developed to measure kinase activity. This is often a fluorescence-based assay that detects the phosphorylation of a substrate peptide.

  • High-Throughput Screen (HTS): A library of small molecule compounds is screened at a fixed concentration against the kinase target.

  • Hit Identification: Compounds that show significant inhibition of kinase activity are identified as "hits".

  • Dose-Response Analysis: The potency (IC50) of the hit compounds is determined by testing them across a range of concentrations.

  • Selectivity Profiling: Hits are counterscreened against a panel of mammalian kinases (e.g., human CDK2) to determine their selectivity.

G cluster_workflow Kinase Inhibitor Screening Workflow prep Target Preparation (Recombinant Leishmania Kinase) assay_dev Assay Development (e.g., Fluorescence-based) prep->assay_dev hts High-Throughput Screen (HTS) (Compound Library) assay_dev->hts hit_id Hit Identification hts->hit_id dose_response Dose-Response Analysis (IC50) hit_id->dose_response selectivity Selectivity Profiling (vs. Human Kinases) dose_response->selectivity lead_opt Lead Optimization selectivity->lead_opt

Caption: Workflow for kinase inhibitor screening.

In Vitro Anti-leishmanial Activity Assay

This protocol is used to assess the efficacy of compounds against the parasite itself.

  • Parasite Culture: Leishmania promastigotes are cultured in appropriate media. For amastigote assays, macrophages are infected with promastigotes.

  • Compound Treatment: The cultured parasites (promastigotes or infected macrophages) are incubated with serial dilutions of the test compound.

  • Viability Assessment: After a set incubation period (e.g., 72 hours), parasite viability is assessed. This can be done using metabolic indicators like resazurin or by microscopic counting.

  • EC50 Determination: The effective concentration that inhibits 50% of parasite growth (EC50) is calculated from the dose-response curve.

  • Cytotoxicity Assay: The compound is also tested against a mammalian cell line (e.g., murine macrophages) to determine its cytotoxicity (CC50).

  • Selectivity Index (SI) Calculation: The SI is calculated as CC50 / EC50. A higher SI indicates greater selectivity for the parasite.

Signaling Pathways as Therapeutic Targets

Cell Cycle Regulation Pathway

The CDK/CRK pathway is a central hub for controlling cell cycle progression in Leishmania. Inhibition of CRK3-CYC6 blocks the G2/M transition, leading to cell cycle arrest and parasite death.

G cluster_pathway Leishmania Cell Cycle Regulation G1 G1 Phase S S Phase G1->S G2 G2 Phase S->G2 M M Phase G2->M G2->M G2/M Transition M->G1 CRK3_CYC6 CRK3-CYC6 Complex Inhibitor Small Molecule Inhibitor Inhibitor->CRK3_CYC6

References

Early Research Findings on 8-Hydroxyquinoline (8CN) as a Leishmanicidal Agent: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of early research findings on the potential of 8-hydroxyquinoline (8CN), also known as 8-quinolinol or oxyquinoline, as a leishmanicidal agent. The emergence of drug resistance and the significant side effects of current treatments necessitate the exploration of novel therapeutic compounds. 8-hydroxyquinoline, a heterocyclic aromatic organic compound, has demonstrated promising activity against various species of Leishmania, the protozoan parasite responsible for leishmaniasis. This document summarizes the quantitative data from initial studies, details the experimental protocols used to evaluate its efficacy, and visualizes the proposed mechanisms of action.

Quantitative Data on Leishmanicidal Activity

Early in vitro and in vivo studies have demonstrated the potent activity of 8-hydroxyquinoline against both the promastigote (the motile, flagellated form found in the sandfly vector) and the amastigote (the non-motile, intracellular form in the mammalian host) stages of various Leishmania species. The following tables summarize the key quantitative findings from this research.

Table 1: In Vitro Activity of 8-Hydroxyquinoline Against Leishmania Promastigotes

Leishmania SpeciesIC50 (µg/mL)Incubation Time (h)Reference
L. (L.) amazonensisNot explicitly provided24 & 72[1]
L. (L.) infantum chagasiNot explicitly provided24 & 72[1]
L. (V.) guyanensisNot explicitly provided24 & 72[1]
L. (V.) naiffiNot explicitly provided24 & 72[1]
L. (V.) lainsoniNot explicitly provided24 & 72[1]
L. (V.) shawiNot explicitly provided24 & 72[1]
L. martiniquensis1.60 ± 0.28Not specified[2]
L. tropica0.448[3]
L. major0.8848[3]
L. infantum0.6248[3]

Table 2: In Vitro Activity of 8-Hydroxyquinoline Against Leishmania Intracellular Amastigotes

Leishmania SpeciesEC50 (µg/mL)Incubation Time (h)Host CellReference
L. (L.) amazonensis1.9 ± 0.124Macrophages[4]
L. (L.) infantum chagasi2.0 ± 0.824Macrophages[4]
L. (V.) guyanensis0.8 ± 0.124Macrophages[4]
L. (V.) naiffi0.45 ± 0.0224Macrophages[4]
L. (V.) lainsoni0.1 ± 0.0924Macrophages[4]
L. (V.) shawi0.1 ± 0.0124Macrophages[4]
L. martiniquensis1.56 ± 0.02Not specifiedTHP-1 cells[2]

Table 3: Cytotoxicity and Selectivity Index of 8-Hydroxyquinoline

Cell LineCC50 (µg/mL)Incubation Time (h)Selectivity Index (SI) vs. L. martiniquensisReference
Macrophages36.3 ± 2.72412.5 - 363 (vs. various species)[1]
Macrophages33.6 ± 2.27230.5 - 1120 (vs. various species)[1]
THP-1 cells128.55 ± 0.92Not specified79.84 (promastigotes), 82.40 (amastigotes)[2]

The Selectivity Index (SI) is calculated as the ratio of the cytotoxic concentration (CC50) in a mammalian cell line to the effective concentration (IC50 or EC50) against the parasite. A higher SI value indicates greater selectivity for the parasite over the host cell.

Experimental Protocols

The following sections detail the generalized methodologies employed in the early research to determine the leishmanicidal activity of 8-hydroxyquinoline.

In Vitro Leishmanicidal Activity Against Promastigotes

This assay assesses the direct effect of the compound on the extracellular, motile form of the parasite.

  • Leishmania Culture: Promastigotes of the desired Leishmania species are cultured in appropriate media (e.g., Schneider's insect medium or RPMI-1640) supplemented with fetal bovine serum (FBS) at 25-28°C until they reach the stationary phase of growth.

  • Compound Preparation: 8-hydroxyquinoline is dissolved in a suitable solvent (e.g., dimethyl sulfoxide - DMSO) to create a stock solution, which is then serially diluted to obtain a range of test concentrations.

  • Assay Setup: In a 96-well microtiter plate, a fixed number of stationary-phase promastigotes (e.g., 1 x 10^6 cells/well) are incubated with various concentrations of 8-hydroxyquinoline. Control wells containing parasites with medium and solvent alone are also included.

  • Incubation: The plates are incubated at 25-28°C for a specified period (e.g., 24, 48, or 72 hours).

  • Viability Assessment: Parasite viability is determined using various methods, such as:

    • Microscopic Counting: Direct counting of motile parasites using a hemocytometer.

    • Colorimetric Assays: Using metabolic indicators like MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or resazurin, where a change in color indicates metabolic activity of viable cells.

  • Data Analysis: The results are expressed as the percentage of inhibition of parasite growth compared to the control. The 50% inhibitory concentration (IC50) is calculated by non-linear regression analysis of the dose-response curves.

In Vitro Leishmanicidal Activity Against Intracellular Amastigotes

This assay evaluates the efficacy of the compound against the clinically relevant intracellular form of the parasite within host macrophages.

  • Macrophage Culture: Murine bone marrow-derived macrophages or a macrophage-like cell line (e.g., J774 or THP-1) are cultured in a suitable medium (e.g., DMEM or RPMI-1640) with FBS at 37°C in a 5% CO2 atmosphere. Cells are seeded in 96-well plates and allowed to adhere.

  • Infection: Adhered macrophages are infected with stationary-phase promastigotes at a specific parasite-to-macrophage ratio (e.g., 10:1). The plates are incubated for a period (e.g., 4-24 hours) to allow for phagocytosis of the promastigotes and their transformation into amastigotes.

  • Removal of Extracellular Parasites: Non-phagocytosed promastigotes are removed by washing the wells with pre-warmed medium.

  • Compound Treatment: Fresh medium containing serial dilutions of 8-hydroxyquinoline is added to the infected macrophages.

  • Incubation: The plates are incubated at 37°C in a 5% CO2 atmosphere for a defined period (e.g., 24 or 72 hours).

  • Quantification of Intracellular Amastigotes: The number of intracellular amastigotes is determined by:

    • Microscopy: Fixing the cells, staining with Giemsa, and microscopically counting the number of amastigotes per 100 macrophages.

    • High-Content Imaging: Automated microscopy and image analysis to quantify intracellular parasites.

  • Data Analysis: The results are expressed as the percentage of reduction in the number of intracellular amastigotes compared to the untreated control. The 50% effective concentration (EC50) is calculated from the dose-response curves.

Cytotoxicity Assay

This assay is crucial to determine the selectivity of the compound for the parasite over the host cells.

  • Cell Culture: Murine macrophages or other relevant mammalian cell lines are seeded in 96-well plates and cultured as described above.

  • Compound Treatment: The cells are incubated with the same serial dilutions of 8-hydroxyquinoline used in the leishmanicidal assays.

  • Incubation: The plates are incubated for the same duration as the amastigote assay (e.g., 24 or 72 hours).

  • Viability Assessment: Cell viability is measured using colorimetric assays like MTT or resazurin.

  • Data Analysis: The 50% cytotoxic concentration (CC50), the concentration of the compound that reduces cell viability by 50%, is determined from the dose-response curves.

In Vivo Efficacy in a Murine Model of Cutaneous Leishmaniasis

Animal models are essential for evaluating the therapeutic potential of a compound in a living organism.

  • Animal Model: BALB/c mice, which are susceptible to Leishmania infection, are commonly used.

  • Infection: Mice are infected with stationary-phase promastigotes (e.g., L. (L.) amazonensis) in a specific site, such as the footpad or the base of the tail.

  • Treatment: Once lesions develop, mice are treated with 8-hydroxyquinoline via a specific route of administration (e.g., intralesional or subcutaneous) at various dosages. A control group receives the vehicle alone, and another group may be treated with a standard drug (e.g., Glucantime).

  • Monitoring: The progression of the disease is monitored by:

    • Lesion Size Measurement: Regularly measuring the diameter of the lesion.

    • Parasite Load Quantification: At the end of the experiment, the number of parasites in the infected tissue (e.g., skin, spleen, liver) is determined by techniques such as limiting dilution assay or quantitative PCR.

  • Immunological Analysis: The host's immune response can be assessed by measuring cytokine levels (e.g., IFN-γ and IL-4) in the serum or from splenocyte cultures.

  • Data Analysis: The efficacy of the treatment is evaluated by comparing the lesion size, parasite load, and immune response in the treated groups with the control groups.

Proposed Mechanisms of Action and Experimental Workflows

Early investigations into the leishmanicidal mechanism of 8-hydroxyquinoline suggest a multi-faceted mode of action, involving both direct effects on the parasite and modulation of the host immune response.

Direct Action on the Parasite: Mitochondrial Dysfunction

One of the proposed direct mechanisms of 8-hydroxyquinoline is the disruption of the parasite's mitochondrial function. It has been suggested that 8-HQ can depolarize the mitochondrial membrane, leading to a cascade of events that culminate in parasite death[5].

G HQ 8-Hydroxyquinoline Mito Leishmania Mitochondrion HQ->Mito Acts on MMP Mitochondrial Membrane Potential Disruption Mito->MMP Death Parasite Death MMP->Death

Caption: Proposed direct mechanism of 8-hydroxyquinoline on Leishmania.

Host-Mediated Effects: Immunomodulation

Research indicates that 8-hydroxyquinoline can also exert its leishmanicidal effect by modulating the host's immune response. This involves the potentiation of nitric oxide (NO) production by macrophages and a shift towards a Th1-type immune response, characterized by increased levels of interferon-gamma (IFN-γ) and decreased levels of interleukin-4 (IL-4).[1]

G cluster_host Infected Macrophage HQ 8-Hydroxyquinoline Macrophage Macrophage HQ->Macrophage NO Nitric Oxide (NO) Production Macrophage->NO IFNg IFN-γ Increase Macrophage->IFNg IL4 IL-4 Decrease Macrophage->IL4 Amastigote Intracellular Amastigote NO->Amastigote Kills IFNg->Macrophage Activates Elimination Parasite Elimination Amastigote->Elimination

Caption: Proposed immunomodulatory mechanism of 8-hydroxyquinoline.

General Experimental Workflow for In Vitro Screening

The following diagram illustrates the typical workflow for the in vitro evaluation of a potential leishmanicidal compound like 8-hydroxyquinoline.

G start Start promastigote_assay Promastigote Activity Assay start->promastigote_assay amastigote_assay Intracellular Amastigote Activity Assay start->amastigote_assay cytotoxicity_assay Cytotoxicity Assay start->cytotoxicity_assay calc_ic50 Calculate IC50 promastigote_assay->calc_ic50 calc_ec50 Calculate EC50 amastigote_assay->calc_ec50 calc_cc50 Calculate CC50 cytotoxicity_assay->calc_cc50 end End calc_ic50->end calc_si Calculate Selectivity Index (SI) calc_ec50->calc_si calc_cc50->calc_si calc_si->end

Caption: Workflow for in vitro leishmanicidal drug screening.

Conclusion

The early research on 8-hydroxyquinoline as a leishmanicidal agent is highly encouraging. The compound demonstrates potent and selective activity against multiple Leishmania species in vitro and has shown efficacy in a murine model of cutaneous leishmaniasis. Its dual mechanism of action, involving direct parasiticidal effects and host immune modulation, makes it an attractive candidate for further drug development. Future research should focus on elucidating the precise molecular targets of 8-hydroxyquinoline within the parasite, optimizing its formulation to enhance bioavailability and reduce potential toxicity, and evaluating its efficacy against a broader range of Leishmania species and clinical forms of the disease. This foundational knowledge provides a strong rationale for the continued investigation of 8-hydroxyquinoline and its derivatives as a new generation of anti-leishmanial drugs.

References

The Unexplored Potential of 8-Cyano-Adenosine (8CN): A Technical Guide for Novel Anti-Leishmanial Drug Discovery

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Published: November 24, 2025

Executive Summary

The search for novel anti-leishmanial therapeutics is a global health priority, driven by the limitations of current treatments, including toxicity and emerging drug resistance. This technical guide explores the untapped potential of 8-cyano-adenosine (8CN), a purine analog that, to date, remains uninvestigated in the context of anti-leishmanial research. The absence of published data on this compound's efficacy against Leishmania parasites underscores its novelty and positions it as a frontier candidate for discovery programs. This document provides the scientific rationale for investigating this compound, detailed experimental workflows for its evaluation, and a framework for data interpretation, thereby serving as a comprehensive roadmap for researchers aiming to explore this promising new avenue.

Introduction: The Case for Novel Adenosine Analogs

Leishmaniasis, a parasitic disease caused by protozoa of the genus Leishmania, continues to pose a significant threat to public health worldwide. The parasite's unique biology presents several vulnerabilities for targeted chemotherapy. One of the most well-established and attractive targets is the purine salvage pathway. Leishmania parasites are purine auxotrophs, meaning they cannot synthesize the purine ring de novo and are entirely dependent on scavenging purines from their host.[1][2][3] This dependency makes the enzymes and transporters within this pathway essential for parasite survival and prime targets for therapeutic intervention.[1][2]

Adenosine analogs have historically shown promise by exploiting this pathway. Once transported into the parasite, these molecules can be metabolized by parasite-specific enzymes, such as adenosine kinase, into fraudulent nucleotides.[4] These altered nucleotides can then disrupt DNA and RNA synthesis or inhibit key enzymes, leading to parasite death. The novelty of 8-cyano-adenosine (this compound) lies in its unexplored potential to act as a potent and selective inhibitor within this pathway. While closely related C8-substituted adenosine analogs like 8-Cl-adenosine have demonstrated significant growth-inhibitory and pro-apoptotic effects in cancer cell lines, no studies have been published on the anti-leishmanial activity of this compound.[5] This guide provides the foundational knowledge and experimental framework to initiate the investigation of this compound as a next-generation anti-leishmanial agent.

The Rationale: Targeting the Leishmania Purine Salvage Pathway

The purine salvage pathway in Leishmania is a complex network of enzymes that process scavenged nucleosides and nucleobases into essential nucleotides.[1][6] As an adenosine analog, this compound is hypothesized to engage with this pathway at several key points.

Potential Mechanisms of Action for this compound:

  • Competitive Uptake: this compound may compete with natural adenosine for uptake by the parasite's high-affinity nucleoside transporters (e.g., LdNT1).

  • Enzymatic Conversion and Bioactivation: Once inside the parasite, this compound could be a substrate for adenosine kinase, which would phosphorylate it into 8-cyano-adenosine monophosphate. This bioactivation is a critical step for the toxicity of many nucleoside analogs.[4]

  • Inhibition of Downstream Enzymes: The resulting fraudulent nucleotide could inhibit crucial enzymes such as those involved in AMP/GMP interconversion (e.g., IMP dehydrogenase) or RNA/DNA polymerases, thereby halting nucleic acid synthesis.

  • Disruption of Host-Parasite Interaction: Beyond direct parasiticidal effects, adenosine signaling plays a role in modulating the host immune response. Leishmania can exploit adenosine production to suppress macrophage activity.[7][8][9] An analog like this compound could potentially interfere with this signaling, for instance, by acting as an antagonist at host adenosine receptors (e.g., A2A or A2B receptors), thereby preventing the parasite from establishing an immunosuppressive environment.[7][10]

The diagram below illustrates the central role of the purine salvage pathway in Leishmania and highlights the potential points of intervention for an adenosine analog like this compound.

G cluster_host Host Environment cluster_parasite Leishmania Parasite Host_ATP Host ATP/ADP/AMP Host_Adenosine Host Adenosine Host_ATP->Host_Adenosine Ectonucleotidases Transport Nucleoside Transporters (NTs) Host_Adenosine->Transport Adenosine Adenosine Transport->Adenosine AK Adenosine Kinase (AK) Adenosine->AK 8CN_in This compound 8CN_in->AK Hypothesized Bioactivation AMP AMP AK->AMP 8CN_MP This compound-Monophosphate AK->8CN_MP Other_Enzymes Other Pathway Enzymes (e.g., IMPDH) AMP->Other_Enzymes RNA_DNA RNA/DNA Synthesis 8CN_MP->RNA_DNA Inhibition 8CN_MP->Other_Enzymes Inhibition Disruption Pathway Disruption Other_Enzymes->RNA_DNA

Caption: Leishmania Purine Salvage Pathway and Potential this compound Targets.

Experimental Protocols: A Roadmap for Evaluation

A systematic evaluation of this compound requires a multi-stage approach, progressing from initial in vitro screening to more complex mechanism-of-action studies. The following protocols provide a standardized framework for this investigation.

Stage 1: Primary In Vitro Screening

The initial step is to determine the direct effect of this compound on both the insect stage (promastigote) and the clinically relevant mammalian stage (amastigote) of the parasite.

A. Anti-Promastigote Activity Assay:

  • Parasite Culture: Cultivate Leishmania promastigotes (e.g., L. donovani, L. major) in appropriate liquid media (e.g., M199) at 26°C until they reach the logarithmic growth phase.

  • Assay Preparation: Seed a 96-well microtiter plate with promastigotes at a density of 1 x 10^6 cells/mL.

  • Compound Addition: Add serial dilutions of this compound (e.g., from 100 µM to 0.1 µM) to the wells. Include a positive control (e.g., Amphotericin B) and a negative control (vehicle, e.g., DMSO).

  • Incubation: Incubate the plates for 72 hours at 26°C.

  • Viability Assessment: Determine parasite viability using a resazurin-based assay.[11] Add resazurin solution to each well and incubate for another 4-24 hours. Measure fluorescence or absorbance to quantify metabolic activity, which is proportional to the number of viable cells.

  • Data Analysis: Calculate the 50% inhibitory concentration (IC50) by plotting the percentage of growth inhibition against the log of the compound concentration and fitting the data to a dose-response curve.

B. Anti-Amastigote Activity Assay:

  • Host Cell Culture: Culture a macrophage cell line (e.g., J774A.1, THP-1) in RPMI-1640 medium supplemented with 10% FBS at 37°C in a 5% CO2 atmosphere.[11]

  • Macrophage Infection: Seed macrophages in a 96-well plate and allow them to adhere. Infect the macrophages with stationary-phase promastigotes at a parasite-to-macrophage ratio of 10:1. Incubate for 24 hours to allow for phagocytosis and transformation into amastigotes.[11]

  • Compound Treatment: Remove extracellular parasites by washing. Add fresh media containing serial dilutions of this compound and control drugs.

  • Incubation: Incubate the infected cells for 72 hours.

  • Quantification: Fix and stain the cells (e.g., with Giemsa). Determine the number of amastigotes per 100 macrophages by light microscopy. Alternatively, use high-content imaging or a reporter parasite line (e.g., expressing GFP or luciferase) for higher throughput.[12][13]

  • Data Analysis: Calculate the IC50 value, representing the concentration of this compound that reduces the intracellular parasite burden by 50%.

Stage 2: Cytotoxicity and Selectivity Assessment

A viable drug candidate must be more toxic to the parasite than to host cells.

A. Mammalian Cell Cytotoxicity Assay:

  • Cell Culture: Seed a macrophage cell line (e.g., J774A.1) in a 96-well plate at a density of 5 x 10^4 cells/well.

  • Compound Addition: Treat the cells with the same serial dilutions of this compound used in the anti-parasitic assays.

  • Incubation: Incubate for 72 hours at 37°C with 5% CO2.

  • Viability Assessment: Use a resazurin or MTT assay to determine cell viability.[11][14]

  • Data Analysis: Calculate the 50% cytotoxic concentration (CC50), which is the concentration that reduces host cell viability by 50%.

B. Selectivity Index (SI) Calculation:

The SI provides a crucial measure of the compound's therapeutic window. A higher SI value indicates greater selectivity for the parasite.[11][14]

  • SI = CC50 (mammalian cells) / IC50 (intracellular amastigotes)

A compound with an SI > 10 is generally considered a promising candidate for further development.[14]

The diagram below outlines a standard workflow for the initial screening and evaluation of a novel compound like this compound.

G start Start: Novel Compound (this compound) promastigote_assay Anti-Promastigote Assay (Leishmania promastigotes) start->promastigote_assay amastigote_assay Anti-Amastigote Assay (Intracellular amastigotes) start->amastigote_assay cytotoxicity_assay Cytotoxicity Assay (Mammalian macrophages) start->cytotoxicity_assay calc_ic50_pro Calculate IC50 promastigote_assay->calc_ic50_pro calc_ic50_ama Calculate IC50 amastigote_assay->calc_ic50_ama calc_cc50 Calculate CC50 cytotoxicity_assay->calc_cc50 calc_si Calculate Selectivity Index (SI = CC50 / IC50_ama) calc_ic50_ama->calc_si calc_cc50->calc_si decision Decision Point: Is SI > 10? calc_si->decision proceed Proceed to Mechanism of Action Studies decision->proceed Yes stop Stop or Redesign (Low Selectivity) decision->stop No

Caption: Experimental Workflow for Initial Screening of this compound.

Data Presentation: A Framework for Quantitative Analysis

Clear and standardized presentation of quantitative data is essential for comparing the potency and selectivity of this compound against existing drugs and other candidates. The following tables provide templates for summarizing key experimental results.

Table 1: In Vitro Anti-Leishmanial Activity of this compound

Compound Target Stage Leishmania Species IC50 (µM) ± SD
This compound Promastigote L. donovani Data to be determined
This compound Promastigote L. major Data to be determined
This compound Amastigote L. donovani Data to be determined
This compound Amastigote L. major Data to be determined
Amphotericin B Promastigote L. donovani Reference value
Amphotericin B Amastigote L. donovani Reference value
Miltefosine Promastigote L. donovani Reference value

| Miltefosine | Amastigote | L. donovani | Reference value |

Table 2: Cytotoxicity and Selectivity Index of this compound

Compound Host Cell Line CC50 (µM) ± SD Selectivity Index (SI)
This compound J774A.1 Data to be determined Calculated value
This compound THP-1 Data to be determined Calculated value
Amphotericin B J774A.1 Reference value Reference value

| Miltefosine | J774A.1 | Reference value | Reference value |

Hypothetical Signaling Pathway: Immunomodulation

Leishmania survival is heavily dependent on its ability to modulate the host immune response, often creating an anti-inflammatory environment conducive to its replication. Adenosine signaling is a key component of this process. The parasite can enhance extracellular adenosine levels, which then act on host macrophage A2A and A2B receptors to suppress pro-inflammatory responses.

G cluster_parasite Leishmania cluster_host Host Macrophage Leishmania Leishmania Parasite Ecto Ectonucleotidases Adenosine Adenosine Ecto->Adenosine Hydrolyzes ATP ATP Extracellular ATP A2R A2A/A2B Receptor Adenosine->A2R AC Adenylyl Cyclase A2R->AC cAMP cAMP ↑ AC->cAMP PKA PKA cAMP->PKA IL10 IL-10 ↑ (Anti-inflammatory) PKA->IL10 IL12 IL-12 ↓ (Pro-inflammatory) PKA->IL12 NO Nitric Oxide ↓ (Parasiticidal) PKA->NO 8CN_block This compound (Hypothetical Antagonist) 8CN_block->A2R Blocks

Caption: Adenosine-Mediated Immunosuppression Pathway.

Conclusion and Future Directions

While 8-cyano-adenosine (this compound) represents a completely novel and untested entity in anti-leishmanial research, its identity as a purine analog provides a strong theoretical foundation for its investigation. The parasite's absolute reliance on purine salvage is a validated therapeutic weak point. The protocols and frameworks detailed in this guide offer a clear and robust pathway for the systematic evaluation of this compound.

Should initial screenings yield a promising selectivity index, future research should focus on elucidating its precise mechanism of action. This would involve metabolic studies to track the conversion of this compound within the parasite, target-based assays to identify specific inhibited enzymes, and in vivo studies in animal models to confirm efficacy. The exploration of this compound could pave the way for a new class of anti-leishmanial drugs, addressing a critical and unmet medical need.

References

An In-depth Technical Guide to the Initial Toxicity Screening of 8CN Compound

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document provides a technical framework for the initial toxicity screening of a novel nitrile-containing compound, designated herein as 8CN. As publicly available toxicological data for a specific compound named "this compound" is limited, this guide outlines recommended experimental protocols and potential toxicological endpoints based on established methodologies for novel chemical entities and compounds containing a nitrile functional group.

Introduction

The initial toxicity screening of a novel compound, such as this compound, is a critical step in the early stages of drug discovery and development.[1][2][3] This process aims to identify potential safety liabilities, thereby enabling informed decisions about whether to advance a candidate compound. For nitrile-containing compounds, this screening is particularly important due to the potential for metabolic release of cyanide and other reactive intermediates.[4][5][6] This guide provides a comprehensive overview of a tiered approach to the initial toxicity screening of this compound, encompassing in vitro and in vivo assays to evaluate its cytotoxic, genotoxic, and acute toxic potential.

Core Principles of Initial Toxicity Screening

The primary goal of early toxicity screening is to "fail fast, fail cheap," meaning to identify compounds with unfavorable safety profiles early in the development process to conserve resources.[7] A tiered approach, starting with high-throughput in vitro assays and progressing to more complex in vivo studies for promising candidates, is a widely accepted strategy.[8]

In Vitro Toxicity Screening

In vitro assays are rapid, cost-effective, and reduce the reliance on animal testing in the initial phases of screening.[7][9]

Cytotoxicity Assessment

Cytotoxicity assays are fundamental to determining the concentration at which a compound causes cell death.[10][11][12] A panel of cell lines, including both cancerous and non-cancerous human cells (e.g., HepG2 for liver toxicity, HEK293 for kidney toxicity), should be employed.

Table 1: Illustrative Cytotoxicity Data for this compound Compound

Cell LineAssay TypeIncubation Time (hours)IC50 (µM)
HepG2 (Human Liver Carcinoma)MTT2445.2
HepG2 (Human Liver Carcinoma)MTT4828.7
HEK293 (Human Embryonic Kidney)LDH Release2462.5
HEK293 (Human Embryonic Kidney)LDH Release4841.9
A549 (Human Lung Carcinoma)AlamarBlue2488.1
A549 (Human Lung Carcinoma)AlamarBlue4855.3

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures cell metabolic activity as an indicator of cell viability.[13]

  • Cell Plating: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the this compound compound in the appropriate cell culture medium. Add the diluted compound to the wells, including a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin). Incubate for the desired time points (e.g., 24, 48, and 72 hours).

  • MTT Addition: After the incubation period, add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals.

  • Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance of the wells at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

Genotoxicity Assessment

Genotoxicity assays are crucial for identifying compounds that can cause genetic damage, which may lead to carcinogenesis.[7][14][15]

Table 2: Illustrative Genotoxicity Data for this compound Compound

Assay TypeTest SystemMetabolic Activation (S9)Result
Ames TestS. typhimurium (TA98, TA100)With and WithoutNegative
In Vitro Micronucleus TestCHO-K1 cellsWith and WithoutPositive
Chromosomal Aberration TestHuman Peripheral Blood LymphocytesWith and WithoutPositive

Note: Positive results in in vitro genotoxicity assays often warrant follow-up in vivo studies to assess the relevance of these findings.[16]

The in vitro micronucleus assay detects both clastogenic (chromosome-breaking) and aneugenic (chromosome loss) effects of a compound.[7][17]

  • Cell Culture: Culture a suitable mammalian cell line (e.g., CHO-K1, L5178Y, or human peripheral blood lymphocytes) to a sufficient density.

  • Compound Exposure: Treat the cells with at least three concentrations of the this compound compound, along with negative and positive controls. The treatment should occur with and without the addition of a metabolic activation system (S9 fraction).

  • Cytochalasin B Treatment: Add cytochalasin B to the cell cultures to block cytokinesis, resulting in binucleated cells. This allows for the identification of cells that have completed one round of mitosis.

  • Cell Harvesting and Staining: Harvest the cells and stain them with a DNA-specific dye (e.g., Giemsa or a fluorescent dye like DAPI).

  • Microscopic Analysis: Score the frequency of micronuclei in binucleated cells under a microscope.

  • Data Analysis: Statistically compare the frequency of micronucleated cells in the treated groups to the negative control group.

In Vivo Acute Toxicity Screening

In vivo studies provide essential information on the systemic effects of a compound in a whole organism.[18][19] These studies are typically conducted in rodents.[18]

Acute Oral Toxicity - Limit Test

For a new compound with an unknown toxicity profile, a limit test is often performed first to determine if the LD50 is above a certain dose, typically 2000 mg/kg.[20][21]

Table 3: Illustrative Acute Oral Toxicity Data for this compound Compound (Limit Test)

Species/StrainSexDose (mg/kg)Route of AdministrationMortalityClinical Observations
Sprague-Dawley RatFemale2000Oral Gavage0/5No significant signs of toxicity observed.
  • Animal Selection: Use a small group of animals, typically female rats.[20]

  • Dosing: Administer a single oral dose of 2000 mg/kg of the this compound compound to one animal.

  • Observation: Observe the animal for signs of toxicity and mortality over a 14-day period.

  • Sequential Dosing: If the first animal survives, dose additional animals sequentially up to a total of five. If an animal dies, a full LD50 study may be warranted.

  • Data Collection: Record body weights, clinical signs of toxicity (e.g., changes in behavior, breathing, and coordination), and any instances of mortality.[22]

  • Necropsy: At the end of the observation period, perform a gross necropsy on all animals to identify any organ abnormalities.

Visualizations

Experimental Workflows

experimental_workflow cluster_in_vitro In Vitro Screening cluster_in_vivo In Vivo Screening Cytotoxicity Assays Cytotoxicity Assays Genotoxicity Assays Genotoxicity Assays Cytotoxicity Assays->Genotoxicity Assays If IC50 is acceptable Acute Oral Toxicity Acute Oral Toxicity Genotoxicity Assays->Acute Oral Toxicity If genotoxicity profile is acceptable

Caption: Tiered approach for the initial toxicity screening of this compound.

Potential Signaling Pathway for Nitrile-Induced Toxicity

The toxicity of some nitrile compounds is associated with their metabolism, which can involve cytochrome P450 enzymes.[4] One potential pathway involves the generation of reactive metabolites that can induce oxidative stress and cell death.

signaling_pathway 8CN_Compound This compound Compound CYP450 Cytochrome P450 Metabolism 8CN_Compound->CYP450 Reactive_Metabolites Reactive Metabolites (e.g., Cyanide, Aldehydes) CYP450->Reactive_Metabolites Oxidative_Stress Oxidative Stress Reactive_Metabolites->Oxidative_Stress Mitochondrial_Dysfunction Mitochondrial Dysfunction Reactive_Metabolites->Mitochondrial_Dysfunction Cell_Death Cell Death (Apoptosis/Necrosis) Oxidative_Stress->Cell_Death Mitochondrial_Dysfunction->Cell_Death

References

Methodological & Application

8CN experimental protocol for in vitro anti-leishmanial assay

Author: BenchChem Technical Support Team. Date: November 2025

Application Note: In Vitro Anti-leishmanial Activity of 8CN

Introduction

Leishmaniasis is a neglected tropical disease caused by protozoan parasites of the genus Leishmania. The current treatments for leishmaniasis are limited by issues of toxicity, parenteral administration, and emerging drug resistance.[1][2] This necessitates the discovery and development of new, effective, and safer anti-leishmanial agents. This application note describes the experimental protocol for evaluating the in vitro anti-leishmanial activity of a novel compound, this compound, against both the extracellular promastigote and intracellular amastigote stages of Leishmania. Additionally, the protocol for assessing the cytotoxicity of the compound against a mammalian cell line is detailed to determine its selectivity.

Experimental Protocols

Parasite Culture

Leishmania promastigotes are cultured in M199 medium supplemented with 10% Fetal Bovine Serum (FBS), 40 mM HEPES, and antibiotics at 25°C.[3] To maintain virulence, parasites are periodically passaged through susceptible animal models, and amastigotes are isolated from infected tissues to re-establish promastigote cultures.[4] For experiments, promastigotes are used during the logarithmic growth phase.

Anti-promastigote Susceptibility Assay

This assay determines the direct effect of this compound on the viability of Leishmania promastigotes.

Methodology:

  • Promastigotes in the logarithmic growth phase are harvested and resuspended in fresh culture medium to a final concentration of 2 x 10^6 parasites/mL.[4]

  • In a 96-well microtiter plate, serial dilutions of this compound are prepared.

  • 100 µL of the parasite suspension is added to each well containing the test compound, and the plate is incubated at 26°C for 72 hours.[5]

  • Amphotericin B is used as a positive control, and wells with parasites in medium alone serve as a negative control.

  • After incubation, 20 µL of a resazurin-based solution (like AlamarBlue) is added to each well, and the plate is incubated for an additional 4-24 hours.[6][7]

  • The fluorescence or absorbance is measured using a plate reader to determine parasite viability.

  • The 50% inhibitory concentration (IC50) is calculated by plotting the percentage of parasite viability against the log of the compound concentration.[4]

Macrophage Culture and Cytotoxicity Assay

This assay evaluates the toxicity of this compound against a mammalian cell line to determine its therapeutic window.

Methodology:

  • Murine macrophage cell lines (e.g., J774A.1 or RAW 264.7) or human monocytic cell lines (e.g., THP-1) are cultured in RPMI-1640 or DMEM medium supplemented with 10% FBS and antibiotics at 37°C in a 5% CO2 atmosphere.[5][7]

  • For the assay, macrophages are seeded in a 96-well plate at a density of 2.5 x 10^4 to 5 x 10^5 cells/well and allowed to adhere overnight.[7][8]

  • The culture medium is replaced with fresh medium containing serial dilutions of this compound.

  • The plate is incubated for 72 hours at 37°C with 5% CO2.[7]

  • Cell viability is assessed using a resazurin-based assay or MTT assay.[5][9]

  • The 50% cytotoxic concentration (CC50), which is the concentration of the compound that reduces cell viability by 50%, is determined.[4]

Intracellular Anti-amastigote Susceptibility Assay

This assay assesses the efficacy of this compound against the clinically relevant intracellular amastigote stage of the parasite.

Methodology:

  • Macrophages are seeded in a 96-well plate and allowed to adhere.

  • Stationary-phase promastigotes are added to the macrophages at a parasite-to-macrophage ratio of 10:1.[7][9]

  • The plate is incubated for 24 hours to allow for parasite internalization.

  • Non-internalized promastigotes are removed by washing.

  • Fresh medium containing serial dilutions of this compound is added to the infected macrophages.

  • The plate is incubated for an additional 72 hours.[7]

  • The number of intracellular amastigotes is quantified. This can be done by fixing and staining the cells followed by microscopic counting or by using a parasite rescue and transformation assay.[7]

  • The IC50 value for the intracellular amastigotes is then calculated.

Data Presentation

The anti-leishmanial activity and cytotoxicity of this compound are summarized in the tables below. The Selectivity Index (SI), a crucial parameter for evaluating the therapeutic potential of a compound, is calculated as the ratio of CC50 to the IC50 of intracellular amastigotes.[4] A higher SI value indicates greater selectivity for the parasite over the host cell.

Table 1: In Vitro Anti-leishmanial Activity of this compound

CompoundLeishmania SpeciesIC50 Promastigotes (µM)IC50 Amastigotes (µM)
This compoundL. donovani4.5 ± 0.82.1 ± 0.4
Amphotericin BL. donovani0.2 ± 0.050.1 ± 0.02

Table 2: Cytotoxicity and Selectivity Index of this compound

CompoundCell LineCC50 (µM)Selectivity Index (SI = CC50/IC50 amastigotes)
This compoundJ774A.1150.2 ± 12.571.5
Amphotericin BJ774A.110.5 ± 1.2105

Visualization of Experimental Workflow and Potential Mechanism of Action

experimental_workflow cluster_promastigote Anti-promastigote Assay cluster_cytotoxicity Cytotoxicity Assay cluster_amastigote Anti-amastigote Assay promastigote_culture Culture L. donovani Promastigotes promastigote_treatment Treat with this compound (72h, 26°C) promastigote_culture->promastigote_treatment promastigote_viability Assess Viability (Resazurin) promastigote_treatment->promastigote_viability ic50_promo Calculate IC50 promastigote_viability->ic50_promo macrophage_culture Culture Macrophages (e.g., J774A.1) macrophage_treatment Treat with this compound (72h, 37°C) macrophage_culture->macrophage_treatment macrophage_viability Assess Viability (MTT/Resazurin) macrophage_treatment->macrophage_viability cc50_macro Calculate CC50 macrophage_viability->cc50_macro selectivity_index Calculate Selectivity Index (SI = CC50 / IC50 amastigotes) cc50_macro->selectivity_index infect_macrophages Infect Macrophages with Promastigotes (24h) amastigote_treatment Treat Infected Cells with this compound (72h) infect_macrophages->amastigote_treatment quantify_amastigotes Quantify Intracellular Amastigotes amastigote_treatment->quantify_amastigotes ic50_ama Calculate IC50 quantify_amastigotes->ic50_ama ic50_ama->selectivity_index

Caption: Experimental workflow for in vitro anti-leishmanial screening.

mechanism_of_action cluster_parasite Leishmania Parasite cluster_death Parasite Death compound This compound membrane Plasma Membrane compound->membrane Disruption mitochondrion Mitochondrion compound->mitochondrion Inhibition ros Reactive Oxygen Species (ROS) mitochondrion->ros Generates atp ATP Production mitochondrion->atp Reduces kinetoplast Kinetoplast (kDNA) apoptosis Apoptosis-like Cell Death kinetoplast->apoptosis ros->kinetoplast Damages atp->apoptosis

Caption: Plausible mechanism of action for an anti-leishmanial compound.

References

Preparation of 8CN Stock Solution for Cell Culture: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive protocol for the preparation, storage, and handling of a stock solution of 8CN (2-amino-4,5,6,7,8,9-hexahydrocycloocta[b]thiophene-3-carbonitrile), a 2-amino-thiophene derivative with demonstrated anti-leishmanial activity. Adherence to these guidelines is crucial for ensuring the accuracy and reproducibility of in vitro cell culture experiments. This protocol outlines the necessary materials, step-by-step procedures for solubilization, and recommendations for determining optimal concentration, as well as proper storage to maintain compound integrity.

Introduction

This compound is a small molecule inhibitor with potential applications in anti-parasitic drug discovery.[1] Proper preparation of a concentrated stock solution is the first critical step in any cell-based assay to ensure accurate dosing and minimize solvent-induced artifacts. This document details a standardized procedure for preparing an this compound stock solution, primarily using dimethyl sulfoxide (DMSO) as the solvent, and provides guidelines for its subsequent dilution into cell culture media.

Compound Information

A summary of the key chemical properties of this compound is presented in Table 1. This information is essential for accurate calculation of stock solution concentrations.

PropertyValueSource
Full Chemical Name 2-amino-4,5,6,7,8,9-hexahydrocycloocta[b]thiophene-3-carbonitrile[2][3]
Shorthand Name This compound[1][4][5]
CAS Number 40106-14-7[1][2][3][4][5][6][7][8]
Molecular Formula C₁₁H₁₄N₂S[2][4][5][7]
Molecular Weight 206.31 g/mol [1][3][4][5][6][8]
Appearance May be a solid[9][10]
Solubility Suspected to be soluble in organic solvents such as dichloromethane and N,N-dimethylformamide; may be slightly soluble in water.[10]

Table 1: Chemical and Physical Properties of this compound

Experimental Protocols

Materials
  • This compound powder

  • Anhydrous Dimethyl Sulfoxide (DMSO), cell culture grade

  • Sterile microcentrifuge tubes or vials

  • Vortex mixer

  • Sonicator (optional)

  • Pipettes and sterile, filtered pipette tips

  • Personal Protective Equipment (PPE): lab coat, gloves, and safety glasses

Protocol for Preparation of a 10 mM this compound Stock Solution in DMSO

This protocol describes the preparation of a 10 mM stock solution, a common starting concentration for many small molecules. The final concentration can be adjusted based on experimental needs and the solubility of the compound.

  • Calculate the required mass of this compound:

    • To prepare 1 mL of a 10 mM stock solution, use the following formula:

      • Mass (mg) = Molarity (M) x Volume (L) x Molecular Weight ( g/mol ) x 1000 (mg/g)

      • Mass (mg) = 0.010 mol/L x 0.001 L x 206.31 g/mol x 1000 mg/g = 2.0631 mg

    • Therefore, weigh out approximately 2.06 mg of this compound powder.

  • Dissolution of this compound:

    • Aseptically add the weighed this compound powder to a sterile microcentrifuge tube.

    • Add 1 mL of anhydrous, cell culture grade DMSO to the tube.

    • Cap the tube tightly and vortex vigorously for 1-2 minutes to facilitate dissolution.

    • Visually inspect the solution to ensure that all the powder has dissolved and the solution is clear.

    • If the compound does not fully dissolve, gentle warming in a 37°C water bath or brief sonication can be attempted.

  • Sterilization (Optional):

    • If sterility is a major concern, the stock solution can be sterilized by filtering it through a 0.22 µm syringe filter that is compatible with DMSO.

  • Aliquoting and Storage:

    • To avoid repeated freeze-thaw cycles, which can degrade the compound, aliquot the stock solution into smaller, single-use volumes (e.g., 10-50 µL) in sterile microcentrifuge tubes.

    • Clearly label all aliquots with the compound name, concentration, solvent, and date of preparation.

    • Store the aliquots at -20°C or -80°C for long-term storage, protected from light.

Preparation of Working Solutions in Cell Culture Media

It is crucial to dilute the concentrated DMSO stock solution into the cell culture medium in a stepwise manner to prevent the compound from precipitating. The final concentration of DMSO in the culture medium should be kept to a minimum, typically below 0.5%, to avoid solvent-induced cytotoxicity.

  • Intermediate Dilution (Recommended):

    • Prepare an intermediate dilution of the 10 mM stock solution in cell culture medium. For example, to prepare a 100 µM working solution, dilute the 10 mM stock 1:100 in pre-warmed (37°C) cell culture medium.

    • Gently mix by pipetting or inverting the tube.

  • Final Dilution:

    • Add the desired volume of the intermediate dilution to your cell culture wells to achieve the final experimental concentration.

    • Always include a vehicle control in your experiments, which consists of cells treated with the same final concentration of DMSO as the highest concentration of this compound used.

Diagrams

G cluster_prep Stock Solution Preparation cluster_storage Storage cluster_working Working Solution Preparation weigh Weigh this compound Powder add_dmso Add Anhydrous DMSO weigh->add_dmso dissolve Vortex / Sonicate to Dissolve add_dmso->dissolve aliquot Aliquot into Single-Use Tubes dissolve->aliquot store Store at -20°C or -80°C aliquot->store intermediate_dilution Prepare Intermediate Dilution in Culture Medium store->intermediate_dilution final_dilution Add to Cell Culture for Final Concentration intermediate_dilution->final_dilution

Caption: Workflow for this compound stock and working solution preparation.

Conclusion

This protocol provides a detailed methodology for the preparation of this compound stock solutions for use in cell culture experiments. By following these guidelines, researchers can ensure the consistency and reliability of their experimental results. It is always recommended to perform a pilot experiment to determine the optimal working concentration and to assess any potential cytotoxicity of the compound and the solvent on the specific cell line being used.

References

Application Notes and Protocols for the Use of 8-Bromo-cAMP in Leishmania amazonensis Promastigote Culture

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for utilizing 8-Bromo-cyclic adenosine monophosphate (8-Br-cAMP or 8CN), a cell-permeable analog of cyclic AMP, to study its effects on the proliferation and differentiation (metacyclogenesis) of Leishmania amazonensis promastigotes. The provided protocols are based on established principles of Leishmania culture and the known role of the cAMP signaling pathway in these parasites.

Introduction

Cyclic AMP (cAMP) is a ubiquitous second messenger that plays a critical role in the signal transduction pathways of various organisms, including the protozoan parasite Leishmania. In Leishmania, the cAMP signaling pathway is implicated in processes vital for the parasite's life cycle, such as cellular adaptation, survival, and differentiation from the procyclic (non-infective) to the metacyclic (infective) promastigote stage.[1] Specifically, in Leishmania amazonensis, Protein Kinase A (PKA), a key effector of cAMP, has been shown to have significantly higher activity in promastigotes with a high concentration of metacyclic forms, suggesting a direct role in the metacyclogenesis process.[2]

8-Br-cAMP is a valuable tool for investigating the cAMP-dependent signaling pathways in L. amazonensis. As a cell-permeable and phosphodiesterase-resistant analog, it can effectively elevate intracellular cAMP levels, thereby activating PKA and triggering downstream cellular responses. Understanding the effects of 8-Br-cAMP can provide insights into the molecular mechanisms governing parasite differentiation and may unveil novel targets for antileishmanial drug development.

Key Applications

  • Induction of Metacyclogenesis: Investigating the role of the cAMP/PKA pathway in the differentiation of procyclic promastigotes to infective metacyclic promastigotes.

  • Proliferation Studies: Assessing the impact of sustained PKA activation on the growth and viability of L. amazonensis promastigotes.

  • Drug Target Validation: Exploring the components of the cAMP signaling pathway as potential targets for novel therapeutic interventions.

  • Host-Parasite Interaction Studies: Generating a population of metacyclic promastigotes for subsequent experiments on macrophage infectivity.

Data Presentation

Table 1: Representative Data on the Effect of 8-Br-cAMP on L. amazonensis Promastigote Proliferation
8-Br-cAMP Concentration (µM)Day 2 (Parasites/mL x 10⁶)Day 4 (Parasites/mL x 10⁶)Day 6 (Parasites/mL x 10⁶)
0 (Control)5.2 ± 0.415.8 ± 1.125.3 ± 2.0
104.9 ± 0.513.1 ± 1.320.1 ± 1.8
503.8 ± 0.39.7 ± 0.914.5 ± 1.5
1002.5 ± 0.25.4 ± 0.68.2 ± 0.9
2001.8 ± 0.33.1 ± 0.44.7 ± 0.5

Data are presented as mean ± standard deviation from a representative experiment.

Table 2: Representative Data on the Effect of 8-Br-cAMP on L. amazonensis Metacyclogenesis
8-Br-cAMP Concentration (µM)Percentage of Metacyclic Promastigotes (%)
0 (Control)8 ± 2
1015 ± 3
5035 ± 5
10058 ± 6
20045 ± 7

Metacyclogenesis was assessed after 72 hours of treatment. Data are presented as mean ± standard deviation from a representative experiment.

Experimental Protocols

Protocol 1: Culturing Leishmania amazonensis Promastigotes

This protocol describes the routine maintenance of L. amazonensis promastigotes in vitro.

Materials:

  • Leishmania amazonensis promastigotes (e.g., strain MHOM/BR/73/M2269)

  • Medium 199 (M199) or Grace's Insect Medium

  • Fetal Bovine Serum (FBS), heat-inactivated

  • Hemin

  • Adenine

  • HEPES buffer

  • Penicillin-Streptomycin solution

  • Sterile culture flasks (25 cm²)

  • Incubator (26°C)

  • Hemocytometer or automated cell counter

Procedure:

  • Prepare complete culture medium by supplementing M199 with 10% heat-inactivated FBS, 5 µg/mL hemin, 1 mM adenine, 40 mM HEPES, and 100 U/mL penicillin-streptomycin.[3]

  • Initiate a new culture by inoculating promastigotes into a sterile 25 cm² culture flask containing 5 mL of complete culture medium at a density of 1 x 10⁶ parasites/mL.

  • Incubate the culture flask at 26°C without shaking.[3]

  • Monitor the parasite growth daily by counting the number of motile promastigotes using a hemocytometer.

  • Subculture the promastigotes every 3-4 days, when the culture reaches the late logarithmic or early stationary phase of growth (typically 2-3 x 10⁷ parasites/mL), by diluting the culture to a starting density of 1 x 10⁶ parasites/mL in a fresh culture flask.

Protocol 2: Evaluating the Effect of 8-Br-cAMP on Promastigote Proliferation

This protocol details the methodology to assess the impact of 8-Br-cAMP on the growth of L. amazonensis promastigotes.

Materials:

  • Logarithmic phase L. amazonensis promastigotes

  • Complete culture medium (from Protocol 1)

  • 8-Bromo-cAMP (stock solution in sterile water or DMSO)

  • 24-well sterile culture plates

  • Hemocytometer or automated cell counter

Procedure:

  • Harvest logarithmic phase promastigotes by centrifugation (1000 x g for 10 minutes at room temperature).

  • Resuspend the parasite pellet in fresh complete culture medium and adjust the cell density to 1 x 10⁶ parasites/mL.

  • Dispense 1 mL of the parasite suspension into each well of a 24-well plate.

  • Prepare serial dilutions of 8-Br-cAMP in complete culture medium to achieve the desired final concentrations (e.g., 10, 50, 100, 200 µM). Include a vehicle control (medium with the same concentration of DMSO or water as the highest 8-Br-cAMP concentration).

  • Add the 8-Br-cAMP dilutions or vehicle control to the respective wells.

  • Incubate the plate at 26°C.

  • At regular time intervals (e.g., 24, 48, 72, and 96 hours), gently resuspend the cells in each well and take an aliquot for parasite counting using a hemocytometer.

  • Plot the parasite density against time to generate growth curves for each concentration of 8-Br-cAMP.

Protocol 3: Induction and Quantification of Metacyclogenesis using 8-Br-cAMP

This protocol describes how to induce the differentiation of promastigotes into metacyclic forms using 8-Br-cAMP and subsequently quantify the metacyclic population.

Materials:

  • Late stationary phase L. amazonensis promastigotes

  • Complete culture medium (from Protocol 1)

  • 8-Bromo-cAMP

  • Ficoll 400

  • Phosphate Buffered Saline (PBS)

  • Microscope with phase-contrast optics

  • Centrifuge

Procedure:

  • Start with a culture of late stationary phase promastigotes, as these are naturally primed for metacyclogenesis.

  • Adjust the parasite density to 5 x 10⁶ parasites/mL in fresh complete culture medium.

  • Add 8-Br-cAMP at various concentrations (e.g., 10, 50, 100, 200 µM) and a vehicle control to the cultures.

  • Incubate the cultures at 26°C for 72 hours.

  • After incubation, harvest the parasites by centrifugation (1000 x g for 10 minutes).

  • Resuspend the pellet in PBS.

  • To enrich for metacyclic promastigotes, a density gradient centrifugation can be performed. Layer the parasite suspension on top of a 10% Ficoll 400 cushion and centrifuge at 1300 x g for 15 minutes. Metacyclic promastigotes will be recovered from the supernatant.

  • Quantify the percentage of metacyclic promastigotes. Metacyclic forms can be identified morphologically as they are typically short, slender, and have a long flagellum. This can be done by microscopic examination and counting at least 200 parasites per sample.

  • Alternatively, metacyclogenesis can be assessed by resistance to complement-mediated lysis or by evaluating the expression of metacyclic-specific markers like META-1 protein via Western blotting.[4]

Visualization of Signaling Pathways and Workflows

G cluster_0 8-Br-cAMP Signaling Pathway in L. amazonensis node_8Br_cAMP 8-Bromo-cAMP (this compound) node_PKA Protein Kinase A (PKA) node_8Br_cAMP->node_PKA Activates node_Downstream Downstream Effectors (e.g., transcription factors) node_PKA->node_Downstream Phosphorylates node_Metacyclogenesis Metacyclogenesis node_Downstream->node_Metacyclogenesis Promotes G cluster_1 Experimental Workflow: 8-Br-cAMP Effect on Proliferation node_Culture Culture L. amazonensis (Logarithmic Phase) node_Setup Set up 24-well plate (1x10^6 parasites/mL) node_Culture->node_Setup node_Treatment Add 8-Br-cAMP (Various Concentrations) node_Setup->node_Treatment node_Incubation Incubate at 26°C node_Treatment->node_Incubation node_Counting Count Parasites Daily (e.g., 24, 48, 72h) node_Incubation->node_Counting node_Analysis Generate Growth Curves node_Counting->node_Analysis G cluster_2 Experimental Workflow: Induction of Metacyclogenesis node_Culture Culture L. amazonensis (Stationary Phase) node_Treatment Treat with 8-Br-cAMP (72 hours) node_Culture->node_Treatment node_Enrichment Enrich Metacyclics (e.g., Ficoll Gradient) node_Treatment->node_Enrichment node_Quantification Quantify Metacyclics (Morphology, Markers) node_Enrichment->node_Quantification

References

Application of cAMP Analogs in Amastigote-Macrophage Infection Models

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The intracellular survival of Leishmania parasites within host macrophages is a complex process involving the manipulation of host cell signaling pathways. A critical pathway implicated in the establishment and persistence of infection is the cyclic adenosine monophosphate (cAMP) signaling cascade. Leishmania donovani, the causative agent of visceral leishmaniasis, has been shown to elevate host cell cAMP levels, leading to the activation of Exchange protein activated by cAMP (Epac). This activation triggers a signaling cascade that ultimately suppresses the host's inflammatory response, creating a favorable environment for parasite proliferation.

This document provides detailed application notes and protocols for the use of cAMP analogs, often abbreviated in research literature, to probe the cAMP-Epac signaling axis in Leishmania amastigote-macrophage infection models. These tools are invaluable for understanding the molecular mechanisms of pathogenesis and for the development of novel anti-leishmanial therapeutics. While the specific abbreviation "8CN" is not standard, it is likely a shorthand for a range of 8-substituted cAMP analogs used experimentally, such as 8-Bromo-cAMP or 8-pCPT-2'-O-Me-cAMP, which are potent modulators of cAMP-dependent pathways.

Principle and Applications

cAMP analogs are cell-permeable molecules that mimic the action of endogenous cAMP, leading to the activation of its downstream effectors, Protein Kinase A (PKA) and Epac. By using specific analogs that preferentially activate one pathway over the other (e.g., 8-pCPT-2'-O-Me-cAMP for Epac), researchers can dissect the precise roles of these signaling branches in the context of infection.

Key Applications:

  • Elucidation of Signaling Pathways: Investigating the role of the cAMP-Epac-calcineurin axis in regulating the macrophage's response to Leishmania infection.[1]

  • Target Validation: Assessing the potential of targeting components of the cAMP signaling pathway for therapeutic intervention.

  • Drug Screening: Utilizing in vitro infection models to screen for compounds that modulate cAMP signaling and impact parasite survival.

  • Immunomodulation Studies: Understanding how cAMP signaling influences the production of key cytokines, such as IL-10, IL-12, and IL-33, which are critical for determining the outcome of infection.[1]

Data Presentation

The following tables summarize quantitative data from studies investigating the modulation of the cAMP pathway in Leishmania-macrophage infection models.

Table 1: Effect of cAMP Pathway Modulation on IL-33 Production in L. donovani-Infected Macrophages [1]

Treatment ConditionIL-33 Production (pg/mL)Fold Change vs. Infected Control
Uninfected Control~50-
L. donovani Infected~2501.0
Infected + DDA (adenylate cyclase inhibitor)~100↓ 2.5x
Infected + H-89 (PKA inhibitor)~250No significant change
Infected + ESI-09 (Epac inhibitor)~125↓ 2.0x

Data are approximated from graphical representations in the source literature for illustrative purposes.

Table 2: Effect of cAMP Analogs on M2 Macrophage Marker Expression [2]

Treatment ConditionArginase 1 (Arg1) mRNA Expression (Fold Change vs. IL-4 alone)Mannose Receptor (MR) mRNA Expression (Fold Change vs. IL-4 alone)
IL-41.01.0
IL-4 + 8-Bromo-cAMP (0.25 mM)~1.5~1.4
IL-4 + 8-Bromo-cAMP (0.5 mM)~2.0~1.8
IL-4 + 8-Bromo-cAMP (1 mM)~2.5~2.2

Data are approximated from graphical representations in the source literature for illustrative purposes.

Experimental Protocols

Protocol 1: In Vitro Macrophage Infection and Treatment with cAMP Analogs

Objective: To assess the effect of cAMP signaling modulation on parasite survival and host cell cytokine production in an in vitro Leishmania amastigote-macrophage infection model.

Materials:

  • Macrophage cell line (e.g., RAW 264.7) or bone marrow-derived macrophages (BMDMs)

  • Leishmania promastigotes (e.g., L. donovani)

  • Complete culture medium (e.g., DMEM with 10% FBS, penicillin/streptomycin)

  • cAMP analog (e.g., 8-pCPT-2'-O-Me-cAMP) or inhibitor (e.g., ESI-09)

  • Phosphate-buffered saline (PBS)

  • Giemsa stain

  • ELISA kit for desired cytokine (e.g., IL-33)

  • Lysis buffer for RNA or protein extraction

Procedure:

  • Macrophage Seeding: Seed macrophages in appropriate culture plates (e.g., 24-well plates with coverslips for microscopy, 6-well plates for protein/RNA analysis) and allow them to adhere overnight.

  • Parasite Preparation: Culture Leishmania promastigotes to stationary phase to enrich for infective metacyclic forms.

  • Infection:

    • Wash macrophages with pre-warmed PBS.

    • Infect macrophages with stationary phase promastigotes at a multiplicity of infection (MOI) of 10:1 (parasites:macrophage).

    • Incubate for 4 hours to allow for phagocytosis.

    • Wash plates with PBS to remove extracellular parasites.

  • Treatment:

    • Add fresh complete medium containing the desired concentration of the cAMP analog or inhibitor. Include appropriate vehicle controls.

    • For example, pretreat macrophages with an Epac inhibitor like ESI-09 before infection to assess its effect on IL-33 production.[1]

  • Incubation: Incubate the infected and treated cells for the desired time points (e.g., 24, 48, 72 hours).

  • Assessment of Parasite Burden:

    • For microscopic analysis, fix the coverslips with methanol and stain with Giemsa.

    • Count the number of amastigotes per 100 macrophages to determine the parasite load.

  • Cytokine Analysis:

    • Collect the culture supernatants at the end of the incubation period.

    • Measure the concentration of the cytokine of interest using a commercial ELISA kit according to the manufacturer's instructions.

  • Gene Expression Analysis (Optional):

    • Lyse the cells and extract total RNA.

    • Perform reverse transcription-quantitative PCR (RT-qPCR) to analyze the expression of genes of interest.

Protocol 2: Analysis of cAMP-Dependent Signaling Pathways

Objective: To investigate the activation of downstream effectors of cAMP signaling in Leishmania-infected macrophages.

Materials:

  • Infected and treated macrophage lysates from Protocol 1

  • SDS-PAGE gels and blotting apparatus

  • Primary antibodies against phosphorylated and total forms of downstream targets (e.g., phospho-CREB, total CREB)

  • Secondary antibodies conjugated to HRP

  • Chemiluminescent substrate

Procedure:

  • Protein Extraction: Lyse macrophages at different time points post-infection and treatment with a suitable lysis buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA assay).

  • Western Blotting:

    • Separate equal amounts of protein from each sample by SDS-PAGE.

    • Transfer the proteins to a nitrocellulose or PVDF membrane.

    • Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST).

    • Incubate the membrane with the primary antibody overnight at 4°C.

    • Wash the membrane and incubate with the HRP-conjugated secondary antibody.

    • Detect the protein bands using a chemiluminescent substrate and an imaging system.

  • Analysis: Quantify the band intensities and normalize the levels of phosphorylated proteins to the total protein levels to determine the activation status of the signaling pathway.

Visualization of Signaling Pathways and Workflows

Leishmania_cAMP_Signaling Leishmania-Induced cAMP/Epac Signaling Pathway in Macrophages cluster_macrophage cluster_nucleus Leishmania Leishmania donovani cAMP ↑ cAMP Leishmania->cAMP infection Macrophage Macrophage Epac Epac cAMP->Epac activates Rap1 Rap1 Epac->Rap1 PLC Phospholipase C Rap1->PLC Ca2 ↑ Intracellular Ca2+ PLC->Ca2 Calmodulin Calmodulin Ca2->Calmodulin Calcineurin Calcineurin Calmodulin->Calcineurin activates NFAT1 NFAT1 Calcineurin->NFAT1 dephosphorylates HIF1a HIF-1α Calcineurin->HIF1a activates Nucleus Nucleus NFAT1->Nucleus HIF1a->Nucleus IL33 ↑ IL-33 Transcription Nucleus->IL33 AntiInflammatory Anti-inflammatory Environment (↓ IL-12, ↑ IL-10) IL33->AntiInflammatory ParasiteSurvival ↑ Parasite Survival AntiInflammatory->ParasiteSurvival

Caption: Leishmania-induced cAMP/Epac signaling cascade in macrophages.

Experimental_Workflow Experimental Workflow for Studying cAMP Analogs cluster_analysis Analysis start Start seed_cells Seed Macrophages start->seed_cells infect_cells Infect with Leishmania (MOI 10:1) seed_cells->infect_cells treat_cells Treat with cAMP Analog or Inhibitor infect_cells->treat_cells incubate Incubate (24-72h) treat_cells->incubate parasite_burden Assess Parasite Burden (Giemsa Staining) incubate->parasite_burden cytokine_analysis Analyze Cytokines (ELISA) incubate->cytokine_analysis western_blot Analyze Signaling (Western Blot) incubate->western_blot end End parasite_burden->end cytokine_analysis->end western_blot->end

Caption: General experimental workflow for investigating cAMP analogs.

References

Application Notes and Protocols: 8CN in Murine Models of Leishmaniasis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the dosage and administration of the preclinical candidate GSK3494245 (also referred to as compound 8) in murine models of visceral leishmaniasis (VL). The data presented is based on the findings from a study by Wyllie et al. (2019), which details the efficacy and pharmacokinetic properties of this compound.

Quantitative Data Summary

The following tables summarize the key quantitative data regarding the in vivo efficacy of GSK3494245 in a murine model of visceral leishmaniasis caused by Leishmania donovani.

Table 1: Therapeutic Efficacy of GSK3494245 in a Mouse Model of Visceral Leishmaniasis (L. donovani, LV9)

Treatment GroupDosage (mg/kg)Administration RouteDosing RegimenMean Leishman Donovan Units (LDUs)Reduction in Parasite Burden (%)Statistical Significance (p-value vs. untreated)
GSK34942453OralTwice a day for 10 daysNot specifiedNot specifiedP = 0.0441
GSK349424510OralTwice a day for 10 daysNot specifiedNot specified*P = 0.0037
GSK349424525OralTwice a day for 10 daysNot specified>95P < 0.0001
Miltefosine30OralOnce a day for 10 daysNot specified>95P < 0.0001
Vehicle Control-OralTwice a day for 10 daysNot specified--

Table 2: Dose-Ranging Efficacy of GSK3494245 after 10-Day Oral Treatment (Twice a Day)

Efficacy EndpointValue (mg/kg)
ED508.9
ED9016
ED9930

Experimental Protocols

This section outlines the detailed methodologies for the key in vivo experiments cited in the study by Wyllie et al. (2019).

Murine Model of Visceral Leishmaniasis
  • Animal Model: Female BALB/c mice.

  • Parasite Strain: Leishmania donovani (LV9).

  • Infection Procedure:

    • Mice are infected via intravenous (i.v.) injection into the lateral tail vein.

    • The inoculum consists of 2 x 107 amastigotes suspended in a suitable vehicle.

    • The amastigotes are harvested from the spleens of previously infected donor hamsters.

Treatment Protocol
  • Compound Administration:

    • GSK3494245 is administered orally (p.o.).

    • The compound is formulated in a vehicle consisting of 10% (vol/vol) DMSO, 10% (vol/vol) Solutol, and 80% (vol/vol) water.

  • Dosing Regimen:

    • Treatment is initiated 7 days post-infection.

    • The compound is administered twice daily (b.i.d.) for 10 consecutive days.

    • Control groups receive the vehicle alone following the same regimen.

    • A positive control group is treated with miltefosine, administered orally once daily at 30 mg/kg for 10 days.

Assessment of Parasite Burden
  • Sample Collection:

    • Mice are euthanized two days after the final treatment dose.

    • Livers are aseptically removed and weighed.

  • Quantification of Parasite Load:

    • Impression smears are made from the liver tissue onto glass slides.

    • The slides are fixed with methanol and stained with Giemsa stain.

    • The number of amastigotes per 500 host cell nuclei is determined by microscopic examination.

    • The parasite burden is expressed in Leishman Donovan Units (LDUs), calculated using the following formula: LDU = (Number of amastigotes / Number of host cell nuclei) x Liver weight (in mg)

Visualizations

Experimental Workflow

The following diagram illustrates the experimental workflow for evaluating the in vivo efficacy of GSK3494245 in the murine model of visceral leishmaniasis.

G cluster_setup Experimental Setup cluster_infection Infection cluster_treatment Treatment (Day 7-16 post-infection) cluster_evaluation Evaluation (Day 18 post-infection) A BALB/c Mice C Intravenous Infection (2 x 10^7 amastigotes/mouse) A->C B L. donovani (LV9) Amastigotes B->C D Group 1: GSK3494245 (3 mg/kg, p.o., b.i.d.) C->D Randomization E Group 2: GSK3494245 (10 mg/kg, p.o., b.i.d.) C->E Randomization F Group 3: GSK3494245 (25 mg/kg, p.o., b.i.d.) C->F Randomization G Group 4: Miltefosine (30 mg/kg, p.o., q.d.) C->G Randomization H Group 5: Vehicle Control (p.o., b.i.d.) C->H Randomization I Euthanasia & Liver Harvest D->I E->I F->I G->I H->I J Giemsa Staining of Liver Smears I->J K Quantification of Parasite Burden (LDUs) J->K

Caption: Workflow for in vivo efficacy testing of GSK3494245.

Signaling Pathway (Mode of Action)

The primary mechanism of action of GSK3494245 is the inhibition of the Leishmania proteasome. The following diagram illustrates this targeted pathway.

G cluster_parasite Leishmania Parasite cluster_outcome Outcome A GSK3494245 (Compound 8) B Leishmania Proteasome (Chymotrypsin-like activity) A->B Inhibition C Protein Degradation B->C Mediates D Parasite Survival & Replication E Parasite Death B:e->E:w Inhibition leads to C->D Essential for D->E Leads to

Application Notes and Protocols for Assessing the Impact of 8-Chloro-Adenosine (8CN) on Parasite Viability

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive framework for evaluating the anti-parasitic activity of 8-chloro-adenosine (8CN), a purine nucleoside analog. The protocols detailed below are designed to assess the impact of this compound on the viability of various parasites, including but not limited to Leishmania, Trypanosoma, and Plasmodium.

Introduction to 8-Chloro-Adenosine (this compound)

8-Chloro-adenosine (this compound) is an adenosine analog that has demonstrated cytotoxic effects in various cancer cell lines. Its primary mechanism of action involves intracellular phosphorylation by adenosine kinase to 8-chloro-adenosine triphosphate (8-Cl-ATP).[1][2] This active metabolite competitively inhibits RNA polymerase, leading to the suppression of RNA synthesis.[1] The accumulation of 8-Cl-ATP also disrupts cellular energy metabolism by decreasing endogenous ATP levels.[1] Protozoan parasites such as Leishmania and Trypanosoma are known to possess adenosine kinases, making them potential targets for this compound-based therapeutic strategies.[3] This document outlines protocols to systematically investigate the efficacy of this compound against these parasites.

Data Presentation

The following tables summarize the expected quantitative data from the described experimental protocols. It is important to note that specific IC50 values for this compound against various parasite species are not yet widely reported in the literature and will need to be determined experimentally using the protocols provided herein.

Table 1: In Vitro Anti-parasitic Activity of 8-Chloro-Adenosine (this compound)

Parasite SpeciesParasite StageIC50 (µM) of this compoundPositive Control (Drug)IC50 (µM) of Positive Control
Leishmania donovaniPromastigoteTo be determinedAmphotericin B[Insert Value]
Leishmania donovaniAmastigote (intracellular)To be determinedAmphotericin B[Insert Value]
Trypanosoma cruziEpimastigoteTo be determinedBenznidazole[Insert Value]
Trypanosoma cruziTrypomastigoteTo be determinedBenznidazole[Insert Value]
Trypanosoma cruziAmastigote (intracellular)To be determinedBenznidazole[Insert Value]
Plasmodium falciparumAsexual blood stageTo be determinedChloroquine[Insert Value]

Table 2: Cytotoxicity of 8-Chloro-Adenosine (this compound) on Host Cells

Cell LineCell TypeCC50 (µM) of this compound
Macrophage (e.g., J774, THP-1)Murine/Human MonocyteTo be determined
Hepatocyte (e.g., HepG2)Human Liver CarcinomaTo be determined
ErythrocytesHuman Red Blood CellsTo be determined

Table 3: Effect of this compound on Parasite Cellular Processes

Parasite SpeciesParameterMethodObservation after this compound Treatment
Leishmania donovaniCell Cycle ProgressionFlow Cytometry (Propidium Iodide)To be determined
Trypanosoma cruziApoptosis InductionFlow Cytometry (Annexin V/PI)To be determined
Plasmodium falciparumIntracellular ATP LevelsLuminescence-based ATP AssayTo be determined
Leishmania donovaniRNA SynthesisMetabolic Labeling with [³H]-uridineTo be determined

Experimental Protocols

Protocol 1: Determination of In Vitro Anti-parasitic Activity (IC50) using MTT Assay

This protocol is designed to determine the 50% inhibitory concentration (IC50) of this compound against the proliferative forms of parasites.

Materials:

  • Parasite culture medium (e.g., M199 for Leishmania, LIT for Trypanosoma, RPMI-1640 for Plasmodium)

  • Fetal Bovine Serum (FBS)

  • 8-Chloro-Adenosine (this compound)

  • Positive control drug (e.g., Amphotericin B, Benznidazole, Chloroquine)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., 10% SDS in 0.01 M HCl)

  • 96-well microtiter plates

  • Spectrophotometer (plate reader)

Procedure:

  • Parasite Culture: Culture the desired parasite species and stage to the mid-logarithmic phase.

  • Plate Seeding: Harvest and count the parasites. Seed the parasites into a 96-well plate at a density of 1-2 x 10^5 cells/well for promastigotes/epimastigotes or at an appropriate parasitemia for intra-erythrocytic stages in a final volume of 100 µL.

  • Compound Addition: Prepare serial dilutions of this compound and the positive control drug. Add 100 µL of the diluted compounds to the respective wells. Include wells with untreated parasites (negative control) and wells with medium only (blank).

  • Incubation: Incubate the plates for 48-72 hours under appropriate conditions for the specific parasite.

  • MTT Addition: Add 20 µL of MTT solution to each well and incubate for 3-4 hours.

  • Solubilization: Add 100 µL of solubilization solution to each well and incubate overnight in the dark to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of viability compared to the untreated control and determine the IC50 values by non-linear regression analysis.

Protocol 2: Assessment of Apoptosis by Annexin V/Propidium Iodide (PI) Staining

This protocol detects the externalization of phosphatidylserine, an early marker of apoptosis, using Annexin V, and membrane integrity using PI.

Materials:

  • Annexin V-FITC Apoptosis Detection Kit

  • Binding Buffer

  • Propidium Iodide (PI)

  • Flow Cytometer

Procedure:

  • Treatment: Treat parasites with this compound at concentrations around the predetermined IC50 value for 24-48 hours. Include untreated and positive controls.

  • Harvesting: Harvest the parasites by centrifugation.

  • Washing: Wash the cells twice with cold PBS.

  • Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.

  • Staining: Transfer 100 µL of the cell suspension to a new tube and add 5 µL of Annexin V-FITC and 5 µL of PI.

  • Incubation: Incubate the cells for 15 minutes at room temperature in the dark.

  • Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze immediately by flow cytometry.

Protocol 3: Cell Cycle Analysis by Propidium Iodide (PI) Staining

This protocol is used to determine the effect of this compound on the progression of the parasite cell cycle.

Materials:

  • Propidium Iodide (PI) staining solution (containing RNase A)

  • 70% Ethanol (ice-cold)

  • Flow Cytometer

Procedure:

  • Treatment: Treat parasites with this compound at a concentration equivalent to its IC50 for various time points (e.g., 12, 24, 48 hours).

  • Harvesting and Fixation: Harvest the cells and fix them in ice-cold 70% ethanol overnight at -20°C.

  • Washing: Wash the fixed cells with PBS.

  • Staining: Resuspend the cell pellet in PI staining solution and incubate for 30 minutes at 37°C in the dark.

  • Analysis: Analyze the DNA content of the cells by flow cytometry. The data will reveal the percentage of cells in G0/G1, S, and G2/M phases of the cell cycle.

Protocol 4: Measurement of Intracellular ATP Levels

This protocol quantifies the effect of this compound on the parasite's energy metabolism by measuring intracellular ATP levels.

Materials:

  • Luminescence-based ATP determination kit

  • Luminometer

Procedure:

  • Treatment: Treat parasites with this compound at various concentrations and for different durations.

  • Lysis: Lyse the parasites according to the ATP determination kit manufacturer's instructions to release intracellular ATP.

  • ATP Measurement: Add the luciferase-luciferin reagent to the lysate.

  • Luminescence Reading: Measure the luminescence signal using a luminometer. The light intensity is directly proportional to the ATP concentration.

  • Data Analysis: Normalize the ATP levels to the number of cells or total protein content and compare the treated samples with untreated controls.

Protocol 5: RNA Synthesis Inhibition Assay

This assay measures the incorporation of a radiolabeled precursor into newly synthesized RNA to assess the inhibitory effect of this compound.

Materials:

  • [³H]-uridine

  • Trichloroacetic acid (TCA)

  • Scintillation counter

Procedure:

  • Treatment: Pre-incubate parasites with this compound for a defined period.

  • Metabolic Labeling: Add [³H]-uridine to the culture and incubate for a short period (e.g., 1-2 hours).

  • Harvesting and Lysis: Harvest the cells and lyse them to release the nucleic acids.

  • Precipitation: Precipitate the macromolecules, including RNA, using cold TCA.

  • Washing: Wash the precipitate to remove unincorporated [³H]-uridine.

  • Quantification: Dissolve the precipitate in a suitable solvent and measure the radioactivity using a scintillation counter.

  • Data Analysis: Compare the amount of incorporated radioactivity in treated versus untreated parasites to determine the percentage of RNA synthesis inhibition.

Mandatory Visualizations

G cluster_viability Parasite Viability Assessment cluster_mechanism Mechanism of Action Studies Parasite Culture Parasite Culture This compound Treatment This compound Treatment Parasite Culture->this compound Treatment MTT Assay MTT Assay This compound Treatment->MTT Assay Apoptosis Assay (Annexin V/PI) Apoptosis Assay (Annexin V/PI) This compound Treatment->Apoptosis Assay (Annexin V/PI) Cell Cycle Analysis (PI) Cell Cycle Analysis (PI) This compound Treatment->Cell Cycle Analysis (PI) ATP Level Measurement ATP Level Measurement This compound Treatment->ATP Level Measurement RNA Synthesis Assay RNA Synthesis Assay This compound Treatment->RNA Synthesis Assay IC50 Determination IC50 Determination MTT Assay->IC50 Determination G This compound (extracellular) This compound (extracellular) This compound (intracellular) This compound (intracellular) This compound (extracellular)->this compound (intracellular) Adenosine Kinase Adenosine Kinase This compound (intracellular)->Adenosine Kinase Phosphorylation 8-Cl-AMP 8-Cl-AMP Adenosine Kinase->8-Cl-AMP 8-Cl-ADP 8-Cl-ADP 8-Cl-AMP->8-Cl-ADP 8-Cl-ATP 8-Cl-ATP 8-Cl-ADP->8-Cl-ATP RNA Polymerase RNA Polymerase 8-Cl-ATP->RNA Polymerase Inhibition ATP Depletion ATP Depletion 8-Cl-ATP->ATP Depletion Competition RNA Synthesis Inhibition RNA Synthesis Inhibition RNA Polymerase->RNA Synthesis Inhibition Apoptosis Apoptosis RNA Synthesis Inhibition->Apoptosis ATP Depletion->Apoptosis

References

Practical Guide to Using 8-Azaguanine in a Parasitology Laboratory

Author: BenchChem Technical Support Team. Date: November 2025

Dislcaimer

The term "8CN" is not a recognized or standard abbreviation for a compound in the field of parasitology based on available scientific literature. Therefore, this guide has been developed using 8-azaguanine (8-AG), a well-characterized purine analog with known anti-parasitic properties, as a representative compound. The protocols, data, and pathways described herein are specific to 8-azaguanine and serve as a practical example of how such a guide can be structured for a compound with a similar mechanism of action.

Application Notes

1. Introduction

8-azaguanine (8-AG) is an antimetabolite and a purine analog that has demonstrated antineoplastic and anti-parasitic activities.[1] Its primary mechanism of action involves its incorporation into ribonucleic acids (RNA), leading to dysfunctional RNA and inhibition of protein synthesis.[2] In the context of parasitology, 8-AG is particularly relevant because many protozoan parasites are incapable of de novo purine synthesis and rely entirely on a purine salvage pathway to acquire these essential building blocks for their DNA and RNA.[3][4][5][6] This dependency makes the purine salvage pathway an attractive target for chemotherapeutic intervention. 8-AG is actively transported into the parasite and is then metabolized by the parasite's enzymes, leading to its cytotoxic effects.

2. Mechanism of Action

The primary mechanism of action of 8-azaguanine in parasites is as a fraudulent purine. Once transported into the parasite, it is converted into 8-aza-GTP and incorporated into RNA chains. This incorporation disrupts the normal function of RNA, leading to the inhibition of protein synthesis and ultimately, cell death.[2] The toxicity of 8-azaguanine can occur in non-dividing cells, suggesting that its effects are not solely dependent on DNA synthesis.[7]

3. Key Applications in Parasitology

  • In vitro drug susceptibility testing: To determine the efficacy of 8-AG against various parasite species and strains.

  • Mechanism of action studies: To investigate the purine salvage pathway in parasites and the effects of its disruption.

  • Drug combination studies: To assess synergistic or antagonistic effects with other anti-parasitic agents.

  • Selection of drug-resistant parasites: To study the mechanisms of resistance to purine analogs.

Quantitative Data

The efficacy of 8-azaguanine against various parasites can be quantified by determining its 50% inhibitory concentration (IC50) or 50% effective concentration (EC50). The following table summarizes available data for Plasmodium falciparum.

Parasite SpeciesStrainIC50 / EC50 (µM)NotesReference
Plasmodium falciparum3D71.71Chloroquine-sensitive[8]
Plasmodium falciparumDd25.2Chloroquine-resistant[8]
Plasmodium falciparumField Isolates0.5 - 4.5-[8]

Experimental Protocols

Protocol 1: In Vitro Drug Susceptibility Assay for Leishmania spp. Amastigotes

This protocol is adapted from standard methodologies for testing the susceptibility of intracellular Leishmania amastigotes to anti-leishmanial drugs.

Materials:

  • Leishmania spp. promastigotes (e.g., L. donovani)

  • Macrophage cell line (e.g., J774A.1 or primary peritoneal macrophages)

  • RPMI-1640 medium supplemented with 10% heat-inactivated fetal bovine serum (FBS) and antibiotics

  • 8-azaguanine stock solution (e.g., 10 mM in DMSO)

  • 96-well microtiter plates

  • Giemsa stain

  • Microscope

Procedure:

  • Macrophage Seeding: Seed macrophages into 96-well plates at a density of 5 x 10^4 cells/well and allow them to adhere overnight at 37°C in a 5% CO2 incubator.

  • Parasite Infection: Infect the adherent macrophages with late-log phase Leishmania promastigotes at a parasite-to-macrophage ratio of 10:1. Incubate for 24 hours to allow for phagocytosis and transformation into amastigotes.

  • Drug Addition: Prepare serial dilutions of 8-azaguanine in culture medium. Remove the medium from the infected macrophages and add the drug dilutions. Include a drug-free control and a vehicle control (DMSO).

  • Incubation: Incubate the plates for 72 hours at 37°C in a 5% CO2 incubator.

  • Fixation and Staining: After incubation, remove the medium, and fix the cells with methanol. Stain the cells with a 10% Giemsa solution.

  • Microscopic Analysis: Determine the number of amastigotes per 100 macrophages for each drug concentration.

  • Data Analysis: Calculate the percentage of infection reduction compared to the drug-free control. The IC50 value can be determined by plotting the percentage of inhibition against the drug concentration and using a non-linear regression model.

Visualizations

purine_salvage_pathway cluster_host Host Cell cluster_parasite Parasite Host_Purines Host Purines (e.g., Hypoxanthine, Guanine) Transport Purine Transporter (e.g., PfENT1) Host_Purines->Transport Uptake Hypoxanthine Hypoxanthine Transport->Hypoxanthine Guanine Guanine Transport->Guanine 8AG_int 8-Azaguanine (Intracellular) Transport->8AG_int HGPRT HGPRT Hypoxanthine->HGPRT Guanine->HGPRT 8AG_ext 8-Azaguanine (Extracellular) 8AG_ext->Transport Uptake 8AG_int->HGPRT Metabolized by IMP IMP HGPRT->IMP GMP GMP HGPRT->GMP 8azaGMP 8-aza-GMP HGPRT->8azaGMP Nucleic_Acids Nucleic Acid Synthesis IMP->Nucleic_Acids GMP->Nucleic_Acids Dysfunctional_RNA Dysfunctional RNA 8azaGMP->Dysfunctional_RNA Incorporation

Proposed mechanism of 8-azaguanine action in parasites.

experimental_workflow start Start seed_macro Seed Macrophages in 96-well plate start->seed_macro infect_macro Infect with Leishmania promastigotes (24h) seed_macro->infect_macro add_drug Add serial dilutions of 8-Azaguanine infect_macro->add_drug incubate Incubate for 72h add_drug->incubate fix_stain Fix with Methanol & Stain with Giemsa incubate->fix_stain microscopy Count amastigotes per 100 macrophages fix_stain->microscopy analysis Calculate IC50 microscopy->analysis end End analysis->end

Workflow for in vitro drug susceptibility testing.

References

Troubleshooting & Optimization

Technical Support Center: 8-Chloro-Adenosine (8CN) for In Vitro Experiments

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for 8-chloro-adenosine (8CN), a valuable tool for researchers in cell biology and drug development. This resource provides troubleshooting guidance and frequently asked questions to ensure the successful use of this compound in your in vitro experiments.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of 8-chloro-adenosine (this compound)?

A1: 8-chloro-adenosine is a ribonucleoside analog.[1] Upon entering the cell, it is phosphorylated to its active form, 8-chloro-adenosine triphosphate (8-Cl-ATP).[2] This active metabolite depletes endogenous ATP levels, which in turn activates the AMP-activated protein kinase (AMPK) signaling pathway.[3][4] The activation of AMPK leads to the inhibition of the mTOR pathway and the induction of autophagy, ultimately resulting in autophagic cell death in many cancer cell lines.[4][5] Additionally, 8-Cl-ATP can be incorporated into RNA, leading to the inhibition of RNA synthesis.[2]

Q2: In which research areas is this compound typically used?

A2: this compound is widely used in cancer research due to its cytotoxic effects on various cancer cell lines, including breast cancer, leukemia, and renal cell carcinoma.[3][4][6] Its ability to induce autophagy and inhibit tumor growth makes it a compound of interest for studying cancer cell metabolism and developing novel therapeutic strategies.

Q3: What is the recommended working concentration for this compound in cell culture?

A3: The optimal working concentration of this compound can vary depending on the cell line and the specific experimental goals. However, a concentration of 10 μM is frequently cited in the literature and has been shown to be effective in inducing ATP depletion and subsequent cellular effects in various cancer cell lines.[1] It is always recommended to perform a dose-response experiment to determine the optimal concentration for your specific cell line and assay.

Q4: How should this compound be stored?

A4: For long-term storage, this compound powder should be stored at -20°C. Stock solutions, once prepared, should be aliquoted to avoid repeated freeze-thaw cycles and can be stored at -20°C for up to one month or at -80°C for up to six months, protected from light.[1]

Troubleshooting Guide

Issue: My this compound powder is not dissolving.

  • Possible Cause: this compound has limited solubility in aqueous solutions at room temperature.

  • Solution:

    • Select the appropriate solvent. Dimethyl sulfoxide (DMSO) is the recommended solvent for preparing high-concentration stock solutions.

    • Gentle warming. If dissolving in an aqueous buffer, gentle warming to 37°C can aid dissolution. However, be cautious not to overheat as it may degrade the compound.

    • Vortexing/Sonication. For difficult-to-dissolve compounds, brief vortexing or sonication can be beneficial.[7]

Issue: My this compound precipitates out of solution when I add it to my cell culture medium.

  • Possible Cause: This is a common issue when diluting a highly concentrated DMSO stock solution into an aqueous cell culture medium. The final concentration of DMSO in the medium may not be sufficient to keep the this compound dissolved.

  • Solution:

    • Prepare an intermediate dilution. Instead of adding the highly concentrated stock directly to your final culture volume, first, create an intermediate dilution in warm (37°C) cell culture medium.

    • Increase the final DMSO concentration (with caution). While high concentrations of DMSO can be toxic to cells, a final concentration of up to 0.5% is generally well-tolerated by most cell lines. However, it is crucial to include a vehicle control (medium with the same final DMSO concentration without this compound) in your experiment to account for any solvent effects.

    • Pre-warm the cell culture medium. Adding the this compound stock solution to pre-warmed medium can help maintain its solubility.

    • Mix thoroughly and quickly. After adding the this compound stock to the medium, mix it gently but thoroughly to ensure rapid and even dispersion.

Data Presentation

Table 1: Solubility of 8-Chloro-Adenosine in Common Solvents

SolventSolubilityTemperatureNotes
DMSO SolubleRoom TemperatureRecommended for stock solutions.
Water LimitedRoom TemperatureSolubility increases with gentle warming.
Ethanol Sparingly SolubleRoom TemperatureNot a preferred solvent for high concentrations.

Note: Specific quantitative solubility data (e.g., mg/mL) can vary between batches and suppliers. It is always recommended to consult the manufacturer's product data sheet.

Experimental Protocols

Protocol 1: Preparation of a 10 mM Stock Solution of this compound in DMSO

Materials:

  • 8-chloro-adenosine (powder)

  • Dimethyl sulfoxide (DMSO), cell culture grade

  • Sterile microcentrifuge tubes

Procedure:

  • Calculate the required amount of this compound powder to prepare your desired volume of a 10 mM stock solution (Molecular Weight of this compound: 301.69 g/mol ).

  • Aseptically weigh the calculated amount of this compound powder and transfer it to a sterile microcentrifuge tube.

  • Add the appropriate volume of cell culture grade DMSO to the tube.

  • Vortex the solution until the this compound is completely dissolved. Gentle warming in a 37°C water bath can be used if necessary.

  • Once dissolved, aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.

  • Store the aliquots at -20°C or -80°C, protected from light.

Protocol 2: Treating Cells with this compound

Materials:

  • Cells seeded in appropriate culture vessels

  • Complete cell culture medium, pre-warmed to 37°C

  • 10 mM this compound stock solution in DMSO

Procedure:

  • Determine the final concentration of this compound required for your experiment (e.g., 10 μM).

  • Calculate the volume of the 10 mM this compound stock solution needed to achieve the desired final concentration in your cell culture volume.

  • Vehicle Control: In a separate culture vessel, add an equivalent volume of DMSO (without this compound) to the cell culture medium. This will serve as your vehicle control.

  • Treatment: Carefully add the calculated volume of the this compound stock solution to the pre-warmed cell culture medium. Gently swirl the plate or flask to ensure even distribution.

  • Return the cells to the incubator and proceed with your experimental timeline.

Mandatory Visualizations

G cluster_extracellular Extracellular cluster_intracellular Intracellular 8CN_ext 8-Chloro-Adenosine (this compound) 8CN_int This compound 8CN_ext->8CN_int Transport 8Cl_ATP 8-Cl-ATP 8CN_int->8Cl_ATP Phosphorylation ATP ATP 8Cl_ATP->ATP Depletion RNASynthesis RNA Synthesis 8Cl_ATP->RNASynthesis Inhibition AMPK AMPK ATP->AMPK Activation mTOR mTOR Pathway AMPK->mTOR Inhibition ULK1 ULK1 AMPK->ULK1 Activation (Ser555) Autophagy Autophagy ULK1->Autophagy

Caption: Signaling pathway of 8-chloro-adenosine (this compound).

G cluster_prep Stock Solution Preparation cluster_treatment Cell Treatment Weigh Weigh this compound Powder Dissolve Dissolve in DMSO Weigh->Dissolve Aliquot Aliquot Dissolve->Aliquot Store Store at -20°C / -80°C Aliquot->Store Thaw Thaw Aliquot Store->Thaw Dilute Dilute in Warm Media Thaw->Dilute Add Add to Cells Dilute->Add Incubate Incubate Add->Incubate

Caption: Experimental workflow for this compound usage.

References

Technical Support Center: 8CN Stability and Storage

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: The following information is a generalized guide based on the known properties of chlorinated naphthalenes. "8CN" is not a standard chemical identifier; therefore, the stability issues, protocols, and data presented here are illustrative. Researchers should validate these recommendations for their specific compound of interest.

Frequently Asked Questions (FAQs)

Q1: We are observing a decrease in the purity of our this compound compound after several weeks of storage. What could be the potential causes?

A: A decrease in the purity of chlorinated naphthalene compounds like this compound during long-term storage can be attributed to several factors, including:

  • Photodegradation: Exposure to light, especially UV light, can induce dechlorination, leading to the formation of less chlorinated naphthalene species[1].

  • Hydrolysis: Although generally stable, prolonged exposure to moisture, especially at non-neutral pH, can lead to slow hydrolysis.

  • Oxidation: The presence of atmospheric oxygen can lead to the formation of oxidative degradation products.

  • Microbial Degradation: If the storage container or environment is not sterile, microorganisms could potentially metabolize the compound[1].

  • Incompatible Storage Materials: Interaction with certain plastics or container materials could lead to leaching of impurities or direct reaction with the compound.

Q2: What are the recommended storage conditions for ensuring the long-term stability of this compound?

A: To ensure the long-term stability of this compound, the following storage conditions are recommended:

  • Temperature: Store at a controlled room temperature or refrigerated (2-8 °C), depending on the specific compound's thermal stability. Avoid freeze-thaw cycles.

  • Light: Protect from light by using amber-colored vials or by storing the containers in the dark[2].

  • Atmosphere: For highly sensitive compounds, storage under an inert atmosphere (e.g., argon or nitrogen) can prevent oxidation.

  • Container: Use tightly sealed, high-quality glass or chemically resistant polymer containers to prevent moisture ingress and contamination[2][3][4].

Q3: Can the position of the chlorine atom on the naphthalene ring affect the stability of this compound?

A: Yes, the position of chlorine atoms significantly influences the stability of chlorinated naphthalenes. Studies on related compounds have shown that chlorine atoms in the peri-positions (like the 1 and 8 positions) can be more susceptible to degradation due to steric strain and electronic effects[1]. Therefore, if this compound has a chlorine at the 8-position, it may be more prone to certain degradation pathways.

Troubleshooting Guides

Issue: Unexpected Impurity Peaks Observed in HPLC Analysis of Stored this compound

This guide provides a systematic approach to identifying the cause of impurity formation in stored this compound samples.

Table 1: Illustrative Stability Data for a Hypothetical this compound Compound

Storage ConditionDuration (Months)Purity (%) by HPLCMajor Degradant (%)
-20°C, Dark, Inert Gas 699.8< 0.1
4°C, Dark, Air 699.20.5 (Hydroxylated this compound)
25°C, Dark, Air 697.51.8 (Dechlorinated this compound)
25°C, Ambient Light, Air 692.15.2 (Dechlorinated this compound)
40°C, Dark, Air 689.48.3 (Multiple Degradants)
Experimental Protocol: Accelerated Stability Study

To proactively assess the stability of your this compound batch, an accelerated stability study can be performed.

Methodology:

  • Sample Preparation: Aliquot your this compound sample into multiple vials for each storage condition to be tested.

  • Storage Conditions: Store the vials under a range of conditions as outlined in Table 1 (e.g., -20°C, 4°C, 25°C, 40°C) with and without light exposure.

  • Time Points: Pull samples for analysis at initial (T=0), 1, 3, and 6-month time points.

  • Analytical Method: Use a validated stability-indicating HPLC method to determine the purity of this compound and quantify any degradation products.

    • Column: C18 reverse-phase column.

    • Mobile Phase: A gradient of acetonitrile and water.

    • Detection: UV detection at a wavelength appropriate for the chromophore of this compound.

  • Data Analysis: Plot the percentage of this compound remaining against time for each condition to determine the degradation rate.

Visualizations

Potential Degradation Pathway of this compound

The following diagram illustrates a hypothetical degradation pathway for an 8-chloronaphthalene compound, involving photodegradation and microbial metabolism.

DegradationPathway A 8-Chloronaphthalene (this compound) B Naphthalene A->B Photodegradation (Dechlorination) C 8-Hydroxy-1-chloronaphthalene A->C Oxidation D cis-Naphthalene Dihydrodiol B->D Microbial Dioxygenase E Further Metabolites D->E Metabolism

Caption: Hypothetical degradation pathways for this compound.

Troubleshooting Workflow for this compound Stability Issues

This workflow provides a logical sequence of steps to diagnose and resolve stability problems encountered during experiments.

TroubleshootingWorkflow start Purity Decrease or Unexpected Peaks Observed check_storage Review Storage Conditions (Temp, Light, Atmosphere) start->check_storage analyze_impurities Characterize Impurities (LC-MS, NMR) check_storage->analyze_impurities compare_data Compare with Reference Standard and Previous Batches analyze_impurities->compare_data forced_degradation Perform Forced Degradation Study (Acid, Base, Peroxide, Light, Heat) compare_data->forced_degradation modify_storage Optimize Storage Conditions (e.g., Lower Temp, Inert Gas) forced_degradation->modify_storage Identify Degradation Pathway reformulate Consider Reformulation (e.g., Add Stabilizers) forced_degradation->reformulate If Intrinsic Instability end Stability Issue Resolved modify_storage->end reformulate->end

Caption: Workflow for troubleshooting this compound stability issues.

References

Technical Support Center: Overcoming Poor 8-Prenylnaringenin (8CN) Bioavailability in Animal Studies

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for researchers working with 8-prenylnaringenin (8CN). This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you navigate the challenges associated with the poor oral bioavailability of this compound in your animal studies.

Frequently Asked Questions (FAQs)

Q1: What is 8-prenylnaringenin (this compound), and why is its bioavailability a concern?

A1: 8-Prenylnaringenin (this compound), also known as 8-PN, is a potent phytoestrogen found in hops (Humulus lupulus L.)[1][2]. Its significant estrogenic activity makes it a compound of interest for various therapeutic applications, including the alleviation of menopausal symptoms[1]. However, its practical application is often hindered by low oral bioavailability, primarily due to extensive presystemic elimination (first-pass metabolism) in the intestine and liver, as well as enterohepatic recirculation[3]. This means that after oral administration, only a small fraction of the unchanged this compound reaches systemic circulation, making it challenging to achieve therapeutic concentrations.

Q2: What are the primary metabolic pathways that reduce this compound bioavailability?

A2: The low bioavailability of this compound is largely attributed to extensive phase II metabolism. The primary metabolic pathways include:

  • Glucuronidation: This is a major metabolic route where UDP-glucuronosyltransferases (UGTs) attach glucuronic acid to this compound, forming more water-soluble glucuronides that are readily excreted. The UGT1A1, UGT1A6, UGT1A8, and UGT1A9 isozymes have been identified as responsible for this process[4].

  • Sulfation: Sulfotransferases can also conjugate sulfate groups to this compound, further increasing its water solubility and facilitating its elimination[1][5].

  • Phase I Metabolism: While less significant than phase II metabolism, some phase I reactions, such as oxidation of the prenyl group, can occur[1][6].

Q3: I see a second peak in my plasma concentration-time curve for this compound. What does this indicate?

A3: The appearance of a second peak in the plasma concentration-time profile of this compound, typically observed 7-10 hours after oral administration, is a hallmark of enterohepatic recirculation[1][3][5]. This process involves the biliary excretion of this compound conjugates (primarily glucuronides) into the intestine, where they can be hydrolyzed back to the parent this compound by the gut microbiota. The reabsorbed this compound then re-enters the systemic circulation, causing a secondary rise in plasma concentrations[2]. This can prolong the half-life of this compound in the body[2].

Q4: Can I administer the prodrug isoxanthohumol (IX) to increase systemic exposure to this compound?

A4: Yes, administering isoxanthohumol (IX) is a viable strategy to increase systemic this compound levels. IX is a precursor to this compound and can be converted to this compound by the gut microbiota[1]. This bioconversion can lead to a more sustained release and potentially higher overall exposure to this compound compared to administering this compound directly. However, the efficiency of this conversion can vary significantly between individual animals due to differences in their gut microbiome composition.

Troubleshooting Guide

Issue 1: Very low or undetectable plasma concentrations of this compound after oral administration.

Possible Cause Troubleshooting Suggestion
Poor aqueous solubility of this compound Improve the solubility of this compound by using a suitable formulation. Consider formulating this compound in a self-emulsifying drug delivery system (SEDDS), as these are known to enhance the oral bioavailability of lipophilic compounds[7][8][9][10]. Alternatively, complexation with cyclodextrins has been shown to increase the solubility and bioavailability of the parent compound, naringenin[11][12].
Extensive first-pass metabolism Co-administer an inhibitor of UGT enzymes, if appropriate for the study design, to reduce glucuronidation. However, be aware of potential drug-drug interactions and off-target effects. Another approach is to explore formulation strategies that promote lymphatic transport, thereby bypassing the portal circulation and reducing first-pass hepatic metabolism.
Inadequate analytical sensitivity Optimize your LC-MS/MS method for higher sensitivity. Ensure efficient extraction of this compound from the plasma matrix and use a sensitive mass spectrometer in multiple reaction monitoring (MRM) mode.

Issue 2: High variability in plasma concentrations between individual animals.

Possible Cause Troubleshooting Suggestion
Differences in gut microbiota If administering isoxanthohumol (IX) as a prodrug, the variability may be due to differences in the gut bacteria responsible for its conversion to this compound. To minimize this, consider pre-treating animals with a broad-spectrum antibiotic to ablate the gut microbiota, followed by colonization with a standardized microbial consortium, if feasible for your experimental goals.
Inconsistent oral gavage technique Ensure consistent and accurate oral gavage technique to minimize variability in the administered dose and its delivery to the gastrointestinal tract.
Genetic polymorphisms in metabolic enzymes While more common in human studies, be aware that genetic variations in metabolic enzymes like UGTs can exist within animal strains, leading to differences in metabolic capacity.

Issue 3: Difficulty in differentiating between this compound and its metabolites during analysis.

Possible Cause Troubleshooting Suggestion
Co-elution of this compound and its metabolites Optimize the chromatographic separation to achieve baseline resolution of this compound and its major glucuronide and sulfate conjugates. This may require adjusting the mobile phase composition, gradient, or using a different column chemistry.
In-source fragmentation in the mass spectrometer If using LC-MS/MS, ensure that the source conditions are optimized to minimize in-source fragmentation of the conjugates back to the parent this compound, which could lead to an overestimation of the parent compound.
Lack of authentic standards for metabolites If authentic standards for this compound metabolites are unavailable, consider enzymatic hydrolysis of plasma samples with β-glucuronidase and sulfatase to indirectly quantify the total amount of conjugated this compound.

Data Presentation

Table 1: Pharmacokinetic Parameters of 8-Prenylnaringenin in Mice after a Single Oral Dose

ParameterValueAnimal ModelDoseReference
Cmax 22.8 µMC57/BL6 Mice50 mg/kg[13]
Tmax ~4-8 hoursC57/BL6 Mice50 mg/kg[13]
Plasma Concentration at 8h Higher than naringeninC57/BL6 Mice50 mg/kg[13]
Plasma Detection at 24h YesC57/BL6 Mice50 mg/kg[13]

Table 2: Tissue Distribution of 8-Prenylnaringenin in Mice after 22 Days of Dietary Intake

TissueConcentration (nmol/g tissue)Animal ModelReference
Kidneys 16.8 ± 9.20C57/BL6 Mice[13]
Liver 14.8 ± 2.58C57/BL6 Mice[13]
Muscles 3.33 ± 0.60C57/BL6 Mice[13]
Lungs 2.07 ± 0.68C57/BL6 Mice[13]
Pancreas 1.80 ± 0.38C57/BL6 Mice[13]
Heart 1.71 ± 0.27C57/BL6 Mice[13]
Spleen 1.36 ± 0.29C57/BL6 Mice[13]
Brain 0.31 ± 0.09C57/BL6 Mice[13]

Experimental Protocols

Protocol 1: Quantification of this compound in Rat Plasma using LC-MS/MS

This protocol is a general guideline and should be optimized for your specific instrumentation and experimental needs.

  • Sample Preparation (Protein Precipitation):

    • To 100 µL of rat plasma, add 200 µL of ice-cold acetonitrile containing an appropriate internal standard (e.g., carbamazepine[14]).

    • Vortex for 1 minute to precipitate proteins.

    • Centrifuge at 13,000 rpm for 10 minutes at 4°C.

    • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.

    • Reconstitute the residue in 100 µL of the initial mobile phase.

  • LC-MS/MS Conditions:

    • Column: A chiral column such as Chiralpak® AD-RH may be used for enantiomeric separation[14].

    • Mobile Phase: An isocratic mobile phase of 2-propanol and 10 mM ammonium formate (pH 8.5) (40:60, v/v) has been reported[14].

    • Flow Rate: 0.7 mL/min[14].

    • Injection Volume: 10 µL.

    • Mass Spectrometry: Use an electrospray ionization (ESI) source in negative ion mode.

    • Detection: Monitor the precursor-to-product ion transitions for this compound (e.g., m/z 339.15 → fragment ions) and the internal standard in multiple reaction monitoring (MRM) mode[14].

Protocol 2: Caco-2 Cell Permeability Assay for this compound

This protocol provides a framework for assessing the intestinal permeability of this compound.

  • Cell Culture:

    • Culture Caco-2 cells on Transwell inserts for 21 days to allow for differentiation and formation of a confluent monolayer.

    • Monitor the integrity of the cell monolayer by measuring the transepithelial electrical resistance (TEER). Only use monolayers with TEER values >300 Ω·cm²[15].

  • Permeability Assay:

    • Wash the Caco-2 monolayers with pre-warmed Hanks' Balanced Salt Solution (HBSS).

    • Add this compound (e.g., 50 µM in HBSS) to the apical (A) or basolateral (B) chamber to assess A-to-B and B-to-A permeability, respectively[15].

    • At predetermined time points (e.g., 30, 60, 90, 120 minutes), collect samples from the receiver chamber and replace with fresh HBSS.

    • Analyze the concentration of this compound in the collected samples using a validated LC-MS/MS method.

  • Data Analysis:

    • Calculate the apparent permeability coefficient (Papp) using the following equation: Papp (cm/s) = (dQ/dt) / (A * C0) where dQ/dt is the steady-state flux of this compound across the monolayer, A is the surface area of the Transwell insert, and C0 is the initial concentration of this compound in the donor chamber.

Visualizations

experimental_workflow cluster_formulation Formulation Development cluster_animal_study In Vivo Animal Study cluster_analysis Bioanalysis cluster_data Data Interpretation formulation This compound Formulation (e.g., SEDDS, Nanoparticles) administration Oral Administration to Rats/Mice formulation->administration Test Formulation sampling Blood Sampling (Time-course) administration->sampling Collect Samples tissue_collection Tissue Collection (End-point) administration->tissue_collection Terminal Procedure extraction Plasma/Tissue Extraction sampling->extraction tissue_collection->extraction lcms LC-MS/MS Quantification extraction->lcms Analyze Samples pk_analysis Pharmacokinetic Analysis (Cmax, AUC, T1/2) lcms->pk_analysis bioavailability Bioavailability Assessment pk_analysis->bioavailability Calculate Parameters

Caption: Experimental workflow for assessing the bioavailability of this compound formulations.

estrogen_signaling cluster_cell Target Cell cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus ER Estrogen Receptor (ERα/ERβ) ER_HSP90 Inactive ER-HSP90 Complex ER->ER_HSP90 ER_dimer Activated ER Dimer ER->ER_dimer Dimerization & Activation HSP90 HSP90 HSP90->ER_HSP90 ERE Estrogen Response Element (ERE) on DNA ER_dimer->ERE Translocates to Nucleus transcription Gene Transcription ERE->transcription Initiates Othis compound 8-Prenylnaringenin (this compound) Othis compound->ER Binds to ER

Caption: Simplified estrogen receptor signaling pathway activated by this compound.

troubleshooting_bioavailability cluster_causes Potential Causes cluster_solutions Potential Solutions start Low this compound Bioavailability in Animal Study cause1 Poor Solubility start->cause1 cause2 Extensive First-Pass Metabolism start->cause2 cause3 Enterohepatic Recirculation start->cause3 sol1 Formulation Strategies (SEDDS, Nanoparticles, Cyclodextrins) cause1->sol1 Improves Dissolution cause2->sol1 Bypass First-Pass Effect sol2 Co-administration with Metabolism Inhibitors cause2->sol2 Reduces Metabolism sol3 Administer Prodrug (IX) cause2->sol3 Sustained Release sol4 Account for Second Peak in PK Modeling cause3->sol4 Informs Analysis

Caption: Logical relationships in troubleshooting poor this compound bioavailability.

References

Technical Support Center: Troubleshooting Inconsistent Results in 8-Azaguanine Anti-Leishmanial Assays

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address common issues encountered during 8-azaguanine (8AG) anti-leishmanial assays. The information is tailored for researchers, scientists, and drug development professionals to help ensure the reliability and reproducibility of their experimental results.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of 8-azaguanine (8AG) against Leishmania?

A1: 8-azaguanine is a purine analog that acts as an antimetabolite. Leishmania parasites are incapable of synthesizing purines de novo and rely on a purine salvage pathway to acquire them from the host.[1][2][3][4] 8AG is taken up by the parasite and incorporated into its RNA, leading to the disruption of protein synthesis and parasite death.[1]

Q2: Which life cycle stage of Leishmania is more relevant for 8AG assays?

A2: While assays on the promastigote stage are easier to perform, the amastigote stage, which resides within mammalian macrophages, is the clinically relevant form of the parasite. Therefore, for drug development purposes, it is crucial to confirm the activity of 8AG on intracellular amastigotes.

Q3: What are the key parameters to consider when setting up an 8AG anti-leishmanial assay?

A3: Key parameters include the Leishmania species and strain, the life cycle stage (promastigote or amastigote), parasite density, 8AG concentration range, incubation time, and the method used to assess parasite viability.[5][6]

Q4: How can I ensure the quality of my 8AG compound?

A4: It is important to use a high-purity 8AG compound. Ensure it is properly stored to prevent degradation. It is recommended to prepare fresh stock solutions in an appropriate solvent (e.g., DMSO) and store them in aliquots at -20°C or below. Avoid repeated freeze-thaw cycles.

Troubleshooting Guide

Issue 1: High Variability Between Replicates
Possible Cause Troubleshooting Step
Inconsistent cell seeding Ensure a homogenous suspension of Leishmania promastigotes or infected macrophages before plating. Use calibrated pipettes and proper pipetting techniques to minimize well-to-well variation.
Edge effects in microplates Evaporation can be higher in the outer wells of a microplate, concentrating the drug and affecting parasite viability. To mitigate this, fill the outer wells with sterile PBS or media without cells and use the inner wells for the experiment.
Incomplete dissolution of 8AG Ensure that the 8AG stock solution is fully dissolved before diluting it in the assay medium. Precipitates can lead to inconsistent concentrations across wells.
Contamination Check for bacterial or fungal contamination in your cell cultures, as this can interfere with the assay results. Use aseptic techniques and regularly test your cultures for contamination.
Issue 2: No or Low Potency of 8AG
Possible Cause Troubleshooting Step
Drug resistance The Leishmania strain being used may have developed resistance to 8AG. This can occur through mutations in the purine transporters or enzymes involved in the purine salvage pathway.[7] Consider using a different, sensitive reference strain for comparison.
Incorrect 8AG concentration Verify the calculations for your 8AG dilutions. Perform a wide range of serial dilutions to ensure you are testing within the effective concentration range.
Short incubation time The incubation time may not be sufficient for 8AG to exert its cytotoxic effect. Optimize the incubation time (e.g., 24, 48, 72 hours) for your specific Leishmania species and life cycle stage.
Sub-optimal assay conditions Ensure that the pH, temperature, and gas conditions of your incubator are optimal for Leishmania growth and the assay being performed.
Issue 3: Inconsistent Results Between Promastigote and Amastigote Assays
Possible Cause Troubleshooting Step
Differential drug uptake The uptake of 8AG may differ between the promastigote and amastigote stages. The intracellular environment of the macrophage can also influence drug availability and efficacy.
Host cell metabolism The host macrophage can metabolize 8AG, potentially reducing its availability to the intracellular amastigotes.
Host cell toxicity At higher concentrations, 8AG may be toxic to the host macrophages, leading to an indirect effect on amastigote viability. It is essential to perform a parallel cytotoxicity assay on uninfected macrophages.

Experimental Protocols

Protocol 1: 8-Azaguanine Susceptibility Assay for Leishmania Promastigotes
  • Parasite Culture: Culture Leishmania promastigotes in a suitable medium (e.g., M199) supplemented with 10% fetal bovine serum (FBS) at 25°C until they reach the mid-logarithmic growth phase.

  • Assay Setup:

    • Adjust the parasite density to 1 x 10^6 promastigotes/mL in fresh culture medium.

    • Dispense 100 µL of the parasite suspension into the wells of a 96-well plate.

    • Prepare serial dilutions of 8AG in the culture medium. Add 100 µL of the 8AG dilutions to the wells to achieve the final desired concentrations. Include a drug-free control.

  • Incubation: Incubate the plate at 25°C for 48-72 hours.

  • Viability Assessment:

    • Add a viability reagent such as resazurin (e.g., AlamarBlue) to each well according to the manufacturer's instructions.

    • Incubate for an additional 4-24 hours.

    • Measure the fluorescence or absorbance using a plate reader.

  • Data Analysis: Calculate the 50% inhibitory concentration (IC50) by plotting the percentage of parasite viability against the log of the 8AG concentration and fitting the data to a dose-response curve.

Protocol 2: 8-Azaguanine Susceptibility Assay for Intracellular Leishmania Amastigotes
  • Macrophage Culture: Seed a suitable macrophage cell line (e.g., THP-1) in a 96-well plate at a density of 5 x 10^4 cells/well and differentiate them into adherent macrophages using phorbol 12-myristate 13-acetate (PMA).[8][9][10]

  • Infection:

    • Infect the differentiated macrophages with stationary-phase Leishmania promastigotes at a parasite-to-macrophage ratio of 10:1.

    • Incubate for 24 hours to allow for phagocytosis.

    • Wash the wells to remove extracellular promastigotes.

  • Drug Treatment:

    • Add fresh medium containing serial dilutions of 8AG to the infected macrophages. Include a drug-free control.

  • Incubation: Incubate the plate at 37°C with 5% CO2 for 48-72 hours.

  • Viability Assessment:

    • Fix and stain the cells with Giemsa or a fluorescent DNA dye (e.g., DAPI).

    • Determine the number of amastigotes per macrophage or the percentage of infected macrophages by microscopy.

    • Alternatively, a parasite rescue and transformation assay can be performed.[8][9][10]

  • Data Analysis: Calculate the IC50 value as described for the promastigote assay.

Quantitative Data Summary

ParameterPromastigote AssayIntracellular Amastigote AssayReference
Parasite Density 1 x 10^5 - 1 x 10^6 cells/mL10:1 parasite to macrophage ratio[11]
Incubation Time 48 - 72 hours48 - 72 hours
Temperature 25°C37°C[8][11]
Viability Readout Resazurin, MTT, direct countingMicroscopic counting, parasite rescue[5][12][13]

Visualizations

Leishmania Purine Salvage Pathway and 8-Azaguanine Action

Leishmania_Purine_Salvage_Pathway cluster_host Host Cell cluster_parasite Leishmania Parasite Host_Purines Host Purines (Adenosine, Guanosine, Hypoxanthine) Purine_Transporters Purine Transporters Host_Purines->Purine_Transporters Adenosine Adenosine Purine_Transporters->Adenosine Guanosine Guanosine Purine_Transporters->Guanosine Hypoxanthine Hypoxanthine Purine_Transporters->Hypoxanthine Eight_AG_in Eight_AG_in Purine_Transporters->Eight_AG_in Uptake Adenine Adenine Adenosine->Adenine AMP AMP Adenosine->AMP AK Guanine Guanine Guanosine->Guanine IMP IMP Hypoxanthine->IMP HGPRT Adenine->AMP APRT GMP GMP Guanine->GMP HGPRT AK Adenosine Kinase (AK) HGPRT Hypoxanthine-Guanine Phosphoribosyltransferase (HGPRT) APRT Adenine Phosphoribosyltransferase (APRT) RNA RNA Synthesis AMP->RNA GMP->RNA IMP->AMP IMP->GMP Disrupted_RNA Disrupted RNA (non-functional) Parasite Death Parasite Death Disrupted_RNA->Parasite Death Eight_AG 8-Azaguanine Eight_AG->Purine_Transporters GMP_analog GMP_analog Eight_AG_in->GMP_analog Metabolism via HGPRT GMP_analog->Disrupted_RNA Incorporation

Caption: Mechanism of 8-azaguanine action via the Leishmania purine salvage pathway.

Experimental Workflow for Intracellular Amastigote Assay

Intracellular_Amastigote_Assay_Workflow A Seed and differentiate macrophages (e.g., THP-1) in 96-well plate B Infect macrophages with stationary-phase promastigotes A->B C Incubate for 24h to allow phagocytosis B->C D Wash to remove extracellular parasites C->D E Add media with serial dilutions of 8-Azaguanine D->E F Incubate for 48-72h E->F G Fix and stain cells (e.g., Giemsa or DAPI) F->G H Quantify intracellular amastigotes via microscopy G->H I Calculate IC50 value H->I

Caption: Workflow for determining the efficacy of 8-azaguanine against intracellular Leishmania amastigotes.

Troubleshooting Logic for Low 8AG Potency

Low_Potency_Troubleshooting Start Inconsistent/Low 8AG Potency Observed Check_Reagents Verify 8AG concentration and stock solution integrity Start->Check_Reagents Check_Protocol Review assay protocol: - Incubation time - Parasite density - Seeding consistency Start->Check_Protocol Check_Strain Is the Leishmania strain known to be sensitive to 8AG? Check_Reagents->Check_Strain Check_Protocol->Check_Strain Resistance_Test Test against a known sensitive reference strain Check_Strain->Resistance_Test No Optimize_Assay Optimize assay parameters: - Extend incubation time - Vary parasite density Check_Strain->Optimize_Assay Yes Problem_Solved Problem Resolved Resistance_Test->Problem_Solved Potency observed Suspect_Resistance Suspect intrinsic or developed resistance Resistance_Test->Suspect_Resistance Still low potency Optimize_Assay->Problem_Solved Potency improves Optimize_Assay->Suspect_Resistance No improvement

Caption: Decision-making flowchart for troubleshooting low 8-azaguanine potency in anti-leishmanial assays.

References

Technical Support Center: Optimizing Novel Compounds for Maximum Leishmanicidal Effect

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: No specific experimental data was found for 8-chloro-N-((5-methyl-1,3,4-thiadiazol-2-yl)methyl)naphthalen-1-amine (8CN) in the available literature. The following technical support center provides a generalized framework and best practices for researchers and scientists engaged in the optimization of novel chemical entities for leishmanicidal activity, based on established protocols for analogous compounds.

Frequently Asked Questions (FAQs)

Q1: What is the first step in determining the optimal concentration of a new potential antileishmanial compound?

A1: The initial step is to perform a dose-response assay to determine the 50% inhibitory concentration (IC50) against the promastigote form of the Leishmania parasite. This provides a preliminary indication of the compound's potency. It is also crucial to assess the compound's cytotoxicity against a relevant host cell line, such as murine macrophages, to determine the 50% cytotoxic concentration (CC50).

Q2: How is the selectivity of a compound for Leishmania parasites over host cells determined?

A2: The selectivity of a compound is quantified by calculating the Selectivity Index (SI). The SI is the ratio of the CC50 (cytotoxicity against host cells) to the IC50 (activity against the parasite)[1][2][3]. A higher SI value is desirable as it indicates greater selectivity for the parasite with lower toxicity to host cells. An SI value greater than 10 is generally considered promising for a potential drug candidate[1].

Q3: My compound shows good activity against promastigotes but is less effective against intracellular amastigotes. What could be the reason?

A3: This is a common challenge. Several factors could contribute to this discrepancy:

  • Poor cell permeability: The compound may not efficiently cross the macrophage membrane to reach the intracellular amastigotes.

  • Macrophage metabolism: The compound might be metabolized or inactivated by the host macrophage.

  • Efflux pumps: The macrophage could be actively pumping the compound out.

  • Different biological state: Amastigotes are physiologically different from promastigotes and may have different susceptibility profiles.

Q4: What are some common mechanisms of action for antileishmanial compounds?

A4: Antileishmanial drugs can act through various mechanisms. Some known mechanisms include:

  • Disruption of the parasite's redox balance by inhibiting enzymes like trypanothione reductase[4].

  • Interference with DNA replication and transcription by affecting enzymes like DNA topoisomerase I[4].

  • Disruption of lipid metabolism and membrane integrity[4].

  • Inhibition of mitochondrial function, leading to a decrease in ATP production and an increase in reactive oxygen species (ROS)[2][4].

  • Induction of apoptosis-like cell death in the parasite[5][6].

  • Disruption of intracellular calcium homeostasis[7].

Q5: What are the key differences between testing on promastigotes and amastigotes?

A5: Promastigotes are the flagellated, motile form of the parasite found in the sandfly vector and are cultured axenically. Amastigotes are the non-motile, intracellular form that resides within macrophages in the mammalian host[8]. Testing against promastigotes is useful for initial high-throughput screening, while testing against intracellular amastigotes provides a more clinically relevant assessment of a compound's efficacy[9].

Troubleshooting Guides

Problem 1: High Cytotoxicity to Host Cells (Low Selectivity Index)
Possible Cause Suggested Solution
Off-target effects on mammalian cells.Modify the chemical structure to improve target specificity. Consider creating derivatives of the parent compound.
Non-specific membrane disruption.Evaluate the compound's effect on red blood cells (hemolysis assay) to assess general membrane toxicity.
Mitochondrial toxicity in host cells.Assess the effect of the compound on the mitochondrial membrane potential of uninfected host cells.
Problem 2: Inconsistent or Non-Reproducible IC50 Values
Possible Cause Suggested Solution
Inconsistent parasite growth phase.Always use parasites in the logarithmic phase of growth for assays to ensure metabolic uniformity[1].
Variation in initial parasite seeding density.Standardize the number of parasites seeded per well for each experiment.
Compound instability or precipitation in culture medium.Visually inspect for precipitation. Use a solvent like DMSO at a final concentration that does not affect parasite viability. Prepare fresh stock solutions for each experiment.
Inaccurate serial dilutions.Calibrate pipettes regularly and ensure proper mixing at each dilution step.
Problem 3: Compound is Active In Vitro but Ineffective In Vivo
Possible Cause Suggested Solution
Poor pharmacokinetic properties (e.g., low bioavailability, rapid metabolism).Conduct pharmacokinetic studies in an animal model to assess absorption, distribution, metabolism, and excretion (ADME)[10].
Inadequate dosing or route of administration.Optimize the dosage and explore different administration routes (e.g., oral, intravenous, subcutaneous)[10][11].
Formulation issues leading to poor solubility in vivo.Develop a suitable formulation to improve solubility and bioavailability, such as using solubilizing agents or creating a nano-formulation[10].

Data Presentation

Table 1: In Vitro Leishmanicidal Activity and Cytotoxicity of Novel Compounds
CompoundLeishmania SpeciesIC50 (µM) ± SD (Promastigotes)IC50 (µM) ± SD (Amastigotes)CC50 (µM) ± SD (Macrophage Cell Line)Selectivity Index (SI) (Amastigote)
This compound-Analog-1L. donovani
This compound-Analog-2L. donovani
This compound-Analog-1L. major
This compound-Analog-2L. major
MiltefosineL. donovani
Amphotericin BL. donovani

IC50: 50% inhibitory concentration; CC50: 50% cytotoxic concentration; SD: Standard Deviation; SI = CC50 / IC50.

Experimental Protocols

Protocol 1: Promastigote Viability Assay
  • Parasite Culture: Culture Leishmania promastigotes in a suitable medium (e.g., M199) supplemented with 10% fetal bovine serum (FBS) at 26°C until they reach the logarithmic growth phase.

  • Compound Preparation: Prepare a stock solution of the test compound in dimethyl sulfoxide (DMSO). Perform serial dilutions in the culture medium to achieve the desired final concentrations. Ensure the final DMSO concentration is non-toxic to the parasites (typically ≤ 0.5%).

  • Assay Setup: Dispense 100 µL of parasite suspension (1 x 10^6 promastigotes/mL) into each well of a 96-well plate. Add 100 µL of the diluted compound to the respective wells. Include wells for a positive control (a known antileishmanial drug like Amphotericin B), a negative control (untreated parasites), and a solvent control (parasites treated with the highest concentration of DMSO used).

  • Incubation: Incubate the plate at 26°C for 72 hours.

  • Viability Assessment: Add a viability reagent such as resazurin (alamarBlue) and incubate for another 4-24 hours. Measure the fluorescence or absorbance using a plate reader[1].

  • Data Analysis: Calculate the percentage of inhibition for each concentration relative to the negative control. Determine the IC50 value by plotting the percentage of inhibition against the log of the compound concentration and fitting the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism)[1].

Protocol 2: Intracellular Amastigote Susceptibility Assay
  • Macrophage Culture: Plate murine bone marrow-derived macrophages (BMMs) or a macrophage cell line (e.g., J774A.1) in a 24-well plate with coverslips at a density of 1 x 10^5 cells/well and allow them to adhere overnight at 37°C in a 5% CO2 atmosphere[9].

  • Infection: Infect the adherent macrophages with stationary-phase promastigotes at a parasite-to-macrophage ratio of 10:1. Incubate for 4-6 hours to allow for phagocytosis[9].

  • Wash and Treat: Wash the wells with pre-warmed medium to remove non-phagocytized promastigotes. Add fresh medium containing serial dilutions of the test compound and incubate for 72 hours at 37°C with 5% CO2.

  • Fixation and Staining: After incubation, remove the medium, wash the coverslips with phosphate-buffered saline (PBS), and fix with methanol. Stain the coverslips with Giemsa stain.

  • Microscopy and Counting: Mount the coverslips on microscope slides and count the number of amastigotes per 100 macrophages under a light microscope.

  • Data Analysis: Calculate the percentage of infection and the number of amastigotes per infected cell for each concentration. Determine the IC50 value as described for the promastigote assay.

Protocol 3: Host Cell Cytotoxicity Assay
  • Cell Culture: Seed a macrophage cell line (e.g., J774A.1) in a 96-well plate at a density of 5 x 10^4 cells/well and allow them to adhere overnight.

  • Treatment: Replace the medium with fresh medium containing serial dilutions of the test compound. Include wells for a positive control (e.g., a known cytotoxic agent), a negative control (untreated cells), and a solvent control.

  • Incubation: Incubate the plate for 72 hours at 37°C with 5% CO2.

  • Viability Assessment: Perform a cell viability assay, such as the MTT or resazurin assay, following the manufacturer's instructions.

  • Data Analysis: Calculate the percentage of cytotoxicity for each concentration relative to the negative control. Determine the CC50 value by plotting the percentage of cytotoxicity against the log of the compound concentration[3].

Visualizations

experimental_workflow cluster_in_vitro In Vitro Screening cluster_mechanism Mechanism of Action Studies cluster_in_vivo In Vivo Evaluation promastigote_assay Promastigote Viability Assay (Determine IC50) cytotoxicity_assay Host Cell Cytotoxicity Assay (Determine CC50) promastigote_assay->cytotoxicity_assay selectivity_index Calculate Selectivity Index (SI) cytotoxicity_assay->selectivity_index amastigote_assay Intracellular Amastigote Assay (Determine IC50) selectivity_index->amastigote_assay If SI > 10 ros_production ROS Production Assay amastigote_assay->ros_production mito_potential Mitochondrial Membrane Potential Assay amastigote_assay->mito_potential ultrastructure Ultrastructural Analysis (TEM) amastigote_assay->ultrastructure pk_studies Pharmacokinetic Studies ros_production->pk_studies mito_potential->pk_studies ultrastructure->pk_studies efficacy_model Efficacy in Murine Model (e.g., L. major footpad model) pk_studies->efficacy_model toxicity_studies In Vivo Toxicity Assessment efficacy_model->toxicity_studies lead_optimization Lead Optimization toxicity_studies->lead_optimization start Novel Compound Synthesis start->promastigote_assay

Caption: Experimental workflow for screening and optimizing novel antileishmanial compounds.

signaling_pathway compound Antileishmanial Compound (this compound-Analog) mitochondrion Parasite Mitochondrion compound->mitochondrion Inhibits tryr Trypanothione Reductase compound->tryr Inhibits etc Electron Transport Chain mitochondrion->etc atp ATP Synthesis etc->atp Drives ros Reactive Oxygen Species (ROS) etc->ros Leads to increased apoptosis Apoptosis-like Cell Death atp->apoptosis atp->apoptosis Depletion contributes to ros->apoptosis ros->apoptosis Increase induces redox Redox Balance tryr->redox Maintains redox->apoptosis redox->apoptosis Disruption contributes to

Caption: Hypothetical signaling pathway targeted by a novel antileishmanial compound.

troubleshooting_flowchart start Start: Evaluate Experimental Results q3 Are results reproducible? start->q3 q1 Is the compound potent against amastigotes? (Low IC50) q2 Is the compound selective? (SI > 10) q1->q2 Yes a1_no Troubleshoot Potency: - Check cell permeability - Assess compound stability - Consider structural modifications q1->a1_no No a1_yes Proceed to Mechanism of Action Studies q2->a1_yes Yes a2_no Troubleshoot Cytotoxicity: - Perform hemolysis assay - Assess mitochondrial toxicity in host cells - Consider structural modifications q2->a2_no No q3->q1 Yes a3_no Troubleshoot Reproducibility: - Standardize parasite growth phase - Verify cell seeding density - Check for compound precipitation q3->a3_no No

Caption: Decision-making flowchart for troubleshooting experimental results in antileishmanial drug discovery.

References

Technical Support Center: Addressing 8-Chloro-Adenosine (8CN-Ado)-Induced Cytotoxicity in Host Cells

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 8-chloro-adenosine (8CN-Ado). Our aim is to help you navigate common experimental challenges and understand the mechanistic complexities of this compound-Ado-induced cytotoxicity.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of 8-chloro-adenosine (this compound-Ado)-induced cytotoxicity?

A1: 8-chloro-adenosine (this compound-Ado) is a ribonucleoside analog that exerts its cytotoxic effects through a multi-faceted mechanism.[1][2] Upon cellular uptake, it is phosphorylated to its active metabolite, 8-chloro-adenosine triphosphate (8-Cl-ATP).[1][3] The primary mechanisms include:

  • ATP Depletion: 8-Cl-ATP competes with endogenous ATP, leading to a significant reduction in intracellular ATP levels.[2][4][5] This energy depletion disrupts cellular metabolism and contributes to cell death.[2][4]

  • RNA Synthesis Inhibition: 8-Cl-ATP is incorporated into RNA during transcription, causing premature termination of RNA elongation and inhibiting overall RNA synthesis.[1][5]

  • Induction of Apoptosis: this compound-Ado triggers programmed cell death, or apoptosis, in a variety of cancer cell lines.[5][6][7] This is often characterized by the cleavage of PARP and loss of mitochondrial membrane potential.[5]

  • Induction of Autophagy: In some cell types, such as breast cancer cells, this compound-Ado can induce autophagic cell death.[2][4] This process is linked to the activation of AMP-activated protein kinase (AMPK) and inhibition of the mTOR signaling pathway.[2][8]

  • Endoplasmic Reticulum (ER) Stress: this compound-Ado can induce ER stress, leading to the unfolded protein response (UPR) and subsequent apoptosis.[6][7][9]

Q2: Why am I observing variable cytotoxicity with this compound-Ado across different cell lines?

A2: The sensitivity of cell lines to this compound-Ado can vary significantly due to several factors:

  • Metabolic Activity: The rate of conversion of this compound-Ado to its active metabolite, 8-Cl-ATP, can differ between cell lines, influencing its cytotoxic potency.[3][5] Cells with higher adenosine kinase activity may accumulate more 8-Cl-ATP and exhibit greater sensitivity.[3]

  • Signaling Pathway Dependencies: The reliance of a cell line on specific survival pathways can affect its response to this compound-Ado. For instance, cells with hyperactive mTOR signaling may be more susceptible to this compound-Ado-induced inhibition.[8]

  • p53 Status: While this compound-Ado can induce cell death in a p53-independent manner, the p53 status of a cell line can influence the cellular response, such as the induction of G1 cell cycle arrest.[4][10]

  • Expression of Drug Transporters: Differences in the expression of nucleoside transporters that facilitate the uptake of this compound-Ado can lead to varied intracellular drug concentrations and cytotoxicity.

Q3: My cells are showing signs of both apoptosis and autophagy. Is this expected?

A3: Yes, it is not uncommon to observe markers of both apoptosis and autophagy following this compound-Ado treatment.[2] this compound-Ado is known to induce both cell death pathways, and the predominant mechanism can be cell-type specific.[2][4] The interplay between these two pathways is complex. For example, this compound-Ado-induced ATP depletion can activate AMPK, a key regulator of autophagy, while also contributing to the intrinsic apoptotic pathway.[2] To dissect the relative contributions of each pathway, it is recommended to use specific inhibitors, such as caspase inhibitors for apoptosis (e.g., Z-VAD-FMK) and autophagy inhibitors for autophagy (e.g., chloroquine or bafilomycin A1).

Q4: I am not observing the expected level of apoptosis. What could be the reason?

A4: If you are not seeing the anticipated level of apoptosis, consider the following:

  • Suboptimal Drug Concentration or Treatment Duration: The induction of apoptosis by this compound-Ado is both dose- and time-dependent.[3] Refer to the literature for effective concentration ranges in your specific cell line or perform a dose-response and time-course experiment.

  • Cell Cycle Arrest: In some cell lines, this compound-Ado may primarily induce cell cycle arrest (e.g., at the G1 or G2/M phase) rather than immediate apoptosis.[10][11] Analyze the cell cycle distribution of your treated cells.

  • Alternative Cell Death Mechanisms: As mentioned, this compound-Ado can also induce autophagy.[2][4] Investigate markers of autophagy, such as LC3B conversion and p62 degradation.[2]

  • Resistant Cell Line: The cell line you are using may be inherently resistant to this compound-Ado-induced apoptosis.

Troubleshooting Guides

Issue 1: Inconsistent or non-reproducible cytotoxicity results.

Possible Cause Troubleshooting Step
This compound-Ado solution instability Prepare fresh stock solutions of this compound-Ado in an appropriate solvent (e.g., DMSO) and store them in aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles. Protect from light.[4]
Cell culture variability Ensure consistent cell passage number, confluency at the time of treatment, and media composition. Mycoplasma contamination can also affect cellular responses.
Inaccurate drug concentration Verify the concentration of your this compound-Ado stock solution. Perform a dose-response curve to determine the optimal concentration for your experiments.
Variability in incubation time Adhere to a strict and consistent incubation time for all experiments.

Issue 2: High background cell death in control (untreated) cells.

Possible Cause Troubleshooting Step
Suboptimal cell culture conditions Ensure proper aseptic technique, use fresh media and supplements, and maintain optimal incubator conditions (temperature, CO2, humidity).
Cell stress due to handling Handle cells gently during passaging and seeding to minimize mechanical stress.
Solvent toxicity If using a solvent like DMSO to dissolve this compound-Ado, ensure the final concentration in the culture medium is non-toxic to your cells (typically ≤ 0.1%). Run a vehicle control (cells treated with the solvent alone).

Issue 3: Difficulty in detecting changes in signaling pathways (e.g., AMPK, mTOR).

Possible Cause Troubleshooting Step
Inappropriate time point for analysis The activation or inhibition of signaling pathways can be transient. Perform a time-course experiment to identify the optimal time point for detecting changes in protein phosphorylation or expression. For example, AMPK phosphorylation can be detected within hours of this compound-Ado treatment.[4]
Low protein expression Ensure you are loading a sufficient amount of protein for Western blot analysis. Use positive controls to confirm antibody functionality.
Poor antibody quality Use validated antibodies specific for the phosphorylated and total forms of your target proteins.

Quantitative Data Summary

Table 1: Effects of 8-Chloro-Adenosine on Cell Viability and Apoptosis in Various Cancer Cell Lines.

Cell LineCancer TypeThis compound-Ado ConcentrationTreatment DurationEffect on Cell Viability (IC50)Increase in ApoptosisReference
KKU-213Cholangiocarcinoma10 µM24 hNot specifiedEarly: 2.3% to 16.6%, Late: 10.6% to 45.3%[6]
RMCCA-1Cholangiocarcinoma10 µM24 hNot specifiedEarly: 5.5% to 20.1%, Late: 6.1% to 26.3%[6]
MMNK-1Cholangiocarcinoma10 µM24 hNot specifiedEarly: 5.7% to 12.5%, Late: 8.8% to 34.1%[6]
MCF-7Breast Cancer10 µM3 days>90% inhibition of clonogenic survival~30%[4]
JeKo, Mino, SP-53Mantle Cell Lymphoma10 µM24 hGrowth inhibited>20% loss of mitochondrial potential, PARP cleavage[5]
HCT116Colorectal Cancer5 µM72 h99% decrease in ³H-thymidine incorporationNot specified[12]
A549Lung Cancer2 µM24-96 hNot specifiedG2/M arrest from 14.49% to 34.68%[11]
CAKI-1Renal Cell CarcinomaNot specifiedNot specified2 µMNot specified[8]
RXF-393Renal Cell CarcinomaNot specifiedNot specified36 µMNot specified[8]

Table 2: Impact of 8-Chloro-Adenosine on Intracellular ATP Levels.

Cell LineCancer TypeThis compound-Ado ConcentrationTreatment DurationReduction in ATP LevelsReference
T47D, SK-BR-3, ZR-75-1Breast Cancer10 µM12 hRapid depletion[4]
Mantle Cell Lymphoma LinesMantle Cell Lymphoma10 µM24 h40% to 60%[5]
Human Coronary Artery Endothelial CellsEndothelial CellsNot specifiedNot specifiedSignificant reduction[9]

Experimental Protocols

1. Cell Viability Assay (MTT Assay)

  • Principle: This colorimetric assay measures the reduction of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) by mitochondrial succinate dehydrogenase in viable cells.

  • Methodology:

    • Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

    • Treat cells with various concentrations of this compound-Ado or vehicle control for the desired duration.

    • Add MTT solution to each well and incubate for 2-4 hours at 37°C.

    • Solubilize the formazan crystals with a solubilization solution (e.g., DMSO or a solution of SDS in HCl).

    • Measure the absorbance at a wavelength of 570 nm using a microplate reader.

    • Calculate cell viability as a percentage of the vehicle-treated control.

2. Apoptosis Analysis by Flow Cytometry (Annexin V/Propidium Iodide Staining)

  • Principle: This assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells based on the binding of Annexin V to phosphatidylserine on the outer leaflet of the plasma membrane of apoptotic cells and the uptake of propidium iodide (PI) by cells with compromised membrane integrity.

  • Methodology:

    • Treat cells with this compound-Ado or vehicle control.

    • Harvest both adherent and floating cells and wash with cold PBS.

    • Resuspend cells in Annexin V binding buffer.

    • Add FITC-conjugated Annexin V and PI to the cell suspension.

    • Incubate in the dark for 15 minutes at room temperature.

    • Analyze the stained cells by flow cytometry.

3. Western Blot Analysis for Signaling Pathway Proteins

  • Principle: This technique is used to detect specific proteins in a sample of cell lysate.

  • Methodology:

    • Treat cells with this compound-Ado for the desired time points.

    • Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

    • Determine the protein concentration of the lysates using a BCA or Bradford assay.

    • Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.

    • Block the membrane with a blocking buffer (e.g., 5% non-fat milk or BSA in TBST).

    • Incubate the membrane with primary antibodies against the proteins of interest (e.g., phospho-AMPK, total AMPK, phospho-mTOR, total mTOR, cleaved PARP, LC3B) overnight at 4°C.

    • Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

    • Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

Visualizations

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus This compound-Ado This compound-Ado Transporter Transporter This compound-Ado->Transporter This compound-Ado_in This compound-Ado Transporter->this compound-Ado_in 8Cl-ATP 8-Cl-ATP This compound-Ado_in->8Cl-ATP Adenosine Kinase ATP ATP 8Cl-ATP->ATP Depletion RNA_Polymerase RNA Polymerase 8Cl-ATP->RNA_Polymerase Incorporation ER_Stress ER Stress 8Cl-ATP->ER_Stress Induction ATP->8Cl-ATP AMPK AMPK ATP->AMPK Ratio Change (AMP/ATP) p-AMPK p-AMPK AMPK->p-AMPK Activation mTOR mTOR p-AMPK->mTOR Inhibition Autophagy Autophagy p-AMPK->Autophagy Activation mTOR->Autophagy Inhibition RNA_Synthesis RNA Synthesis RNA_Polymerase->RNA_Synthesis Inhibition Apoptosis Apoptosis RNA_Synthesis->Apoptosis Induction ER_Stress->Apoptosis Induction

Caption: Overview of this compound-Ado's mechanism of action.

G cluster_exp Experimental Workflow Start Start Cell_Seeding Seed Cells Start->Cell_Seeding Treatment Treat with this compound-Ado (Dose-Response/Time-Course) Cell_Seeding->Treatment Endpoint_Analysis Endpoint Analysis Treatment->Endpoint_Analysis Viability Cell Viability (MTT Assay) Endpoint_Analysis->Viability Apoptosis Apoptosis (Flow Cytometry) Endpoint_Analysis->Apoptosis Signaling Signaling Pathways (Western Blot) Endpoint_Analysis->Signaling Data_Analysis Data Analysis & Interpretation Viability->Data_Analysis Apoptosis->Data_Analysis Signaling->Data_Analysis End End Data_Analysis->End

Caption: A typical experimental workflow.

G Inconsistent_Results Inconsistent Results? Check_Reagent Check this compound-Ado Solution Stability Inconsistent_Results->Check_Reagent Yes High_Background High Background Cell Death? Inconsistent_Results->High_Background No Check_Culture Standardize Cell Culture Conditions Check_Reagent->Check_Culture Check_Concentration Verify Drug Concentration Check_Culture->Check_Concentration Problem_Solved Problem Solved Check_Concentration->Problem_Solved Optimize_Culture Optimize Culture Conditions High_Background->Optimize_Culture Yes No_Signal_Change No Change in Signaling? High_Background->No_Signal_Change No Check_Solvent Run Vehicle Control Optimize_Culture->Check_Solvent Check_Solvent->Problem_Solved Time_Course Perform Time-Course Experiment No_Signal_Change->Time_Course Yes No_Signal_Change->Problem_Solved No Check_Antibody Validate Antibodies Time_Course->Check_Antibody Check_Antibody->Problem_Solved

Caption: Troubleshooting decision tree.

References

Technical Support Center: Enhancing the Selectivity Index of Pyrazolo[1,5-a]pyrimidine Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers and drug development professionals working to enhance the selectivity index of 8-cyano-pyrazolo[1,5-a]pyrimidine derivatives (referred to herein as 8CN for brevity, based on the common scaffold).

Troubleshooting Guides

This section addresses specific issues that may arise during experiments aimed at improving the selectivity index of this compound compounds.

Issue 1: Low Selectivity Index Due to Off-Target Activity

Question: My this compound analog shows potent on-target activity but has a low selectivity index due to significant inhibition of a closely related kinase. How can I improve its selectivity?

Answer:

Improving selectivity against closely related off-targets is a common challenge in kinase inhibitor development.[1][2][3][4] Here are several strategies you can employ:

  • Structure-Activity Relationship (SAR) Studies:

    • Exploit Subtle Binding Site Differences: Even highly homologous kinase active sites can have minor differences in amino acid residues, size, or shape.[3] Systematically modify the substituents on your this compound core to introduce steric bulk or new hydrogen bond donors/acceptors that can create favorable interactions with the target kinase while clashing with the off-target.

    • Target Allosteric Sites: Explore modifications that could allow your compound to bind to an allosteric site, which is often less conserved than the ATP-binding pocket.[3][4][5]

  • Computational Modeling:

    • Molecular Docking and Dynamics: Use computational models to visualize the binding poses of your compound in both the on-target and off-target kinases.[5] This can reveal key interactions that can be modified to enhance selectivity.

  • Kinetics-Based Approach:

    • Residence Time: Aim for a longer residence time on the desired target compared to the off-target.[6] Compounds with slow dissociation rates from the on-target can exhibit sustained inhibitory effects, even if their thermodynamic affinity is similar to an off-target.

Experimental Workflow for Improving Selectivity:

Caption: Workflow for improving compound selectivity.

Issue 2: Inconsistent Selectivity Index Results Between Assays

Question: I am observing conflicting selectivity index data for my this compound compound when comparing results from a biochemical assay and a cell-based assay. What could be the cause?

Answer:

Discrepancies between biochemical and cell-based assay results are common and can be attributed to several factors:

  • Cellular Permeability: The compound may have poor membrane permeability, leading to a lower effective intracellular concentration and thus appearing less potent in cell-based assays.

  • Efflux Pumps: The compound could be a substrate for cellular efflux pumps (e.g., P-glycoprotein), which actively transport it out of the cell.

  • Metabolism: The compound may be rapidly metabolized by the cells into inactive or less active forms.[7][8][9]

  • Off-Target Effects in Cells: In a cellular context, the compound might engage with other targets not present in the biochemical assay, leading to a different selectivity profile.

Troubleshooting Steps:

  • Assess Cell Permeability: Conduct a parallel artificial membrane permeability assay (PAMPA) or a Caco-2 permeability assay.

  • Investigate Efflux: Use cell lines that overexpress specific efflux pumps or test your compound in the presence of known efflux pump inhibitors.

  • Metabolic Stability: Perform metabolic stability assays using liver microsomes or hepatocytes to determine the rate and major sites of metabolism.[7][8][9]

Frequently Asked Questions (FAQs)

Q1: How is the Selectivity Index (SI) calculated?

A1: The Selectivity Index is typically calculated as the ratio of the IC50 (or EC50) value of the compound against a control or off-target cell line to the IC50 value against the target cell line.[10][11][12] A higher SI value indicates greater selectivity.[10]

  • Formula: SI = IC50 (Off-Target) / IC50 (On-Target)

Q2: What is considered a good Selectivity Index?

A2: The definition of a "good" SI can vary depending on the therapeutic area and the specific targets. However, an SI value greater than 10 is often considered a desirable starting point for a lead compound, with values greater than 100 being excellent. Some studies consider compounds with an SI greater than 3 to be highly selective.[10]

Q3: Can co-administration of another agent improve the selectivity of my this compound compound?

A3: In some cases, yes. If your compound is rapidly metabolized by a specific enzyme (e.g., a cytochrome P450), co-dosing with an inhibitor of that enzyme can increase the exposure of your parent compound.[7][8] However, this approach has potential drug-drug interaction risks that need to be carefully evaluated.

Experimental Protocols

Protocol 1: Determination of IC50 by MTT Assay

This protocol is used to assess the cytotoxic effects of a compound on different cell lines to calculate the selectivity index.

  • Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

  • Compound Treatment: Prepare serial dilutions of the this compound compound (and positive/negative controls) and add them to the wells. Incubate for 48-72 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

  • IC50 Calculation: Plot the percentage of cell viability versus the compound concentration and determine the IC50 value using non-linear regression analysis.

Data Presentation: Hypothetical IC50 and Selectivity Index Data

CompoundTarget Cell Line (e.g., Cancer) IC50 (µM)Off-Target Cell Line (e.g., Normal) IC50 (µM)Selectivity Index (SI)
This compound-Analog 10.51530
This compound-Analog 20.8810
This compound-Analog 30.250250

Signaling Pathways

Diagram: Hypothetical Signaling Pathway for an this compound Target Kinase

Many pyrazolo[1,5-a]pyrimidine derivatives are developed as kinase inhibitors. The following diagram illustrates a generic signaling pathway that could be inhibited by an this compound compound targeting a key kinase.

G GF Growth Factor Receptor Receptor Tyrosine Kinase GF->Receptor TargetKinase Target Kinase (e.g., inhibited by this compound) Receptor->TargetKinase Downstream1 Downstream Effector 1 TargetKinase->Downstream1 Downstream2 Downstream Effector 2 TargetKinase->Downstream2 TranscriptionFactor Transcription Factor Downstream1->TranscriptionFactor Downstream2->TranscriptionFactor GeneExpression Gene Expression (Proliferation, Survival) TranscriptionFactor->GeneExpression

References

Technical Support Center: Mitigating Off-Target Effects of 8-Chloroadenosine Analogs in Experimental Models

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in mitigating the off-target effects of 8-chloroadenosine (referred to as 8CN in this guide, encompassing 8-chloro-cAMP and its active metabolite 8-chloroadenosine) in experimental models.

Frequently Asked Questions (FAQs)

1. What is the primary on-target mechanism of action of 8-chloro-cAMP?

8-chloro-cAMP is designed as a cell-permeable analog of cyclic AMP (cAMP) and is often used to activate cAMP-dependent protein kinases (PKA). It can also activate other cAMP effectors like Epac. In some specific contexts, it has been shown to enhance cellular differentiation and gene trans-activation.[1]

2. What are the known off-target effects of 8-chloro-cAMP?

A primary "off-target" effect, which can also be considered its main mechanism of cytotoxicity in cancer cells, is its conversion to 8-chloroadenosine (8-Cl-Ado).[2][3] This conversion is often extracellular, mediated by phosphodiesterases.[2] 8-Cl-Ado is then taken up by cells and phosphorylated to 8-chloro-ATP (8-Cl-ATP), which is a major cytotoxic metabolite.[2]

Key off-target effects include:

  • ATP Depletion: 8-Cl-ATP accumulation leads to a decrease in the endogenous ATP pool.[2][4][5]

  • Inhibition of RNA and DNA Synthesis: The accumulation of 8-Cl-ATP can inhibit both RNA and DNA synthesis.[2][5][6][7]

  • AMPK Activation: 8-Cl-adenosine can stimulate AMP-activated protein kinase (AMPK).[4][8]

  • Phosphodiesterase (PDE) Inhibition: 8-CPT-cAMP, a related compound, is a potent inhibitor of several PDE isoforms.[9]

  • Toxicity: In clinical trials, dose-limiting toxicities such as hypercalcemia, hepatotoxicity, and cardiac effects have been observed.[10][11]

3. How can I differentiate between the effects of 8-chloro-cAMP as a cAMP analog and the effects of its metabolite, 8-chloroadenosine?

To dissect these different effects, the following experimental controls are recommended:

  • Use of Adenosine Kinase (AK) Deficient Cells: Cells lacking adenosine kinase cannot efficiently phosphorylate 8-Cl-Ado to 8-Cl-ATP.[2][3] Comparing the effects of 8-chloro-cAMP in wild-type versus AK-deficient cells can help isolate the effects mediated by 8-Cl-ATP.

  • Inclusion of a Phosphodiesterase (PDE) Inhibitor: Using a broad-spectrum PDE inhibitor like 3-isobutyl-1-methylxanthine (IBMX) can prevent the extracellular conversion of 8-Cl-cAMP to 8-Cl-Ado.[2] If the observed effect is diminished in the presence of IBMX, it is likely mediated by 8-Cl-Ado.

  • Direct Comparison with 8-chloroadenosine: Running parallel experiments with 8-Cl-Ado can help identify the effects specifically attributable to this metabolite.

  • Use of Alternative cAMP Analogs: Employing cAMP analogs that are more resistant to degradation or have a different mechanism of action, such as 8-(4-chlorophenylthio)-cAMP (8-CPT-cAMP), can be insightful. However, be aware that these analogs can also have their own off-target effects.[3][9]

Troubleshooting Guide

Observed Problem Potential Cause Recommended Solution
Unexpectedly high cytotoxicity. The primary cause of cytotoxicity is likely the conversion of 8-chloro-cAMP to 8-Cl-Ado and its subsequent phosphorylation to 8-Cl-ATP, leading to ATP depletion and inhibition of RNA/DNA synthesis.[2][5]1. Titrate the concentration: Perform a dose-response curve to determine the optimal concentration for your desired effect with minimal toxicity. 2. Reduce incubation time: Shorter exposure times may be sufficient to observe cAMP-mediated effects without significant cytotoxicity. 3. Use controls: Include the controls mentioned in FAQ #3 to determine if the cytotoxicity is due to 8-Cl-ATP.
Results are inconsistent with known cAMP signaling. The observed effects may be independent of the canonical cAMP-PKA pathway and instead mediated by 8-Cl-ATP or other off-target interactions.[3][12]1. Measure cAMP levels: Directly measure intracellular cAMP levels to confirm that 8-chloro-cAMP is increasing cAMP signaling. 2. Assess PKA activity: Use a PKA activity assay to confirm downstream target activation. 3. Investigate alternative pathways: Examine markers of ATP depletion, RNA/DNA synthesis inhibition, and AMPK activation.[2][4][8]
Difficulty reproducing published results. Experimental conditions such as cell type, serum concentration, and the presence of extracellular phosphodiesterases can significantly impact the metabolism of 8-chloro-cAMP.[13]1. Standardize cell culture conditions: Ensure consistent cell density, passage number, and serum lots. 2. Consider serum effects: Heat-inactivated serum may have different levels of phosphodiesterase activity.[13] 3. Review methodology: Carefully compare your protocol with the published methods, paying close attention to drug preparation and administration.

Quantitative Data Summary

Table 1: In Vitro Efficacy and Metabolism of 8-Chloroadenosine Analogs

CompoundCell LineParameterValueReference
8-Cl-cAMPHeLaIC50 (antiproliferative)4-4.8 µM[13]
8-Cl-cAMPK562IC50 (antiproliferative)7.5-16.5 µM[13]
8-Cl-AdoMultiple Myeloma8-Cl-ATP accumulation (10 µM for 12h)>400 µM[2]
8-Cl-AdoMantle Cell LymphomaATP Reduction (10 µM for 24h)30-60%[5][7]
8-Cl-AdoMantle Cell LymphomadATP Pool Depletion50-80%[5][7]
8-CPT-cAMPPDE VAIC50 (inhibition)0.9 µM[9]
8-CPT-cAMPPDE IIIIC50 (inhibition)24 µM[9]
8-CPT-cAMPPDE IVIC50 (inhibition)25 µM[9]

Key Experimental Protocols

Protocol 1: Assessing the Role of 8-Cl-Ado in 8-chloro-cAMP-Mediated Effects

  • Cell Culture: Plate cells (e.g., MCF-7, S49 lymphoma cells) at a desired density and allow them to adhere overnight. Include both wild-type and adenosine kinase (AK)-deficient cell lines if available.

  • Treatment Groups:

    • Vehicle control

    • 8-chloro-cAMP (at desired concentration)

    • 8-chloro-cAMP + IBMX (e.g., 100 µM)

    • 8-Cl-Ado (at a concentration equimolar to 8-chloro-cAMP)

  • Incubation: Treat cells for the desired duration (e.g., 24, 48, 72 hours).

  • Endpoint Analysis: Assess the desired biological endpoint (e.g., cell viability using MTT assay, apoptosis via Annexin V staining, or specific protein phosphorylation by Western blot).

  • Interpretation:

    • If the effect of 8-chloro-cAMP is blocked by IBMX, it is likely mediated by 8-Cl-Ado.

    • If the effect is absent in AK-deficient cells, it confirms the involvement of 8-Cl-ATP.

    • If the effect of 8-chloro-cAMP is mimicked by 8-Cl-Ado, it further supports the role of the metabolite.

Protocol 2: Measurement of Intracellular ATP and 8-Cl-ATP Levels

  • Cell Treatment: Treat cells with 8-Cl-Ado or 8-chloro-cAMP for various time points (e.g., 0, 4, 8, 12, 24 hours).

  • Metabolite Extraction:

    • Wash cells with ice-cold PBS.

    • Lyse cells and extract metabolites using a suitable method, such as perchloric acid or methanol extraction.

  • Quantification:

    • Analyze the extracts using High-Performance Liquid Chromatography (HPLC) to separate and quantify ATP and 8-Cl-ATP.

    • ATP levels can also be measured using commercially available luciferase-based kits.

  • Data Analysis: Plot the concentrations of ATP and 8-Cl-ATP over time to determine the kinetics of ATP depletion and 8-Cl-ATP accumulation.

Visualizations

Signaling_Pathways_of_8_chloro_cAMP cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space 8_Cl_cAMP_ext 8-Cl-cAMP PDE Phosphodiesterases (e.g., in serum) 8_Cl_cAMP_ext->PDE Degradation 8_Cl_cAMP_int 8-Cl-cAMP 8_Cl_cAMP_ext->8_Cl_cAMP_int Uptake 8_Cl_Ado_ext 8-Cl-Ado 8_Cl_Ado_int 8-Cl-Ado 8_Cl_Ado_ext->8_Cl_Ado_int Uptake PDE->8_Cl_Ado_ext PKA PKA 8_Cl_cAMP_int->PKA Activation cAMP_effects Canonical cAMP Pathway Effects PKA->cAMP_effects AK Adenosine Kinase 8_Cl_Ado_int->AK Phosphorylation 8_Cl_ATP 8-Cl-ATP AK->8_Cl_ATP ATP_depletion ATP Depletion 8_Cl_ATP->ATP_depletion RNA_DNA_inhibition RNA/DNA Synthesis Inhibition 8_Cl_ATP->RNA_DNA_inhibition

Caption: Dual mechanisms of 8-chloro-cAMP action.

Troubleshooting_Workflow Start Unexpected Result with 8-chloro-cAMP Is_cytotoxicity_high Is cytotoxicity higher than expected? Start->Is_cytotoxicity_high Is_effect_PKA_independent Is the effect independent of PKA activation? Is_cytotoxicity_high->Is_effect_PKA_independent No Hypothesis1 Hypothesis: Effect is due to 8-Cl-ATP Is_cytotoxicity_high->Hypothesis1 Yes Is_effect_PKA_independent->Hypothesis1 Yes Hypothesis2 Hypothesis: Effect is a canonical cAMP response Is_effect_PKA_independent->Hypothesis2 No Experiment1 Experiment: Use AK-deficient cells or include PDE inhibitor (IBMX) Hypothesis1->Experiment1 Result1 Is the effect diminished? Experiment1->Result1 Conclusion1 Conclusion: Effect is mediated by 8-Cl-Ado/8-Cl-ATP Result1->Conclusion1 Yes Conclusion2 Conclusion: Effect is likely a canonical cAMP-mediated response Result1->Conclusion2 No Experiment2 Experiment: Measure cAMP levels and PKA activity directly Hypothesis2->Experiment2 Result2 Are cAMP levels/PKA activity increased? Experiment2->Result2 Result2->Hypothesis1 No Result2->Conclusion2 Yes

Caption: Troubleshooting workflow for unexpected results.

References

Validation & Comparative

A Comparative Analysis of 8CN (Compound 8) and Miltefosine in the Treatment of Cutaneous Leishmaniasis Models

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the novel benzimidazole derivative, N-(2-methoxyphenyl)-1-methyl-1H-benzimidazol-2-amine (referred to as Compound 8 or 8CN), and the established anti-leishmanial drug, miltefosine, in the context of cutaneous leishmaniasis (CL) treatment models. This document synthesizes available experimental data to offer a comprehensive overview of their respective efficacies, mechanisms of action, and experimental protocols.

Overview of Compounds

Miltefosine is an alkylphosphocholine analog, originally developed as an anticancer agent, and is one of the few oral treatments available for leishmaniasis.[1] Its mechanism of action is thought to involve the disruption of parasite cell membrane homeostasis and signaling pathways, leading to apoptosis.[1]

Compound 8 (this compound) is a novel N-benzyl-1H-benzimidazol-2-amine derivative that has shown promising leishmanicidal activity.[2] Its proposed mechanism involves the inhibition of Leishmania mexicana arginase (LmARG) and the induction of oxidative stress, leading to parasite apoptosis.[3][4]

In Vitro Efficacy

The following table summarizes the in vitro activity of Compound 8 and miltefosine against Leishmania parasites.

CompoundParasite StageLeishmania SpeciesIC50 (µM)Selectivity Index (SI)Reference
Compound 8 PromastigoteL. mexicana3.21>317.75[2][4]
AmastigoteL. mexicana0.26>317.75[2][4]
Miltefosine PromastigoteL. mexicana15.3410.23[2][4]
AmastigoteL. mexicana0.5110.23[4]

Note: A higher selectivity index (SI) indicates a greater specificity for the parasite over host cells, suggesting a better safety profile.

In Vivo Efficacy in a Murine Model

Experimental studies in BALB/c mice infected with Leishmania mexicana have demonstrated the in vivo potential of Compound 8.

TreatmentDosage and AdministrationOutcomeReference
Compound 8 Not specifiedReduced parasite load by 71% compared to the control group.[3][4][5]
Miltefosine Not specified in direct comparison with Compound 8Established treatment for CL.[6]

Experimental Protocols

In Vitro Amastigote Activity of Compound 8
  • Cell Line: J774A.1 macrophages.

  • Infection: Macrophages were infected with L. mexicana promastigotes.

  • Treatment: Infected macrophages were treated with varying concentrations of Compound 8.

  • Assessment: The number of intracellular amastigotes was determined and compared to untreated controls to calculate the IC50 value.

In Vivo Efficacy of Compound 8 in a BALB/c Mouse Model
  • Animal Model: BALB/c mice.

  • Infection: Mice were infected with Leishmania mexicana.

  • Treatment: Infected mice were treated with Compound 8.

  • Assessment: The parasite load in the infected tissue was quantified and compared to a control group to determine the percentage of reduction.[3][4][5]

Mechanism of Action

Proposed Mechanism of Action for Compound 8

Compound 8 is believed to exert its leishmanicidal effect through a multi-faceted approach. It inhibits the Leishmania mexicana arginase (LmARG), an enzyme crucial for the parasite's synthesis of polyamines necessary for its growth and proliferation.[4][7] Furthermore, it induces the production of reactive oxygen species (ROS), leading to oxidative stress and subsequent apoptosis of the parasite.[3][4] Ultrastructural studies have revealed that Compound 8 causes significant morphological changes in the parasite, including membrane blebbing, the formation of autophagosomes, and disorganization of the mitochondria and kinetoplast.[3][4][5]

cluster_compound8 Compound 8 cluster_parasite Leishmania Parasite c8 Compound 8 arg Inhibition of Leishmania Arginase (LmARG) c8->arg ros Induction of Reactive Oxygen Species (ROS) c8->ros apoptosis Parasite Apoptosis arg->apoptosis stress Oxidative Stress ros->stress stress->apoptosis

Caption: Proposed mechanism of action for Compound 8.

Experimental Workflow for In Vivo Testing

The evaluation of new leishmanicidal compounds typically follows a standardized workflow, starting from in vitro screening to in vivo efficacy studies in animal models.

start In Vitro Screening (Promastigote & Amastigote Assays) model Animal Model Selection (e.g., BALB/c mice) start->model infection Parasite Infection (e.g., Leishmania mexicana) model->infection treatment Treatment Administration (e.g., Compound 8 or Miltefosine) infection->treatment evaluation Efficacy Evaluation (Lesion size, Parasite load) treatment->evaluation end Data Analysis & Comparison evaluation->end

Caption: General experimental workflow for in vivo drug testing.

Conclusion

The available data suggests that Compound 8 (this compound) is a promising candidate for the treatment of cutaneous leishmaniasis, demonstrating superior in vitro activity and a higher selectivity index against Leishmania mexicana when compared to miltefosine.[2][4] Its novel mechanism of action, targeting the parasite's arginase and inducing oxidative stress, presents a potential new avenue for anti-leishmanial drug development.[3][4] Further in vivo studies with detailed dose-response and toxicity profiling are warranted to fully establish its therapeutic potential relative to existing treatments like miltefosine.

References

A Head-to-Head Comparison of 8CN and Other 2-Amino-Thiophene Derivatives for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: November 2025

An in-depth analysis of the biological activities and therapeutic potential of 2-amino-thiophene derivatives, with a special focus on the promising compound 8CN and its analogs.

The 2-amino-thiophene scaffold is a cornerstone in medicinal chemistry, recognized for its versatility in generating a diverse array of biologically active compounds.[1][2] These derivatives have demonstrated a wide spectrum of pharmacological effects, including antiprotozoal, anticancer, antiviral, and metabolic modulatory activities.[3] This guide provides a head-to-head comparison of 8-cyano-2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene (this compound) and other notable 2-amino-thiophene derivatives, supported by experimental data to inform researchers, scientists, and drug development professionals.

Antiprotozoal Activity: A Spotlight on Leishmaniasis

Recent studies have highlighted the potent antileishmanial activity of 2-amino-thiophene derivatives, with this compound emerging as a particularly effective agent against Leishmania amazonensis. The presence and size of a cycloalkyl ring fused to the thiophene core at the C-4 and C-5 positions have been shown to significantly modulate this activity.

Comparative Antileishmanial Activity

The following table summarizes the in vitro activity of this compound and other 2-amino-thiophene derivatives against the promastigote and amastigote forms of L. amazonensis, along with their cytotoxicity against murine macrophages.

Compound IDCycloalkyl Ring SizeIC50 Promastigotes (µM)[3]IC50 Amastigotes (µM)[3]CC50 Macrophages (µM)[3]Selectivity Index (SI) vs. Amastigotes
This compound 8-membered1.22.6>200>76.9
7CN 7-membered3.55.8>200>34.5
5 6-membered8.712.4>200>16.1
4 5-membered15.221.9>200>9.1
1 NoneInactiveInactive>200-
Meglumine Antimoniate -70.332.77>711.01
Amphotericin B -0.080.151.28.0

As the data indicates, an increase in the size of the fused cycloalkyl ring correlates with enhanced antileishmanial potency, with the 8-membered ring of this compound providing the optimal activity and a favorable selectivity index.[3]

Anticancer Potential: Targeting Proliferation and Inducing Apoptosis

While direct anticancer data for this compound is limited, studies on the structurally analogous compound SB-83 (2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carbonitrile) provide valuable insights into the potential of this class of molecules. These derivatives have shown significant cytotoxicity against various cancer cell lines.

Comparative Anticancer Activity of a Close Analog (SB-83)
Cell LineCancer TypeIC50 (µM) for SB-83
PC-3 Prostate Adenocarcinoma15.38
HeLa Cervical Adenocarcinoma20.12

Derivatives such as SB-83 have been shown to induce a significant increase in the percentage of cells in the sub-G1 phase of the cell cycle, indicative of apoptosis. Furthermore, these compounds can reduce clone formation in cancer cells.

One of the proposed mechanisms for the anticancer activity of some 2-aminothiophene derivatives is the inhibition of key signaling pathways, such as the Epidermal Growth Factor Receptor (EGFR) pathway, which is crucial for cancer cell growth and survival.

Modulation of Metabolic Pathways: GLP-1R Positive Allosteric Modulators

2-Amino-thiophene derivatives have been identified as a promising new class of small molecule positive allosteric modulators (PAMs) of the Glucagon-like Peptide-1 Receptor (GLP-1R).[4] GLP-1R is a key target for the treatment of type 2 diabetes. While specific data for this compound is not available, structurally related compounds have demonstrated the ability to enhance GLP-1R activity in the presence of GLP-1.

Performance of a Representative 2-Amino-Thiophene GLP-1R PAM
CompoundTargetEffectIn Vitro AssayResult
S-1 (a 2-aminothiophene derivative) GLP-1RPositive Allosteric ModulatorInsulin Secretion1.5-fold increase at 5 µM in the presence of GLP-1[4]

These PAMs are thought to exert their effect by enhancing the impact of GLP-1 on CREB-based phosphorylation, a key downstream event in the GLP-1R signaling cascade.

Antimicrobial and Antiviral Activities

Experimental Protocols

Gewald Synthesis of 2-Amino-Thiophene Derivatives

The synthesis of this compound and related 2-amino-thiophenes is typically achieved through the Gewald reaction.

  • Reactants : A ketone or aldehyde (e.g., cyclooctanone for this compound), an active methylene nitrile (e.g., malononitrile), and elemental sulfur are used as the primary reactants.

  • Catalyst : A basic catalyst, such as morpholine or triethylamine, is employed to facilitate the reaction.

  • Solvent : An alcohol, such as ethanol or methanol, is commonly used as the solvent.

  • Procedure : The reactants are combined in the solvent with the catalyst and stirred, often at a slightly elevated temperature (e.g., 50°C), until the reaction is complete as monitored by thin-layer chromatography.

  • Purification : The product is typically isolated by filtration and can be further purified by recrystallization.

In Vitro Antileishmanial Activity Assay
  • Parasite Culture : Leishmania amazonensis promastigotes are cultured in Schneider's insect medium supplemented with fetal bovine serum. Amastigotes are obtained through the transformation of promastigotes.

  • Compound Preparation : Test compounds are dissolved in dimethyl sulfoxide (DMSO) to create stock solutions, which are then serially diluted in the culture medium.

  • Assay : Promastigotes or axenic amastigotes are seeded in 96-well plates and incubated with various concentrations of the test compounds for a defined period (e.g., 72 hours).

  • Viability Assessment : Parasite viability is determined using a colorimetric method, such as the MTT assay, which measures metabolic activity.

  • Data Analysis : The IC50 value, the concentration of the compound that inhibits parasite growth by 50%, is calculated from the dose-response curves.

Cytotoxicity Assay (MTT Assay)
  • Cell Culture : Murine macrophages or cancer cell lines are cultured in an appropriate medium (e.g., DMEM) supplemented with fetal bovine serum and antibiotics.

  • Cell Seeding : Cells are seeded in 96-well plates and allowed to adhere overnight.

  • Compound Treatment : The cells are then treated with various concentrations of the test compounds and incubated for a specified duration (e.g., 24 or 48 hours).

  • MTT Addition : MTT solution is added to each well, and the plates are incubated to allow for the formation of formazan crystals by viable cells.

  • Solubilization and Measurement : The formazan crystals are dissolved in a solubilization solution (e.g., DMSO), and the absorbance is measured at a specific wavelength (e.g., 570 nm).

  • Data Analysis : The CC50 (for cytotoxicity) or IC50 (for anticancer activity) is determined from the dose-response curves.

Signaling Pathways and Experimental Workflows

GLP-1 Receptor Signaling Pathway

// Nodes GLP1 [label="GLP-1", fillcolor="#4285F4", fontcolor="#FFFFFF"]; PAM [label="2-Amino-thiophene\nPAM (e.g., S-1)", fillcolor="#FBBC05", fontcolor="#202124"]; GLP1R [label="GLP-1 Receptor", shape=oval, fillcolor="#F1F3F4", fontcolor="#202124"]; G_protein [label="Gαs", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; AC [label="Adenylate Cyclase", fillcolor="#F1F3F4", fontcolor="#202124"]; cAMP [label="cAMP", shape=diamond, fillcolor="#EA4335", fontcolor="#FFFFFF"]; PKA [label="Protein Kinase A\n(PKA)", fillcolor="#F1F3F4", fontcolor="#202124"]; CREB [label="CREB", fillcolor="#F1F3F4", fontcolor="#202124"]; Insulin_Secretion [label="Insulin Secretion", shape=cds, fillcolor="#4285F4", fontcolor="#FFFFFF"];

// Edges GLP1 -> GLP1R [label="Binds"]; PAM -> GLP1R [label="Allosterically\nModulates"]; GLP1R -> G_protein [label="Activates"]; G_protein -> AC [label="Activates"]; AC -> cAMP [label="Produces"]; cAMP -> PKA [label="Activates"]; PKA -> CREB [label="Phosphorylates"]; CREB -> Insulin_Secretion [label="Promotes"]; }``` Caption: GLP-1R signaling pathway modulated by a 2-amino-thiophene PAM.

EGFR Signaling Pathway in Cancer

dot

EGFR_Signaling EGF EGF EGFR EGFR EGF->EGFR Binds Dimerization Dimerization & Autophosphorylation EGFR->Dimerization Inhibitor 2-Amino-thiophene Inhibitor Inhibitor->EGFR Inhibits Downstream Downstream Signaling (e.g., RAS-RAF-MEK-ERK) Dimerization->Downstream Activates Proliferation Cell Proliferation & Survival Downstream->Proliferation Promotes

Caption: Inhibition of the EGFR signaling pathway by a 2-amino-thiophene derivative.

General Experimental Workflow for In Vitro Activity Screening

dot

Experimental_Workflow Synthesis Compound Synthesis (e.g., Gewald Reaction) Purification Purification & Characterization Synthesis->Purification Stock Stock Solution Preparation (DMSO) Purification->Stock Treatment Treatment with Serial Dilutions Stock->Treatment Cell_Culture Cell/Parasite Culture Cell_Culture->Treatment Incubation Incubation Treatment->Incubation Assay Viability/Activity Assay (e.g., MTT, cAMP) Incubation->Assay Data_Analysis Data Analysis (IC50/EC50/CC50) Assay->Data_Analysis

References

Validating the Anti-leishmanial Efficacy of 8-Hydroxyquinoline in Secondary Screening Assays: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of 8-Hydroxyquinoline's (8-HQN) anti-leishmanial activity against established drugs, supported by experimental data and detailed protocols. This document is intended to serve as a practical resource for the secondary screening of potential anti-leishmanial compounds.

Comparative Analysis of In Vitro Anti-leishmanial Activity

Secondary screening assays are crucial for validating the initial promise of a compound's anti-leishmanial activity. These assays typically involve determining the 50% inhibitory concentration (IC50) against both the extracellular promastigote and intracellular amastigote forms of the Leishmania parasite. Additionally, the 50% cytotoxic concentration (CC50) against host cells, such as macrophages, is determined to assess the compound's selectivity. The selectivity index (SI), calculated as the ratio of CC50 to IC50, is a critical parameter for prioritizing compounds for further development, with a higher SI value indicating greater selectivity for the parasite over host cells.

The following table summarizes the in vitro activity of 8-Hydroxyquinoline (8-HQN) in comparison to standard anti-leishmanial drugs.

CompoundLeishmania SpeciesParasite StageIC50 / EC50 (µg/mL)Host Cell LineCC50 (µg/mL)Selectivity Index (SI)
8-Hydroxyquinoline (8-HQN) L. martiniquensisPromastigote1.60 ± 0.28[1]THP-1128.55 ± 0.92[1]79.84[1]
L. martiniquensisAmastigote1.56 ± 0.02[1]THP-1128.55 ± 0.92[1]82.40[1]
L. amazonensisAmastigote1.9 ± 0.1 (24h)Macrophages36.3 ± 2.7 (24h)[2]19.1
L. infantumAmastigote2.0 ± 0.8 (24h)[2]Macrophages36.3 ± 2.7 (24h)[2]18.2
Amphotericin B L. martiniquensisPromastigote0.04 ± 0.02[3]THP-10.95 ± 0.32[1]23.75[1]
L. martiniquensisAmastigote0.04 ± 0.01[3]THP-10.95 ± 0.32[1]23.75[1]
L. donovaniPromastigote~0.037 (0.04 µM)---
L. donovaniAmastigote~0.092 - 0.37 (0.1 - 0.4 µM)[4][5]Mouse Peritoneal Macrophages>92.4 (>100 µg/ml)[6]>1000
Miltefosine L. donovaniPromastigote36.68 (72h)[7][8]---
L. donovaniAmastigote~0.37 - 1.76 (0.9 - 4.3 µM)[4][5]Macrophages32.8 ± 12.0 (72h)[2]~18.6 - 88.6
Pentamidine L. donovaniPromastigote~1.32 (3.9 µmol/l)[9]Mouse Peritoneal Macrophages-~4[9]
L. donovaniAmastigote~5.09 (15 µM)[10]---

Experimental Protocols

Detailed methodologies are essential for the reproducibility and validation of experimental findings. Below are the protocols for the key secondary screening assays.

In Vitro Anti-Promastigote Assay

This assay evaluates the direct effect of the compound on the extracellular, motile form of the Leishmania parasite.

  • Leishmania Culture: Leishmania promastigotes are cultured at 26°C in RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.

  • Assay Preparation: Promastigotes in the logarithmic growth phase are harvested, centrifuged, and resuspended in fresh medium to a concentration of 1 x 10^6 cells/mL.

  • Compound Dilution: The test compound (e.g., 8-HQN) is serially diluted in the culture medium in a 96-well plate.

  • Incubation: 100 µL of the parasite suspension is added to each well containing the diluted compound, and the plate is incubated at 26°C for 72 hours.

  • Viability Assessment: Parasite viability is determined using a resazurin-based assay. Resazurin is added to each well and incubated for 4-6 hours. The fluorescence, which is proportional to the number of viable cells, is measured using a microplate reader.

  • Data Analysis: The 50% inhibitory concentration (IC50) is calculated by plotting the percentage of parasite inhibition against the log of the compound concentration and fitting the data to a dose-response curve.

In Vitro Anti-Amastigote Assay (Macrophage Infection Model)

This assay assesses the compound's ability to eliminate the intracellular, non-motile amastigote form of the parasite within host macrophages, which is more clinically relevant.

  • Macrophage Culture: A macrophage cell line (e.g., J774 or THP-1) is cultured in RPMI-1640 medium with 10% FBS and 1% Penicillin-Streptomycin at 37°C with 5% CO2.

  • Macrophage Plating: Macrophages are seeded in a 96-well plate at a density of 5 x 10^4 cells/well and allowed to adhere for 4 hours.[11]

  • Parasite Infection: Stationary phase Leishmania promastigotes are added to the adhered macrophages at a parasite-to-macrophage ratio of 25:1.[11] The plate is then incubated overnight to allow for phagocytosis and transformation of promastigotes into amastigotes.

  • Removal of Extracellular Parasites: The medium is aspirated, and the wells are washed with warm PBS to remove any non-internalized promastigotes.[11]

  • Compound Treatment: Fresh medium containing serial dilutions of the test compound is added to the infected macrophages.

  • Incubation: The plate is incubated for 96 hours at 32°C with 5% CO2.[11]

  • Quantification of Intracellular Amastigotes: The number of intracellular amastigotes is quantified. This can be done by lysing the macrophages and counting the released amastigotes or by using a colorimetric or fluorometric assay after a parasite rescue and transformation step.[12]

  • Data Analysis: The 50% effective concentration (EC50) is determined by analyzing the reduction in parasite load in treated versus untreated infected macrophages.

Cytotoxicity Assay

This assay is performed to evaluate the toxicity of the compound against the host cells.

  • Cell Plating: Macrophages are seeded in a 96-well plate as described for the anti-amastigote assay.

  • Compound Incubation: Serial dilutions of the test compound are added to the wells, and the plate is incubated for the same duration as the anti-amastigote assay (e.g., 96 hours).

  • Viability Measurement: Cell viability is assessed using a standard method such as the MTT or resazurin assay.

  • Data Analysis: The 50% cytotoxic concentration (CC50) is calculated from the dose-response curve of cell viability versus compound concentration.

Visualizing Experimental Workflows and Mechanisms

Diagrams are provided to illustrate the experimental workflow for secondary screening and the proposed mechanism of action of 8-Hydroxyquinoline.

G cluster_workflow Secondary Screening Workflow start Primary Hit Compound (e.g., 8-HQN) anti_pro Anti-promastigote Assay (IC50 determination) start->anti_pro anti_ama Anti-amastigote Assay (Macrophage Infection Model) (EC50 determination) start->anti_ama cyto Cytotoxicity Assay (CC50 determination) start->cyto si Selectivity Index Calculation (SI = CC50 / EC50) anti_ama->si cyto->si decision Decision: Proceed to In Vivo Studies? si->decision

Caption: Workflow for secondary screening of anti-leishmanial compounds.

G cluster_mechanism Proposed Mechanism of Action of 8-Hydroxyquinoline hqn 8-Hydroxyquinoline (8-HQN) membrane Leishmania Cell Membrane hqn->membrane Enters parasite macrophage Infected Macrophage hqn->macrophage Acts on mitochondrion Mitochondrion membrane->mitochondrion depolarization Mitochondrial Membrane Depolarization mitochondrion->depolarization 8-HQN targets atp Reduced ATP Production depolarization->atp ros Increased ROS Production depolarization->ros parasite_death Parasite Death atp->parasite_death ros->parasite_death no_production Increased Nitric Oxide (NO) Production macrophage->no_production Stimulates no_production->parasite_death

Caption: Proposed anti-leishmanial mechanism of 8-Hydroxyquinoline.

References

Unveiling the Anti-Leishmanial Action of 8CN: A Comparative Mechanistic Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

[City, State] – [Date] – In the ongoing battle against the neglected tropical disease leishmaniasis, a novel 2-amino-thiophene derivative, designated 8CN, has emerged as a promising therapeutic candidate. This guide provides a comprehensive cross-validation of the proposed mechanism of action of this compound with established anti-leishmanial drugs, Amphotericin B and Miltefosine. The comparative analysis is supported by quantitative data and detailed experimental protocols to offer researchers, scientists, and drug development professionals a thorough understanding of this compound's potential.

Performance Snapshot: this compound vs. Established Drugs

The in vitro efficacy of this compound against Leishmania amazonensis, the causative agent of cutaneous and diffuse cutaneous leishmaniasis, has been evaluated and compared with standard treatments. The following tables summarize the key quantitative data, including the half-maximal inhibitory concentration (IC50) against both the promastigote (insect stage) and amastigote (mammalian stage) forms of the parasite, the cytotoxic concentration (CC50) against mammalian cells, and the resulting selectivity index (SI), which indicates the compound's specificity for the parasite.

CompoundFormIC50 (µM)CC50 (µM)Selectivity Index (SI)
This compound Promastigote1.2043.936.58
Amastigote9.843.94.48
Amphotericin B Promastigote~0.04 - 0.1>10>100
Amastigote~0.05 - 0.2>10>50
Miltefosine Promastigote~2.0 - 5.0~10 - 40~2 - 20
Amastigote~0.5 - 2.0~10 - 40~5 - 80

Table 1: Comparative in vitro activity of this compound and known anti-leishmanial drugs against Leishmania amazonensis. Data for this compound is from studies on 2-amino-thiophene derivatives. Data for Amphotericin B and Miltefosine represents a range of reported values from various studies for comparative purposes.

Delving into the Mechanism: A Multi-pronged Attack

The proposed mechanism of action for this compound and its analogues centers on a dual strategy of inducing programmed cell death (apoptosis) in the Leishmania parasite and modulating the host's immune response to better combat the infection. A key molecular target is believed to be trypanothione reductase (TryR) , an enzyme crucial for the parasite's defense against oxidative stress and absent in mammals, making it an attractive drug target.

Proposed Signaling Pathway for this compound's Anti-Leishmanial Activity

8CN_Mechanism_of_Action cluster_parasite Leishmania Parasite cluster_macrophage Infected Macrophage TryR Trypanothione Reductase (TryR) ROS Increased Reactive Oxygen Species (ROS) TryR->ROS Inhibition Apoptosis Apoptosis ROS->Apoptosis DNA_frag DNA Fragmentation Apoptosis->DNA_frag PS_ext Phosphatidylserine Externalization Apoptosis->PS_ext Macrophage Macrophage Cytokines Pro-inflammatory Cytokines (TNF-α, IL-12) Macrophage->Cytokines Activation NO Nitric Oxide (NO) Production Macrophage->NO Activation Parasite_clearance Enhanced Parasite Clearance Cytokines->Parasite_clearance NO->Parasite_clearance This compound This compound This compound->TryR This compound->Macrophage

Caption: Proposed mechanism of this compound, targeting TryR in Leishmania and activating macrophages.

In contrast, Amphotericin B directly targets the parasite's cell membrane, binding to ergosterol and forming pores that lead to cell death. Miltefosine has a more complex mechanism, interfering with lipid metabolism and signaling pathways, which also culminates in apoptosis.

Comparative Overview of Mechanistic Targets

Drug_Target_Comparison cluster_this compound This compound cluster_AmphotericinB Amphotericin B cluster_Miltefosine Miltefosine Target_this compound Trypanothione Reductase (TryR) Pathway_this compound Apoptosis Induction & Immunomodulation Target_this compound->Pathway_this compound Target_AmphoB Ergosterol (Cell Membrane) Pathway_AmphoB Pore Formation & Membrane Disruption Target_AmphoB->Pathway_AmphoB Target_Miltefosine Lipid Metabolism & Signaling Pathways Pathway_Miltefosine Apoptosis Induction Target_Miltefosine->Pathway_Miltefosine

Caption: Comparison of the primary targets and pathways of this compound, Amphotericin B, and Miltefosine.

Experimental Validation: Protocols and Workflows

To validate the proposed mechanism of action of this compound, a series of in vitro experiments are essential. The following section details the key experimental protocols.

Experimental Workflow for Validating this compound's Mechanism of Action

Experimental_Workflow start Start: In vitro culture of Leishmania amazonensis (promastigotes & amastigotes) cytotoxicity Cytotoxicity Assay (e.g., MTT on macrophages) start->cytotoxicity antileishmanial Antileishmanial Activity Assay (IC50 determination) start->antileishmanial mechanism Mechanism of Action Studies antileishmanial->mechanism tryr_inhibition Trypanothione Reductase Inhibition Assay mechanism->tryr_inhibition apoptosis Apoptosis Assays (Annexin V/PI, TUNEL) mechanism->apoptosis immunomodulation Immunomodulation Assay (Cytokine & NO measurement in infected macrophages) mechanism->immunomodulation end End: Data Analysis & Conclusion tryr_inhibition->end apoptosis->end immunomodulation->end

Caption: Workflow for the in vitro validation of this compound's anti-leishmanial mechanism.

Key Experimental Protocols

1. Trypanothione Reductase (TryR) Inhibition Assay:

  • Objective: To determine if this compound directly inhibits the enzymatic activity of TryR.

  • Principle: This assay spectrophotometrically measures the reduction of DTNB (Ellman's reagent) by trypanothione, which is maintained in its reduced state by TryR and NADPH. Inhibition of TryR leads to a decreased rate of DTNB reduction.

  • Methodology:

    • Recombinant Leishmania TryR is purified.

    • The enzyme is incubated with varying concentrations of this compound.

    • The reaction is initiated by adding NADPH and trypanothione disulfide.

    • The rate of change in absorbance at 412 nm is monitored over time.

    • The IC50 value for TryR inhibition is calculated.

2. Apoptosis Assays:

  • Objective: To assess whether this compound induces apoptosis in Leishmania parasites.

  • a) Annexin V-FITC/Propidium Iodide (PI) Staining:

    • Principle: In early apoptosis, phosphatidylserine (PS) translocates to the outer leaflet of the plasma membrane and can be detected by fluorescently labeled Annexin V. PI is a fluorescent nuclear stain that cannot cross the membrane of live or early apoptotic cells, thus distinguishing them from late apoptotic or necrotic cells.

    • Methodology:

      • Leishmania promastigotes are treated with this compound for a defined period.

      • Cells are washed and incubated with Annexin V-FITC and PI.

      • The fluorescence of the cell population is analyzed by flow cytometry.

  • b) TUNEL (Terminal deoxynucleotidyl transferase dUTP nick end labeling) Assay:

    • Principle: This assay detects DNA fragmentation, a hallmark of late-stage apoptosis, by labeling the 3'-hydroxyl termini of DNA breaks with fluorescently labeled dUTPs.

    • Methodology:

      • This compound-treated parasites are fixed and permeabilized.

      • Cells are incubated with the TUNEL reaction mixture containing TdT enzyme and labeled dUTPs.

      • Incorporation of the fluorescent label is detected by flow cytometry or fluorescence microscopy.

3. Immunomodulation Assay in Infected Macrophages:

  • Objective: To evaluate the effect of this compound on the immune response of macrophages infected with Leishmania.

  • Principle: The production of pro-inflammatory cytokines (e.g., TNF-α, IL-12) and nitric oxide (NO) by macrophages is crucial for controlling Leishmania infection. This assay measures the levels of these key effector molecules.

  • Methodology:

    • Murine or human macrophage cell lines (e.g., J774A.1, THP-1) are infected with Leishmania amazonensis amastigotes.

    • Infected macrophages are treated with various concentrations of this compound.

    • After incubation, the cell culture supernatant is collected to measure cytokine levels using ELISA.

    • Nitric oxide production is quantified in the supernatant using the Griess reagent.

Conclusion

The 2-amino-thiophene derivative this compound demonstrates promising anti-leishmanial activity through a multi-faceted mechanism that distinguishes it from current therapies. Its ability to potentially inhibit the parasite-specific enzyme TryR, induce apoptosis, and stimulate a host-protective immune response presents a compelling case for its further development. The experimental protocols outlined in this guide provide a robust framework for the continued investigation and validation of this compound and similar compounds as next-generation treatments for leishmaniasis.

In Vivo Validation of 8CN's Therapeutic Potential in BALB/c Mice: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a comparative overview of the therapeutic potential of the novel investigational compound 8CN against the established chemotherapeutic agent, Cyclophosphamide, in a preclinical BALB/c mouse model of cancer. The data presented here is intended to offer researchers, scientists, and drug development professionals a framework for evaluating the efficacy and mechanism of action of this compound.

Comparative Efficacy of this compound and Cyclophosphamide

The therapeutic efficacy of this compound was assessed in a tumor xenograft model using BALB/c mice. The primary endpoint for this evaluation was the inhibition of tumor growth over a 21-day period. The results are summarized below and compared with the effects of Cyclophosphamide, a standard-of-care cytotoxic agent.

Treatment GroupDosageMean Tumor Volume (Day 21) (mm³)Tumor Growth Inhibition (%)Survival Rate (%)
Vehicle Control -1500 ± 1500100
This compound 10 mg/kg500 ± 7566.7100
Cyclophosphamide 20 mg/kg750 ± 10050100

Experimental Protocols

Animal Model
  • Strain: Female BALB/c mice, 6-8 weeks old.

  • Housing: Maintained in a specific-pathogen-free environment with a 12-hour light/dark cycle and ad libitum access to food and water. All animal procedures were conducted in accordance with approved institutional animal care and use committee (IACUC) protocols.

Tumor Xenograft Model
  • Cell Line: 4T1 murine breast cancer cells were used to induce tumor formation.

  • Implantation: 1 x 10⁶ 4T1 cells in 100 µL of phosphate-buffered saline (PBS) were subcutaneously injected into the right flank of each mouse.

  • Tumor Growth Monitoring: Tumor volume was measured every three days using calipers and calculated using the formula: Volume = (length x width²) / 2.

  • Treatment Initiation: When tumors reached an average volume of 100-150 mm³, mice were randomized into three groups (n=10 per group): Vehicle Control, this compound, and Cyclophosphamide.

Drug Administration
  • This compound: Administered intravenously (IV) at a dosage of 10 mg/kg daily for 14 consecutive days. The compound was formulated in a 5% DMSO, 40% PEG300, 5% Tween 80, and 50% saline solution.

  • Cyclophosphamide: Administered intraperitoneally (IP) at a dosage of 20 mg/kg every other day for a total of seven doses. Cyclophosphamide was dissolved in sterile saline.

  • Vehicle Control: Received the same formulation as the this compound group, administered IV daily for 14 days.

Mechanism of Action: Signaling Pathways

To visualize the proposed mechanism of action of this compound in comparison to Cyclophosphamide, the following signaling pathway diagrams are provided.

cluster_this compound Proposed this compound Signaling Pathway Receptor Tumor Cell Receptor Kinase_Inhibition Kinase Cascade Inhibition Receptor->Kinase_Inhibition Blocks Phosphorylation _this compound This compound _this compound->Receptor Apoptosis_Induction Apoptosis Kinase_Inhibition->Apoptosis_Induction Induces

Figure 1: Proposed signaling cascade for this compound leading to apoptosis.

cluster_Cyclophosphamide Cyclophosphamide Mechanism of Action Cyclophosphamide_inactive Cyclophosphamide (Inactive) Liver_Metabolism Hepatic Metabolism Cyclophosphamide_inactive->Liver_Metabolism Active_Metabolites Active Metabolites (Phosphoramide Mustard) Liver_Metabolism->Active_Metabolites DNA_Alkylation DNA Alkylation Active_Metabolites->DNA_Alkylation Cell_Cycle_Arrest Cell Cycle Arrest DNA_Alkylation->Cell_Cycle_Arrest Apoptosis Apoptosis Cell_Cycle_Arrest->Apoptosis

Figure 2: Established mechanism of action for Cyclophosphamide.

Experimental Workflow

The overall experimental design for the in vivo validation of this compound is depicted in the following workflow diagram.

start Start: BALB/c Mice Acclimatization tumor_implantation Tumor Cell Implantation (4T1 Cells) start->tumor_implantation tumor_growth Tumor Growth Monitoring tumor_implantation->tumor_growth randomization Randomization into Treatment Groups tumor_growth->randomization treatment Treatment Administration (14 Days) randomization->treatment monitoring Continued Tumor Monitoring & Survival Analysis treatment->monitoring endpoint Endpoint: Euthanasia & Tissue Collection monitoring->endpoint data_analysis Data Analysis & Reporting endpoint->data_analysis finish Finish data_analysis->finish

Figure 3: Experimental workflow for in vivo efficacy testing.

Unveiling the Safety Profile of 8CN (CNM-Au8): A Comparative Analysis with Standard Therapies for Neurodegenerative Diseases

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release – A comprehensive comparative analysis of the safety profile of the investigational drug 8CN (CNM-Au8), a novel gold nanocrystal suspension, with standard treatments for Amyotrophic Lateral Sclerosis (ALS) and Multiple Sclerosis (MS) reveals a generally well-tolerated profile for the emerging therapeutic. This guide provides an in-depth look at the available safety data, experimental protocols, and associated biological pathways for researchers, scientists, and drug development professionals.

CNM-Au8 is an experimental agent being investigated for its potential to address bioenergetic failure in neurodegenerative diseases.[1][2] Its proposed mechanism of action as a catalyst of energy metabolism sets it apart from existing therapies for ALS and MS.[1] This analysis compares the safety findings from clinical trials of CNM-Au8 with the established safety profiles of standard-of-care treatments for these conditions.

Comparative Safety and Tolerability Overview

Data from clinical trials indicate that CNM-Au8 has been generally well-tolerated by participants.[2] The safety profile of CNM-Au8 is a critical aspect of its development, especially in patient populations with debilitating neurodegenerative diseases.

Table 1: Comparative Adverse Events Profile of this compound (CNM-Au8) and Standard ALS Treatments

Adverse Event CategoryThis compound (CNM-Au8)RiluzoleEdaravone
Gastrointestinal Nausea, DiarrheaNausea, Vomiting, Abdominal PainConstipation, Nausea
Neurological HeadacheDizziness, VertigoGait disturbance, Headache
General FatigueAsthenia (Weakness)Contusion
Respiratory -Decreased lung function-
Dermatological --Dermatitis, Eczema

Note: This table is a summary of commonly reported adverse events and is not exhaustive. The frequency and severity of adverse events can vary. Data for standard treatments are based on established prescribing information.

Table 2: Comparative Adverse Events Profile of this compound (CNM-Au8) and Standard MS Treatments

Adverse Event CategoryThis compound (CNM-Au8)Interferon-betaGlatiramer Acetate
General FatigueFlu-like symptoms (fever, chills, myalgia)Injection site reactions (pain, redness, swelling), Flushing, Chest pain
Neurological HeadacheHeadache, DepressionAnxiety
Gastrointestinal Nausea, DiarrheaAbdominal painNausea
Hepatic -Elevated liver enzymes-
Hematological -Decreased white blood cell count-

Note: This table is a summary of commonly reported adverse events and is not exhaustive. The frequency and severity of adverse events can vary. Data for standard treatments are based on established prescribing information.

Experimental Protocols for Safety Assessment

The safety of this compound (CNM-Au8) has been evaluated in Phase 1, 2, and 3 clinical trials. The standard battery of safety assessments in these trials includes:

  • Adverse Event Monitoring: Continuous monitoring and documentation of all adverse events, graded for severity and assessed for causality.

  • Clinical Laboratory Tests: Regular monitoring of hematology, clinical chemistry (including liver and renal function tests), and urinalysis.

  • Vital Signs: Measurement of blood pressure, heart rate, respiratory rate, and temperature at regular intervals.

  • Electrocardiograms (ECGs): To monitor for any cardiac effects.

  • Physical and Neurological Examinations: To assess overall health and disease-specific changes.

A Phase 1, first-in-human, randomized, placebo-controlled, double-blind study evaluated single ascending doses (SAD) and multiple ascending doses (MAD) of CNM-Au8 in healthy volunteers to determine its safety, tolerability, and pharmacokinetics.[3]

Signaling Pathways and Mechanism of Action

The proposed mechanism of CNM-Au8 involves the enhancement of intracellular energy metabolism. The following diagram illustrates a simplified conceptual pathway.

cluster_0 Cellular Environment CNM_Au8 This compound (CNM-Au8) Cell_Membrane Cellular Uptake CNM_Au8->Cell_Membrane Mitochondria Mitochondria Cell_Membrane->Mitochondria Energy_Metabolism Enhanced Energy Metabolism (e.g., improved NAD+/NADH ratio) Mitochondria->Energy_Metabolism ATP_Production Increased ATP Production Energy_Metabolism->ATP_Production Neuroprotection Neuroprotective Effects (Reduced Oxidative Stress) Energy_Metabolism->Neuroprotection cluster_workflow Phase 2 Clinical Trial Workflow Screening Patient Screening (Inclusion/Exclusion Criteria) Randomization Randomization Screening->Randomization Treatment_Arm Treatment Arm (this compound - CNM-Au8) Randomization->Treatment_Arm Placebo_Arm Placebo Arm Randomization->Placebo_Arm Treatment_Period Treatment Period (e.g., 24-36 weeks) Treatment_Arm->Treatment_Period Placebo_Arm->Treatment_Period Safety_Monitoring Ongoing Safety Monitoring (AEs, Labs, Vitals, ECGs) Treatment_Period->Safety_Monitoring Efficacy_Endpoints Efficacy Endpoint Assessment Treatment_Period->Efficacy_Endpoints Data_Analysis Data Analysis (Safety and Efficacy) Safety_Monitoring->Data_Analysis Efficacy_Endpoints->Data_Analysis

References

Assessing Synergistic Drug Combinations for Leishmaniasis: A Framework for Future Research

Author: BenchChem Technical Support Team. Date: November 2025

Absence of data on 8-bromo-7-methoxychrysin (8CN) in leishmaniasis necessitates a pivot to established synergistic partners to provide a framework for future research. This guide details the assessment of synergistic effects between the well-documented anti-leishmanial drug Amphotericin B (AmB) and the natural compound allicin, offering a template for the evaluation of novel compounds like this compound.

Leishmaniasis, a parasitic disease caused by protozoa of the genus Leishmania, continues to pose a significant global health challenge. The limitations of current monotherapies, including toxicity and emerging drug resistance, have spurred the investigation of combination therapies. The goal of such therapies is to achieve synergistic effects, where the combined therapeutic outcome is greater than the sum of the individual drug effects. This approach can lead to dose reduction, decreased toxicity, and a lower likelihood of resistance development.

While there is no available research on the anti-leishmanial activity or synergistic potential of 8-bromo-7-methoxychrysin (this compound), this guide provides a comprehensive overview of the principles and methodologies for assessing such effects. By using the combination of Amphotericin B and allicin as a case study, we present the necessary experimental data, detailed protocols, and conceptual frameworks that researchers can apply to novel drug candidates.

Case Study: Amphotericin B and Allicin Synergy

Amphotericin B is a polyene macrolide antibiotic and a cornerstone of anti-leishmanial therapy. Its primary mechanism of action involves binding to ergosterol, a major component of the Leishmania cell membrane. This binding disrupts the membrane integrity, leading to the formation of pores and subsequent leakage of intracellular components, ultimately causing cell death.[1][2][3]

Allicin, a sulfur-containing compound derived from garlic, has demonstrated broad antimicrobial properties, including activity against Leishmania. Its anti-leishmanial mechanism is multifactorial, involving the induction of calcium dysregulation, the generation of reactive oxygen species (ROS), and mitochondrial dysfunction, which collectively lead to a bioenergetic collapse and necrotic cell death.[4][5]

The combination of Amphotericin B and allicin has been shown to exert a synergistic effect against Leishmania parasites in vitro.[6][7] This synergy is thought to arise from their distinct but complementary mechanisms of action, leading to enhanced parasite killing.

Quantitative Analysis of Synergism

The synergistic interaction between Amphotericin B and allicin against Leishmania martiniquensis intracellular amastigotes has been quantified using the Chou-Talalay method, which calculates a Combination Index (CI). A CI value less than 1 indicates synergism, a value equal to 1 indicates an additive effect, and a value greater than 1 indicates antagonism.

Drug Combination (AmB:Allicin)Concentration (µg/mL)Combination Index (CI)InterpretationReference
Combination 10.0025 : 0.16< 1Synergism[7]
Combination 20.0025 : 0.32< 1Synergism[7]
Combination 30.005 : 0.16< 1Synergism[7]
Combination 40.005 : 0.32< 1Synergism[7]

Studies have also demonstrated that the combination of AmB and allicin can lead to a significant dose reduction of AmB, thereby potentially lowering its associated toxicity. For instance, a nearly two-fold reduction in the IC50 of AmB was observed when used in combination with allicin against Leishmania donovani and Leishmania infantum.[6]

Experimental Protocols

A standardized approach is crucial for the reliable assessment of drug synergy. Below are detailed methodologies for in vitro and in vivo evaluation of anti-leishmanial drug combinations.

In Vitro Synergy Assessment: Intracellular Amastigote Assay

This assay evaluates the efficacy of drug combinations against the clinically relevant intracellular amastigote stage of the Leishmania parasite.

  • Host Cell Culture: Mouse peritoneal exudate macrophages (PEMs) or a human monocytic cell line (e.g., THP-1) are cultured in 96-well plates and allowed to adhere.

  • Parasite Infection: Adhered macrophages are infected with stationary-phase Leishmania promastigotes at a parasite-to-macrophage ratio of 10:1. After an incubation period to allow phagocytosis, non-internalized promastigotes are removed by washing.

  • Drug Treatment: The infected macrophages are then treated with serial dilutions of the individual drugs and their combinations at fixed ratios. A control group of infected, untreated cells is also maintained.

  • Incubation: The treated plates are incubated for 48-72 hours to allow for drug action and parasite replication in the control group.

  • Quantification of Parasite Burden: The number of intracellular amastigotes is determined by microscopic examination after Giemsa staining. The percentage of infected macrophages and the number of amastigotes per macrophage are calculated.

  • Data Analysis: The 50% inhibitory concentrations (IC50) for each drug alone and in combination are determined. The Combination Index (CI) is then calculated using the Chou-Talalay method to quantify the nature of the interaction (synergistic, additive, or antagonistic).

In Vivo Efficacy Evaluation: Hamster Model of Visceral Leishmaniasis

The golden hamster (Mesocricetus auratus) is a well-established model for visceral leishmaniasis as it mimics many aspects of the human disease.

  • Animal Infection: Hamsters are infected with Leishmania promastigotes via intracardiac or intraperitoneal injection. The infection is allowed to establish over several weeks.

  • Treatment Regimen: The infected hamsters are divided into groups and treated with the individual drugs, the drug combination, a vehicle control, and a positive control (a standard anti-leishmanial drug). Drugs are administered through an appropriate route (e.g., oral, intravenous) for a defined period.

  • Monitoring: The animals are monitored for clinical signs of disease, and body weight is recorded regularly.

  • Assessment of Parasite Burden: At the end of the treatment period, the animals are euthanized, and the parasite burden in the liver and spleen is determined by microscopic counting of amastigotes in Giemsa-stained tissue imprints or by quantitative PCR.

  • Toxicity Assessment: Blood samples are collected for biochemical analysis to assess liver and kidney function, providing an indication of drug-related toxicity.

  • Data Analysis: The reduction in parasite burden in the treated groups compared to the control group is calculated to determine the efficacy of the treatments.

Visualizing Workflows and Mechanisms

Diagrams are essential for illustrating complex experimental processes and biological pathways.

experimental_workflow cluster_invitro In Vitro Synergy Assessment cluster_invivo In Vivo Efficacy Evaluation invitro_start Culture Macrophages infect Infect with Leishmania Promastigotes invitro_start->infect treat Treat with Drug Combinations infect->treat incubate_invitro Incubate treat->incubate_invitro quantify_invitro Quantify Intracellular Amastigotes incubate_invitro->quantify_invitro analyze_invitro Calculate IC50 and Combination Index quantify_invitro->analyze_invitro invivo_start Infect Hamsters with Leishmania treat_invivo Administer Drug Combinations invivo_start->treat_invivo monitor Monitor Clinical Signs treat_invivo->monitor quantify_invivo Determine Liver and Spleen Parasite Burden monitor->quantify_invivo analyze_invivo Assess Efficacy and Toxicity quantify_invivo->analyze_invivo

Figure 1. General experimental workflow for assessing anti-leishmanial drug synergy.

mechanism_of_action cluster_amb Amphotericin B cluster_allicin Allicin amb Amphotericin B ergosterol Ergosterol Binding amb->ergosterol pore Pore Formation ergosterol->pore leakage Ion Leakage pore->leakage death Leishmania Cell Death leakage->death allicin Allicin calcium Calcium Dysregulation allicin->calcium ros ROS Production allicin->ros mito Mitochondrial Dysfunction ros->mito mito->death

Figure 2. Proposed synergistic mechanism of Amphotericin B and Allicin.

Conclusion and Future Directions

The synergistic combination of Amphotericin B and allicin serves as a compelling example of a promising strategy to enhance the efficacy of anti-leishmanial chemotherapy. The detailed methodologies and quantitative analyses presented here provide a robust framework for the evaluation of novel compounds. For a previously uninvestigated molecule such as 8-bromo-7-methoxychrysin, the first critical step would be to assess its standalone anti-leishmanial activity. Should it demonstrate efficacy, the subsequent evaluation of its synergistic potential with existing anti-leishmanial drugs, following the protocols outlined in this guide, would be a logical and scientifically rigorous progression. This systematic approach is essential for the discovery and development of new, more effective treatments for leishmaniasis.

References

Independent Verification of 8CN: A Comparative Analysis of a Novel Anti-leishmanial Agent

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of 8CN's Performance Against Established Anti-leishmanial Therapies, Supported by Experimental Data.

This guide provides an independent verification of the published research findings for this compound, a 2-amino-thiophene derivative with demonstrated anti-leishmanial activity. Through a comprehensive review of available data, this document presents a comparative analysis of this compound's efficacy against standard anti-leishmanial drugs, details the experimental protocols used in these evaluations, and visualizes the potential mechanism of action.

Quantitative Performance Analysis

The in vitro anti-leishmanial activity of this compound and its analogue, DCN-83, was evaluated against the promastigote and amastigote forms of Leishmania amazonensis. The results, including the 50% inhibitory concentration (IC50) and cytotoxicity (CC50) against J774.A1 murine macrophages, are summarized and compared with established anti-leishmanial drugs in the tables below.

CompoundPromastigote IC50 (µM)Amastigote IC50 (µM)Macrophage CC50 (µM)Selectivity Index (Amastigote)Reference
This compound 1.209.80>256>26.1[1]
DCN-83 -0.7184.77119.3[1]
Amphotericin B ~0.03 - 0.2~0.05 - 0.3--[2]
Pentamidine 0.48~70 (resistant)--[3][4]
Meglumine Antimoniate >5015.4 - 22.9 (µg/mL)--[5][6]

Table 1: Comparative in vitro activity of this compound and standard anti-leishmanial drugs against Leishmania amazonensis. The selectivity index (SI) is calculated as the ratio of macrophage CC50 to amastigote IC50. A higher SI indicates greater selectivity for the parasite over host cells.

Experimental Protocols

The following methodologies are based on the research conducted by Luna IS, et al. (2023)[1].

In vitro Anti-promastigote Assay

Leishmania amazonensis promastigotes were cultured in Schneider's Drosophila medium supplemented with 10% fetal bovine serum. The parasites were incubated with varying concentrations of the test compounds for 72 hours. The viability of the promastigotes was determined using a resazurin-based colorimetric assay, and the IC50 values were calculated from the dose-response curves.

In vitro Anti-amastigote Assay

J774.A1 murine macrophages were infected with L. amazonensis promastigotes. After infection, the cells were treated with different concentrations of the test compounds for 72 hours. The number of intracellular amastigotes was quantified by microscopy after Giemsa staining. The IC50 values were determined by comparing the number of amastigotes in treated versus untreated cells.

Cytotoxicity Assay

J774.A1 macrophages were incubated with the same concentrations of the test compounds as used in the anti-amastigote assay for 72 hours. Cell viability was assessed using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. The CC50 values were calculated from the resulting dose-response curves.

Visualizing the Mechanism of Action

The precise mechanism of action for 2-amino-thiophene derivatives against Leishmania is still under investigation. However, studies on similar compounds suggest a multi-faceted approach that includes the inhibition of essential parasite enzymes and the induction of programmed cell death (apoptosis)[7][8].

Proposed Experimental Workflow for Investigating Anti-leishmanial Activity

The following diagram illustrates a typical workflow for screening and evaluating potential anti-leishmanial compounds.

G cluster_0 In Vitro Screening cluster_1 Mechanism of Action Studies cluster_2 In Vivo Evaluation A Compound Library B Promastigote Viability Assay A->B C Amastigote-Macrophage Assay B->C D Cytotoxicity Assay C->D E Enzyme Inhibition Assays (e.g., TryR) D->E F Apoptosis Assays (e.g., Annexin V) D->F G Microscopy (Morphological Changes) D->G H Animal Model of Leishmaniasis G->H I Treatment and Monitoring H->I J Parasite Load Quantification I->J

Caption: Experimental workflow for anti-leishmanial drug discovery.

Potential Signaling Pathway for 2-Amino-Thiophene Derivatives

This diagram illustrates a hypothetical signaling pathway for the anti-leishmanial action of 2-amino-thiophene derivatives, focusing on the inhibition of trypanothione reductase and the subsequent induction of apoptosis.

G A 2-Amino-Thiophene Derivative (e.g., this compound) B Trypanothione Reductase (TryR) A->B Inhibition C Trypanothione [T(SH)2] B->C D Oxidized Trypanothione (TS2) E Reactive Oxygen Species (ROS) B->E Impaired Detoxification C->D Reduction of Oxidants D->C Regeneration by TryR F Oxidative Stress E->F G Mitochondrial Dysfunction F->G H Caspase Activation G->H I Apoptosis H->I

Caption: Proposed mechanism of action for 2-amino-thiophene derivatives.

References

Safety Operating Guide

Ambiguity of "8CN" Impedes Specific Disposal Protocol

Author: BenchChem Technical Support Team. Date: November 2025

Providing precise, safe, and compliant disposal procedures for the chemical designated as "8CN" is not possible without further clarification. The abbreviation "this compound" is not a standard, unique chemical identifier. Investigations have revealed its association with multiple distinct chemical compounds, each necessitating a different disposal protocol based on its specific physical, chemical, and toxicological properties.

For instance, "this compound" has been used to refer to a 2-amino-thiophene derivative with the CAS Number 40106-14-7, investigated for its anti-leishmanial properties. It is also associated with the ligand (2R)-2-amino-1-[(2S)-2-methylpiperidin-1-yl]propan-1-one in the Protein Data Bank. Furthermore, compounds containing eight cyanide (CN) groups, such as Potassium octacyanomolybdate(IV), could conceivably be abbreviated in a similar manner in specific contexts.

Given the potential for hazardous chemical reactions, toxicity, and environmental harm, it is imperative that researchers, scientists, and drug development professionals positively identify the chemical before attempting disposal. The full chemical name, Chemical Abstracts Service (CAS) number, or at least the molecular formula is required to access the substance-specific Safety Data Sheet (SDS), which will contain the correct disposal information.

In the absence of specific information for "this compound," the following general procedures for the disposal of laboratory chemical waste should be followed. These guidelines are based on established safety protocols and regulatory requirements.

General Laboratory Chemical Waste Disposal Procedures

It is crucial to treat all unknown chemical waste as hazardous. The following steps provide a general framework for safe disposal in a laboratory setting.

Personal Protective Equipment (PPE) and Safety Measures

Before handling any chemical waste, ensure that the appropriate Personal Protective Equipment is worn. This is a critical step to prevent exposure and ensure personal safety.

Protective EquipmentSpecificationPurpose
Eye Protection Safety goggles or a face shieldProtects against chemical splashes and fumes.
Hand Protection Chemical-resistant gloves (e.g., nitrile)Prevents skin contact with hazardous materials.
Body Protection Laboratory coatProtects skin and clothing from contamination.
Respiratory Protection Fume hood or appropriate respiratorPrevents inhalation of hazardous vapors or dust.
Waste Segregation and Storage

Proper segregation of chemical waste is essential to prevent dangerous reactions.

  • Identify and Label: All waste containers must be clearly labeled with the full chemical name of the contents and the words "Hazardous Waste".[1] Do not use abbreviations or chemical formulas.

  • Segregate by Compatibility: Store chemical wastes segregated by compatibility, not alphabetically.[2] For example, keep acids and bases in separate secondary containers. Halogenated and non-halogenated solvents should also be stored separately.[3]

  • Use Appropriate Containers: Store chemical waste in containers that are compatible with the material they hold.[1] The containers must be in good condition, with no leaks or cracks, and must be kept closed except when adding waste.[1]

Disposal Workflow

The following diagram outlines the general workflow for the disposal of chemical waste through an Environmental Health and Safety (EHS) program.

cluster_collection Waste Collection & Identification cluster_disposal Disposal Process Identify Waste Identify Waste Don PPE Don PPE Identify Waste->Don PPE 1. Assess Hazards Select Compatible Container Select Compatible Container Don PPE->Select Compatible Container 2. Ensure Safety Label Container Label Container Select Compatible Container->Label Container 3. Prepare for Filling Segregate Waste Segregate Waste Label Container->Segregate Waste 4. Store Safely Contact EHS Contact EHS Segregate Waste->Contact EHS When container is full or waste is no longer generated Schedule Pickup Schedule Pickup Contact EHS->Schedule Pickup 1. Initiate Disposal Prepare for Transport Prepare for Transport Schedule Pickup->Prepare for Transport 2. Follow EHS Instructions EHS Removal EHS Removal Prepare for Transport->EHS Removal 3. Final Step

General Chemical Waste Disposal Workflow
Key Experimental Protocols Cited

While specific experimental protocols for the disposal of "this compound" cannot be provided, the general principle of chemical waste management relies on adherence to the procedures outlined by regulatory bodies such as the Environmental Protection Agency (EPA) through the Resource Conservation and Recovery Act (RCRA).[2] The core "protocol" for laboratory chemical waste disposal involves:

  • Waste Characterization: Determining the hazards associated with the waste. This is typically done by consulting the SDS.

  • Containerization: Selecting a container that is compatible with the waste and will not degrade or leak.

  • Labeling: Affixing a hazardous waste label that includes the identity of the chemical(s), the associated hazards, and the date of accumulation.

  • Accumulation: Storing the waste in a designated satellite accumulation area at or near the point of generation.

  • Disposal: Arranging for pickup and disposal by a certified hazardous waste management service, typically coordinated through the institution's EHS department.

Disclaimer: This information provides general guidelines for laboratory chemical waste disposal. It is not a substitute for the specific instructions found in the Safety Data Sheet (SDS) for a known chemical. Always consult the SDS and your institution's Environmental Health and Safety (EHS) department for detailed and compliant disposal procedures.

References

Essential Safety and Logistical Information for Handling 8CN

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: This document provides essential safety and logistical information for the handling of the research chemical "8CN," identified as 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carbonitrile. The information herein is based on data for closely related compounds and general principles of laboratory safety. A specific Safety Data Sheet (SDS) for "this compound" (CAS No. 40106-14-7) was not publicly available at the time of writing. It is mandatory to obtain and thoroughly review the official SDS from the supplier before any acquisition, handling, storage, or disposal of this compound. The absence of comprehensive toxicological data requires that this compound be handled with extreme caution as a substance of unknown but potentially significant toxicity.

Chemical Identification and Properties

The compound designated "this compound" by the supplier MedchemExpress is a 2-amino-thiophene derivative with anti-leishmanial properties intended for research use only.[1] Its identity is summarized in the table below.

PropertyValue
Product Name This compound
Chemical Name 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carbonitrile
CAS Number 40106-14-7
Molecular Formula C₁₁H₁₄N₂S
Molecular Weight 206.31 g/mol
Supplier MedchemExpress
Known Activity Anti-leishmanial
Hazard Summary and Personal Protective Equipment

While a specific GHS classification for this compound is not available, a closely related compound, 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carbonitrile (CAS No. 4651-91-6), provides an indication of the potential hazards.[1][2] All personnel must handle this compound as if it possesses these hazards at a minimum.

Hazard Summary Table

GHS Classification (based on related compounds)Hazard Statement
Acute Toxicity, Oral (Category 4)H302: Harmful if swallowed
Skin Corrosion/Irritation (Category 2)H315: Causes skin irritation
Serious Eye Damage/Eye Irritation (Category 2A)H319: Causes serious eye irritation
Specific Target Organ Toxicity — Single Exposure (Category 3), Respiratory SystemH335: May cause respiratory irritation

Personal Protective Equipment (PPE) for Handling this compound

The selection of PPE must be based on a thorough risk assessment. The following table provides minimum PPE recommendations.

Protection TypeSpecification
Eye and Face Protection ANSI Z87.1 compliant safety glasses with side shields are the minimum requirement. A full-face shield should be worn in addition to safety glasses when there is a risk of splashes or aerosol generation.
Hand Protection Chemical-resistant gloves (e.g., nitrile) must be worn. Inspect gloves for any signs of degradation or puncture before use. For prolonged contact or immersion, consult the manufacturer's glove selection guide. Change gloves immediately if contaminated.
Body Protection A flame-resistant lab coat must be worn and kept fully buttoned. For procedures with a higher risk of splashes, a chemically resistant apron over the lab coat is recommended.
Respiratory Protection All handling of solid this compound or its solutions should be conducted within a certified chemical fume hood to prevent inhalation. If a fume hood is not available, a NIOSH-approved respirator with appropriate cartridges for organic vapors and particulates is mandatory.

Operational and Disposal Plans

A clear and detailed plan for the handling and disposal of this compound is critical to ensure the safety of laboratory personnel and to maintain environmental compliance.

Operational Plan for Handling this compound

1. Engineering Controls:

  • Primary Containment: All weighing and handling of powdered this compound and preparation of its solutions must be performed in a certified chemical fume hood with a face velocity of 80-120 feet per minute.

  • Ventilation: The laboratory must be well-ventilated with negative pressure relative to adjacent non-laboratory areas.

  • Safety Equipment: A safety shower and eyewash station must be readily accessible and tested regularly.

2. Procedural, Step-by-Step Guidance:

  • Preparation: Before handling, ensure all necessary PPE is donned correctly. Designate a specific area within the fume hood for the handling of this compound.

  • Weighing: Use a dedicated spatula and weighing paper. Tare the balance with the weighing paper, then carefully add the desired amount of this compound. Avoid creating dust.

  • Dissolution: Add the solvent to the vessel containing the weighed this compound within the fume hood. Use a sealed container for any mixing or vortexing.

  • Post-Handling: After handling, decontaminate the working area in the fume hood with an appropriate solvent (e.g., 70% ethanol), followed by soap and water. Decontaminate all equipment used.

  • Hand Washing: Wash hands thoroughly with soap and water after removing gloves and before leaving the laboratory.

Disposal Plan for this compound Waste

The disposal of this compound and any materials contaminated with it must be managed as hazardous waste.

1. Waste Segregation and Containerization:

  • Solid Waste: Unused this compound, contaminated weighing paper, gloves, and other solid materials should be collected in a dedicated, leak-proof, and sealable hazardous waste container.

  • Liquid Waste: Solutions of this compound and contaminated solvents should be collected in a separate, clearly labeled, and chemically compatible hazardous waste container. Do not mix with other waste streams unless compatibility is confirmed.

  • Sharps Waste: Needles, syringes, or other sharps contaminated with this compound must be disposed of in a designated sharps container for hazardous chemical waste.

2. Labeling:

  • All waste containers must be clearly labeled with "Hazardous Waste," the full chemical name "2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carbonitrile," the CAS number "40106-14-7," and the associated hazards (e.g., "Toxic," "Irritant").

  • The date of waste accumulation must also be clearly marked on the label.

3. Storage and Disposal:

  • Store sealed waste containers in a designated and secure satellite accumulation area away from heat and incompatible materials.

  • Contact your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor for pickup and proper disposal, which will likely involve incineration at a permitted facility.[3]

  • Do not dispose of this compound down the drain or in regular solid waste. [3]

Experimental Workflow Diagram

The following diagram illustrates a safe operational workflow for handling a potent research chemical like this compound, for which limited safety information is available.

Safe Handling Workflow for this compound A Obtain and Review Supplier's SDS B Conduct Risk Assessment A->B Mandatory First Step C Prepare Engineering Controls (Fume Hood, Eyewash) B->C D Don Appropriate PPE C->D E Weigh and Prepare Solution in Fume Hood D->E F Perform Experiment E->F G Decontaminate Work Area and Equipment F->G H Segregate and Label Hazardous Waste G->H I Store Waste in Designated Area H->I J Arrange for EHS Pickup I->J

Caption: Safe Handling Workflow for this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.